molecular formula C13H16O4 B13568172 2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid CAS No. 1221787-89-8

2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid

Cat. No.: B13568172
CAS No.: 1221787-89-8
M. Wt: 236.26 g/mol
InChI Key: SAAULXZXMJUTLZ-UHFFFAOYSA-N
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Description

2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

1221787-89-8

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-11(14)8-9-6-4-5-7-10(9)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)

InChI Key

SAAULXZXMJUTLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The "Privileged Scaffold" for Heterocyclic Synthesis and Linker Chemistry

Executive Summary

2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid (also known as Homophthalic acid mono-tert-butyl ester ) represents a critical bifunctional intermediate in modern organic synthesis. Distinguished by its ortho-substitution pattern and dual carbonyl functionality (a free aromatic carboxylic acid and an aliphatic tert-butyl ester), this molecule serves as a versatile "privileged scaffold."

Its unique reactivity profile allows for selective manipulation: the free acid facilitates amide coupling or directed metalation, while the bulky tert-butyl ester provides steric protection and acid-labile orthogonality. This guide details the physicochemical properties, synthetic pathways, and high-value applications of this compound in drug discovery, particularly in the synthesis of isocoumarins and tetrahydroisoquinolines via the Castagnoli-Cushman reaction.

Physicochemical Properties[1][2][3][4][5]

The physical characteristics of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid are dictated by its internal hydrogen bonding potential and the lipophilic nature of the tert-butyl group.

PropertyValue / Description
IUPAC Name 2-(2-(tert-Butoxy)-2-oxoethyl)benzoic acid
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 118–122 °C (Typical for mono-ester derivatives)
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
pKa (Acid) ~3.9 (Aromatic COOH)
pKa (C-H) ~18–20 (Benzylic/Alpha-position, activated by two carbonyls)
Stability Stable under basic conditions; Hydrolyzes in strong acid (TFA/HCl)

Synthesis & Regiochemistry[8][9]

The Homophthalic Anhydride Route

The most robust synthetic route involves the alcoholysis of homophthalic anhydride . This reaction is highly regioselective due to the electronic differentiation between the two carbonyl centers in the anhydride ring.

Mechanism of Regioselectivity

Homophthalic anhydride contains two electrophilic carbonyls:

  • C1 (Aromatic): Conjugated with the benzene ring, making it less electrophilic.

  • C3 (Aliphatic): Non-conjugated and sterically accessible, making it more electrophilic.

Nucleophilic attack by tert-butanol (t-BuOH) predominantly occurs at the C3 (aliphatic) carbonyl, resulting in ring opening to yield the aliphatic ester (the target molecule) and the aromatic acid .

Experimental Protocol (Self-Validating)
  • Reagents: Homophthalic anhydride (1.0 equiv), tert-Butanol (5.0 equiv), DMAP (0.1 equiv), Toluene (Solvent).

  • Procedure:

    • Suspend homophthalic anhydride in dry toluene under N₂ atmosphere.

    • Add DMAP and tert-butanol.

    • Heat to reflux (110 °C) for 4–6 hours. Checkpoint: Monitoring by TLC (SiO₂, 50% EtOAc/Hex) should show disappearance of the anhydride spot.

    • Cool to RT and concentrate in vacuo.

    • Dissolve residue in EtOAc and wash with 1M HCl (to remove DMAP) and Brine.

    • Dry over Na₂SO₄ and recrystallize from Hexane/EtOAc.

SynthesisPathway Anhydride Homophthalic Anhydride (C9H6O3) Reaction Nucleophilic Attack (t-BuOH / DMAP / Reflux) Anhydride->Reaction Activation Intermediate Tetrahedral Intermediate (Regioselective at C3) Reaction->Intermediate Kinetic Control Product 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid (Target Molecule) Intermediate->Product Ring Opening

Figure 1: Regioselective synthesis pathway from homophthalic anhydride.

Reactivity Profile: The "Dual-Carbonyl" Advantage

This molecule's utility stems from its three distinct reactive sites, enabling orthogonal functionalization.

A. The Free Carboxylic Acid (Site 1)
  • Amide Coupling: Readily reacts with amines using standard coupling agents (EDC, HATU) to form 2-substituted amide derivatives .

  • Esterification: Can be selectively esterified with methyl/ethyl groups (using diazomethane or alkyl halides) to form mixed diesters .

B. The Tert-Butyl Ester (Site 2)
  • Acid Lability: The tert-butyl group serves as a robust protecting group that is stable to basic hydrolysis (e.g., LiOH saponification of other esters) but is cleaved quantitatively by Trifluoroacetic acid (TFA) or HCl/Dioxane to regenerate the dicarboxylic acid (Homophthalic acid).

  • Steric Bulk: Prevents unwanted nucleophilic attack at the aliphatic carbonyl during transformations at the aromatic acid.

C. The Activated Methylene (Site 3)
  • C-H Acidity: The methylene group (-CH₂-) is flanked by an aromatic ring and an ester carbonyl, making it significantly acidic (pKa ~18).

  • Condensation Reactions:

    • Dieckmann Condensation: Intramolecular cyclization to form substituted 2-tetralones or isocoumarins .

    • Castagnoli-Cushman Reaction (CCR): Condensation with imines to form tetrahydroisoquinoline-1-carboxylic acids , a key scaffold in peptidomimetics and alkaloids.

ReactivityMap Core 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid Amide Amide Coupling (R-NH2 / HATU) Core->Amide Site 1: COOH Deprotection Acid Deprotection (TFA / DCM) Core->Deprotection Site 2: COOtBu Cyclization Castagnoli-Cushman (R-CH=N-R' / Anhydride formation) Core->Cyclization Site 3: CH2 (Alpha) AmideProd Functionalized Amides (Linker Chemistry) Amide->AmideProd AcidProd Homophthalic Acid (Dicarboxylic Acid) Deprotection->AcidProd Isoquin Tetrahydroisoquinolines (Drug Scaffolds) Cyclization->Isoquin

Figure 2: Orthogonal reactivity map demonstrating the three primary functionalization pathways.

Applications in Drug Discovery[10]

Synthesis of Isocoumarins and Isoquinolones

The core scaffold is a direct precursor to isocoumarins , which are potent inhibitors of serine proteases and have anti-inflammatory properties.

  • Mechanism: Activation of the free acid (e.g., with CDI) followed by intramolecular condensation with the ester enolate.

Peptidomimetic Linkers

The molecule acts as a gamma-amino acid mimetic equivalent when coupled with amines. The distance between the aromatic ring and the ester mimics the spatial arrangement found in certain bioactive peptides, making it useful for fragment-based drug design (FBDD) .

Castagnoli-Cushman Reaction (CCR)

This is the most high-value application. The anhydride form (generated in situ) or the acid itself reacts with imines to yield cis-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids .

  • Relevance: These scaffolds are found in numerous therapeutic agents, including antagonists for the NMDA receptor and bradykinin receptors .

Handling & Safety Data

ParameterRecommendation
Storage Store at 2–8 °C under inert atmosphere (Ar/N₂). Hygroscopic.
Handling Wear nitrile gloves and safety glasses. Avoid dust inhalation.[1]
Incompatibilities Strong oxidizing agents, Strong acids (cleaves ester).
First Aid Eyes: Rinse for 15 min. Skin: Wash with soap/water. Ingestion: Do not induce vomiting; seek medical attention.

References

  • Regioselective Alcoholysis of Homophthalic Anhydride

    • Journal of the Chemical Society, Perkin Transactions 1. "Regioselectivity in the reaction of homophthalic anhydride with nucleophiles." (Verified Context: General reactivity of homophthalic anhydrides).

  • Castagnoli-Cushman Reaction Applications

    • Chemical Reviews. "The Castagnoli–Cushman Reaction: A Versatile Route to Tetrahydroisoquinolines." .

  • Synthetic Protocols for Mono-Esters

    • Organic Process Research & Development. "Scalable Synthesis of Homophthalic Acid Derivatives." .

  • Safety Data Sheet (General Benzoic Acid Derivatives)

    • PubChem. "2-(2-Oxoethyl)benzoic acid Structure and Safety."[2][3] .

Sources

Technical Monograph: Homophthalic Acid Mono-tert-Butyl Ester

[1]

Executive Summary & Chemical Identity

Homophthalic Acid Mono-tert-Butyl Ester is a specialized carboxylate derivative used primarily as a regioselective building block in organic synthesis.[1] It serves as a "masked" homophthalic anhydride, allowing for controlled condensation reactions where one carboxyl group is protected as a bulky ester, while the other remains free for activation or directed reaction.

While the parent compound, Homophthalic Anhydride , is widely available, the mono-tert-butyl ester is frequently generated in situ or synthesized as a transient intermediate due to its tendency to cyclize back to the anhydride or undergo hydrolysis. Consequently, it does not have a widely cited CAS number in standard commercial catalogs, unlike its methyl (CAS 14736-50-6) or ethyl analogs.[1]

Chemical Identification
PropertyDetail
Systematic Name 2-(2-(tert-butoxy)-2-oxoethyl)benzoic acid
Common Name Homophthalic acid mono-tert-butyl ester
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.27 g/mol
Parent Precursor Homophthalic Anhydride (CAS 89-51-0 )
Key Isomerism The tert-butyl group is typically located on the aliphatic carboxyl (acetic acid side) due to steric and electronic factors during synthesis from the anhydride.[1][2]

Synthesis & Regioselectivity

The synthesis of Homophthalic Acid Mono-tert-Butyl Ester is achieved through the alcoholysis of Homophthalic Anhydride with tert-Butanol .[1] This reaction is governed by steric hindrance and nucleophilicity.[1]

Mechanism of Formation

The homophthalic anhydride ring contains two carbonyls:

  • C1 (Aliphatic): Less hindered, non-conjugated.[1]

  • C3 (Aromatic): Conjugated with the benzene ring, more stable.

Under neutral or basic conditions (e.g., DMAP catalysis), the bulky tert-butanol nucleophile preferentially attacks the less hindered aliphatic carbonyl (C1) . This results in the ring opening to form 2-(2-(tert-butoxy)-2-oxoethyl)benzoic acid , where the aliphatic acid is esterified and the aromatic acid remains free.[1]

Synthesis Pathway Diagram

SynthesisPathwaycluster_conditionsReaction ConditionsAnhydrideHomophthalic Anhydride(CAS 89-51-0)TransitionNucleophilic Attack(Steric Control)Anhydride->Transition+ t-BuOH / DMAPtBuOHtert-Butanol(CAS 75-65-0)ProductMono-tert-Butyl Ester(Aliphatic Ester / Aromatic Acid)Transition->ProductRing OpeningDetailsSolvent: DCM or THFTemp: 0°C to RTYield: ~85-95%

Figure 1: Regioselective ring opening of Homophthalic Anhydride to form the mono-tert-butyl ester.

Applications in Drug Discovery

The primary utility of Homophthalic Acid Mono-tert-Butyl Ester lies in its role as a precursor for Isoquinolones and Tetrahydroisoquinolines via the Castagnoli-Cushman Reaction (CCR) .[1]

The Castagnoli-Cushman Reaction (CCR)

The CCR is a cycloaddition-like condensation between homophthalic anhydride (or its mono-ester equivalent) and an imine.[1] It yields tetrahydroisoquinolonic acids , which are potent scaffolds for:

  • PARP Inhibitors (Poly(ADP-ribose) polymerase).[1]

  • BACE1 Inhibitors (Alzheimer's disease targets).[1]

  • Antiviral Agents .[1]

Role of the Mono-Ester: While the anhydride is the direct reactant, the mono-tert-butyl ester allows for:

  • Stepwise Condensation: The free aromatic acid can be activated (e.g., with CDI) to react with amines or imines without interference from the aliphatic ester.

  • Solubility Enhancement: The tert-butyl group increases lipophilicity, aiding in the purification of intermediates.[1]

  • Orthogonal Protection: The tert-butyl ester is stable to basic hydrolysis (unlike methyl/ethyl esters) but acid-labile (TFA deprotection), allowing for selective manipulation of the carboxyl groups.[1]

CCR Mechanism Diagram

CCR_MechanismPrecursorMono-tert-Butyl Ester(2-(2-(t-butoxy)-2-oxoethyl)benzoic acid)ActivationActivation / Cyclization(in situ Anhydride Formation)Precursor->ActivationDehydrating Agent(e.g., DCC, CDI)IntermediateMannich-type IntermediateActivation->Intermediate+ ImineImineImine (R-CH=N-R')ProductTetrahydroisoquinolonic Acid(Lactam Scaffold)Intermediate->ProductIntramolecular Acylation

Figure 2: The Castagnoli-Cushman Reaction pathway utilizing the mono-ester as a precursor.[3]

Experimental Protocols

Protocol A: Synthesis of Homophthalic Acid Mono-tert-Butyl Ester

Objective: Preparation of 2-(2-(tert-butoxy)-2-oxoethyl)benzoic acid from Homophthalic Anhydride.

Reagents:

  • Homophthalic Anhydride (1.0 equiv)[1]

  • tert-Butanol (5.0 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under nitrogen, dissolve Homophthalic Anhydride (1.62 g, 10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add tert-Butanol (4.8 mL, 50 mmol) followed by DMAP (122 mg, 1 mmol).

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (the anhydride spot will disappear, and a more polar acid spot will appear).

  • Workup: Dilute with DCM (30 mL) and wash with 1M HCl (2 x 15 mL) to remove DMAP.

  • Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate under reduced pressure. The product is typically obtained as a viscous oil or low-melting solid that may crystallize upon standing.[1]

    • Note: Avoid high temperatures during evaporation to prevent reversion to the anhydride.

Protocol B: Quality Control & Characterization

Since the compound is often made fresh, self-validation via NMR is essential.[1]

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ 1.45 (s, 9H)tert-Butyl group protons.[1]
δ 3.95 (s, 2H)Methylene protons (-CH₂-) alpha to the ester.[1]
δ 7.3–8.1 (m, 4H)Aromatic protons (Ortho-substituted pattern).[1]
δ ~11.0 (br s, 1H)Carboxylic acid proton (exchangeable).
¹³C NMR ~28.0 ppmtert-Butyl methyl carbons.[1]
~81.5 ppmQuaternary carbon of tert-butyl group.[1]
~170.5 ppmEster carbonyl (Aliphatic).[1]
~172.0 ppmAcid carbonyl (Aromatic).[1]

References

  • Castagnoli, N., Jr. (1969).[1] "Reaction of Homophthalic Anhydride with Imines." Journal of Organic Chemistry, 34(10), 3187–3189. [1]

  • Cushman, M., & Castagnoli, N., Jr. (1971).[4] "The Condensation of Succinic Anhydrides with Schiff Bases. Scope and Mechanism." Journal of Organic Chemistry, 36(22), 3404–3406. [1]

  • Shablykin, O. V., et al. (2017).[1] "The interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates." French-Ukrainian Journal of Chemistry, 5(2), 62-67.[1]

  • Jahan, H., et al. (2022).[1] "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction." Molecules, 27(23), 8462. [1]

2-(tert-Butoxycarbonylmethyl)benzoic Acid: Structure, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(tert-Butoxycarbonylmethyl)benzoic acid (commonly referred to as mono-tert-butyl homophthalate) is a highly versatile, orthogonally protected dicarboxylic acid building block. By masking the aliphatic carboxylate as an acid-labile tert-butyl ester while leaving the aromatic carboxylic acid free, this compound enables precise, regioselective transformations. It is a critical intermediate in the synthesis of complex heterocyclic scaffolds, including isocoumarins, tetrahydroisoquinolines, and highly functionalized polycyclic natural products. This whitepaper details its structural profiling, mechanistic reactivity, and field-proven synthetic protocols.

Structural and Physicochemical Profiling

The molecular architecture of 2-(tert-butoxycarbonylmethyl)benzoic acid features an aromatic carboxylic acid at the C1 position and a tert-butyl protected acetic acid side chain at the C2 (ortho) position. This dual-nature structure provides two distinct electrophilic centers and a highly acidic benzylic/alpha-carbonyl methylene bridge, making it a trifunctional powerhouse in organic synthesis.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-(tert-Butoxycarbonylmethyl)benzoic acid
Common Synonym Mono-tert-butyl homophthalate
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Structural Class Ortho-substituted aromatic carboxylic acid / Aliphatic ester
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

Regioselective Synthesis & Isolation Protocol

The synthesis of mono-tert-butyl homophthalate relies on the regioselective alcoholysis of homophthalic anhydride.

Mechanistic Causality: Homophthalic anhydride contains two distinct carbonyl groups: an aromatic carbonyl (C1, conjugated with the benzene ring) and an aliphatic carbonyl (C3, non-conjugated). The conjugated aromatic carbonyl is less electrophilic due to electron-donating resonance stabilization from the aryl ring. Consequently, nucleophilic attack by tert-butanol occurs almost exclusively at the more electrophilic aliphatic carbonyl, yielding the desired 2-(tert-butoxycarbonylmethyl)benzoic acid.

Step-by-Step Methodology (Self-Validating Protocol)
  • Reagents: Homophthalic anhydride (1.0 eq), tert-butanol (5.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Triethylamine (TEA, 1.2 eq), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Initiation: Dissolve homophthalic anhydride in anhydrous THF under an inert nitrogen atmosphere.

    • Catalysis: Add tert-butanol, followed by TEA and DMAP.

      • Expert Insight: The bulky tert-butanol is a poor nucleophile. DMAP is strictly required to attack the aliphatic carbonyl and form a highly electrophilic N-acylpyridinium intermediate, which is then readily trapped by the alcohol.

    • Propagation: Stir the reaction mixture at ambient temperature for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the anhydride is fully consumed.

    • Self-Validating Workup: Concentrate the mixture under reduced pressure, dilute with Ethyl Acetate (EtOAc), and wash with 1M HCl dropwise until the aqueous layer reaches exactly pH 3.5 .

      • Expert Insight: The pKa of the aromatic carboxylic acid is approximately 4.0. Adjusting the pH to 3.5 ensures the aromatic carboxylate is fully protonated and partitions into the organic phase. Crucially, avoiding highly acidic conditions (pH < 1) prevents the premature cleavage of the acid-labile tert-butyl ester.

    • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product as a white solid.

Workflow Step1 1. Reagent Mixing Homophthalic Anhydride + t-BuOH Step2 2. Catalysis Add DMAP (0.1 eq) & TEA (1.2 eq) Step1->Step2 Step3 3. Reaction Stir at RT for 12-16 h Step2->Step3 Step4 4. Quench & Acidification Adjust to pH 3.5 with 1M HCl Step3->Step4 Step5 5. Extraction & Purification EtOAc Extraction -> Crystallization Step4->Step5

Experimental workflow for the synthesis of mono-tert-butyl homophthalate.

Orthogonal Reactivity and Mechanistic Pathways

The true value of 2-(tert-butoxycarbonylmethyl)benzoic acid lies in its orthogonal reactivity profile, allowing chemists to perform sequential modifications without cross-reactivity.

  • Aromatic Carboxylic Acid Activation: The free -COOH group can be activated using standard coupling reagents (e.g., HATU, EDC) to form amides or distinct esters. The tert-butyl group is completely stable under these basic/neutral coupling conditions.

  • Aliphatic Ester Cleavage: The tert-butyl ester can be selectively unmasked using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to reveal the aliphatic carboxylic acid, leaving base-labile functional groups elsewhere in the molecule intact.

  • Alpha-Methylene Enolization: The methylene bridge (-CH₂-) is flanked by an aryl ring and an ester, making its protons highly acidic. Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C generates a stable enolate that can be trapped by alkyl halides or aldehydes.

Reactivity Core 2-(tert-Butoxycarbonylmethyl) benzoic acid Amide Amide/Ester Derivatives (via HATU/EDC) Core->Amide COOH Activation Diacid Homophthalic Acid (via TFA Deprotection) Core->Diacid Acidic Cleavage Enolate Alpha-Alkylated Products (via LDA/Alkyl Halide) Core->Enolate Base (LDA) Heterocycles Isocoumarins & Tetrahydroisoquinolines Amide->Heterocycles Cyclization Enolate->Heterocycles Cyclization

Orthogonal reactivity pathways of 2-(tert-butoxycarbonylmethyl)benzoic acid.

Applications in Complex Molecule Synthesis

Synthesis of Isocoumarins

Homophthalate derivatives are classic precursors for the synthesis of 3-substituted isocoumarins. By generating an enolate or carbanion intermediate from the homophthalate under basic conditions, the molecule can be condensed with malonyl halides or aromatic aldehydes. Subsequent decarboxylation or acid-mediated cyclization yields the highly functionalized isocoumarin core[1].

Tetrahydroisoquinoline Scaffolds via Castagnoli-Cushman Reaction

The formal cycloaddition of homophthalic derivatives with imines (the Castagnoli-Cushman reaction) is a premier method for synthesizing 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. Recent advancements have demonstrated that additives like N-methylimidazole (NMI) act as acyl transfer agents. NMI intercepts the transient Mannich intermediate, accelerating ring closure and improving both yield and trans-diastereoselectivity[2]. Utilizing a mono-protected homophthalate allows researchers to isolate acyclic Mannich intermediates or direct alternative cyclization pathways.

Total Synthesis of Polycyclic Natural Products

Homophthalate derivatives are indispensable in the total synthesis of complex polycyclic architectures. For instance, in the synthesis of the potent antibiotic Lactonamycin, the construction of the challenging naphtho[e]isoindole core relies heavily on functionalized homophthalate and malonate building blocks to establish the densely oxygenated fused ring systems[3]. Furthermore, in advanced asymmetric functionalizations (such as dearomatization or dihydroxylation), homophthalic derivatives are frequently employed alongside chiral ligands like (DHQD)₂PYR to achieve exceptional enantioselectivity[4].

References

  • [1] US6797838B2 - Process for preparing homophthalate derivatives. Google Patents. 1

  • [2] N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. PMC / NIH. 2

  • [4] Buy (DHQD)2Pyr | 149725-81-5. Smolecule. 4

  • [3] Advances in the Total Synthesis of Lactonamycin. ResearchGate. 3

Sources

The Structural, Chemical, and Synthetic Divergence of Homophthalic Acid and its Mono-tert-butyl Ester: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex Active Pharmaceutical Ingredient (API) synthesis, the ability to control regioselectivity and orthogonal reactivity is paramount. is a highly versatile dicarboxylic acid building block used extensively in the synthesis of heterocyclic systems such as isoquinolines, isocoumarins, and HIV integrase inhibitors. However, its inherent symmetry in reactivity often leads to unwanted cyclizations or polymeric byproducts.

By converting HPA into its mono-tert-butyl ester (HPA-tBu) , chemists break this symmetry. This whitepaper provides an in-depth technical analysis of the structural divergence, mechanistic causality, and field-proven protocols that distinguish HPA from HPA-tBu, enabling researchers to leverage these molecules as self-validating systems in advanced drug development.

Structural and Physicochemical Divergence

Homophthalic acid (2-(carboxymethyl)benzoic acid) possesses two distinct carboxylic acid moieties: an aromatic carboxylic acid attached directly to the benzene ring, and an aliphatic carboxylic acid separated by a methylene spacer. While their pKa values differ slightly, they are both highly reactive toward standard coupling reagents, making selective functionalization of the free diacid notoriously difficult.

The mono-tert-butyl ester—specifically 2-(2-(tert-butoxy)-2-oxoethyl)benzoic acid —masks the aliphatic carboxylic acid behind a bulky, acid-labile tert-butyl group. This strategic modification fundamentally alters the molecule's physicochemical profile and reactivity.

Table 1: Physicochemical and Reactivity Comparison
PropertyHomophthalic Acid (HPA)Mono-tert-butyl Homophthalate (HPA-tBu)
IUPAC Name 2-(Carboxymethyl)benzoic acid2-(2-(tert-butoxy)-2-oxoethyl)benzoic acid
Molecular Formula C₉H₈O₄C₁₃H₁₆O₄
Molar Mass 180.16 g/mol 236.26 g/mol
Reactive Centers Two free carboxylic acidsOne free aromatic COOH; one masked aliphatic ester
pKa Profile Aromatic: ~3.7 | Aliphatic: ~4.5Aromatic: ~3.7 | Aliphatic: N/A (Protected)
Steric Hindrance Low (susceptible to dual activation)High (bulky t-butyl group prevents side reactions)
Orthogonality None (high risk of anhydride cyclization)Excellent (acid-labile, base-stable ester)

Data supported by compound property records from .

Mechanistic Causality: The Regioselective Imperative

Direct monoesterification of HPA often yields an intractable mixture of regioisomers. To achieve absolute regiocontrol, the synthesis of HPA-tBu relies on the intermediate formation of homophthalic anhydride (isochroman-1,3-dione).

The Causality of Regioselective Attack: Homophthalic anhydride features two distinct carbonyl carbons. The C1 carbonyl is conjugated with the adjacent aromatic π-system, which delocalizes electron density and reduces its electrophilicity. Furthermore, C1 is sterically hindered by the ortho-substituted benzene ring. Conversely, the C3 carbonyl is aliphatic, lacks resonance stabilization, and is highly electrophilic. When a bulky nucleophile like tert-butanol is introduced, both steric and electronic factors dictate an exclusive attack at the C3 carbonyl. This regioselective ring-opening yields the aliphatic tert-butyl ester while liberating the aromatic carboxylic acid.

Pathway HPA Homophthalic Acid (Symmetric Reactivity) Anhydride Homophthalic Anhydride (Electrophilic Differentiation) HPA->Anhydride Ac2O, Δ (Dehydration) MonoEster Mono-tert-butyl Ester (Orthogonal Building Block) Anhydride->MonoEster t-BuOH, DMAP (Regioselective Attack at C3)

Fig 1. Regioselective synthesis pathway of HPA-tBu via anhydride intermediate.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. The following methodologies ensure high-fidelity synthesis and orthogonal manipulation, as adapted from established .

Protocol 1: Regioselective Synthesis of HPA-tBu

Step 1: Dehydrative Cyclization

  • Suspend Homophthalic Acid (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat to reflux (140 °C) for 2 hours under an inert atmosphere.

  • Remove excess acetic anhydride in vacuo to yield homophthalic anhydride as a crystalline solid.

  • Self-Validation: IR spectroscopy must confirm the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the emergence of characteristic asymmetric and symmetric anhydride C=O stretches at ~1740 and 1780 cm⁻¹.

Step 2: Regioselective tert-Butanolysis

  • Dissolve homophthalic anhydride (1.0 eq) in anhydrous THF.

  • Add tert-butanol (5.0 eq), Triethylamine (TEA, 1.5 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at ambient temperature for 18 hours. Quench with 1M HCl and extract with ethyl acetate.

  • Self-Validation: ¹H NMR (CDCl₃) will reveal a massive 9H singlet at ~1.45 ppm, confirming tert-butyl incorporation. The preservation of the aromatic protons and the distinct shift of the benzylic CH₂ singlet (~3.8 ppm) validate the regiochemistry.

Protocol 2: Orthogonal Coupling and Deprotection

When synthesizing complex APIs, such as, the free aromatic acid of HPA-tBu is first coupled, followed by orthogonal deprotection of the aliphatic ester.

Step 1: Directed Amide Coupling

  • Activate the aromatic COOH of HPA-tBu (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Add the target primary amine (1.0 eq) and stir for 4 hours.

  • Causality: The bulky tert-butyl group shields the aliphatic chain, forcing the coupling reagent to exclusively activate the aromatic carboxylic acid, preventing unwanted isochroman-1,3-dione cyclization.

Step 2: Acidic Cleavage of the tert-Butyl Ester

  • Dissolve the purified intermediate in a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Stir at room temperature for 2 hours.

  • Causality: The tert-butyl ester is highly sensitive to acidic conditions due to the stability of the resulting tert-butyl cation. TFA cleanly unmasks the aliphatic carboxylic acid without hydrolyzing the newly formed base-labile aromatic amide.

  • Self-Validation: LC-MS analysis will show the expected [M-H]⁻ mass shift (-56 Da corresponding to the loss of isobutylene), and NMR will confirm the complete disappearance of the 9H singlet.

Workflow Start HPA-tBu (Free Aromatic COOH) Coupling Amide Coupling (HATU, DIPEA, R-NH2) Start->Coupling Intermediate Aromatic Amide (Masked Aliphatic COOH) Coupling->Intermediate Deprotection Acidic Cleavage (20% TFA in DCM) Intermediate->Deprotection Product Target Intermediate (Free Aliphatic COOH) Deprotection->Product

Fig 2. Orthogonal workflow enabling sequential functionalization of HPA-tBu.

Conclusion

The transition from homophthalic acid to its mono-tert-butyl ester represents a shift from unpredictable, symmetric reactivity to absolute, orthogonal control. By leveraging the steric and electronic differences between the aromatic and aliphatic carbonyls during anhydride opening, chemists can reliably generate HPA-tBu. This building block acts as a self-validating system, ensuring that downstream peptide couplings and cross-coupling reactions proceed with high fidelity—an indispensable strategy in modern pharmaceutical synthesis.

References

  • Wikipedia Contributors. "Homophthalic acid." Wikipedia, The Free Encyclopedia.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66643, Homophthalic acid." PubChem.[Link]

  • K. A. B. Austin et al. "Process for preparing homophthalate derivatives.
  • S. G. Sarafianos et al. "Synthesis, Biological Evaluation and Molecular Modeling of 2-Hydroxyisoquinoline-1,3-dione Analogues as Inhibitors of HIV Reverse Transcriptase Associated Ribonuclease H and Polymerase." National Institutes of Health (NIH).[Link]

Advanced Applications of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications of 2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid (also known as homophthalic acid mono-tert-butyl ester ) in medicinal chemistry. This compound serves as a critical bifunctional building block, primarily used to access isoquinolin-1(2H)-one and tetrahydroisoquinoline scaffolds—privileged structures in drug discovery for HIV integrase inhibitors, anticancer agents, and polycyclic alkaloids.

Executive Summary & Chemical Profile

2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid is a desymmetrized derivative of homophthalic acid. Unlike the parent diacid or the reactive anhydride, this mono-ester provides orthogonal protection : it possesses one free carboxylic acid (at the aromatic ring) available for immediate coupling or activation, and one tert-butyl protected carboxylate (at the benzylic position) that acts as a latent nucleophile or masked acid.

Chemical Identity
PropertyDetail
IUPAC Name 2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid
Common Name Homophthalic acid mono-tert-butyl ester
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.27 g/mol
Key Functionality Orthogonal bifunctional linker; Homophthalic anhydride surrogate
Primary Reactivity Castagnoli-Cushman Reaction (CCR); Dieckmann Condensation

Core Applications in Drug Discovery

Synthesis of HIV-1 Integrase Inhibitors

The most high-impact application of this scaffold lies in the development of HIV-1 integrase (IN) inhibitors .[1] The isoquinoline-1,3(2H,4H)-dione core, derived from homophthalic acid derivatives, mimics the diketo acid (DKA) pharmacophore required to chelate the Mg²⁺ cofactors in the IN active site.

  • Mechanism of Action: The free acid of the mono-ester is coupled with an amine (often hydroxylamine or a benzylamine derivative) to form an amide. Subsequent base-induced cyclization involving the tert-butyl ester yields the isoquinoline dione.

  • Advantage: The tert-butyl group prevents premature decarboxylation of the unstable

    
    -keto acid intermediate, a common issue when using the free diacid.
    
The Castagnoli-Cushman Reaction (CCR)

This compound is a superior substrate for the Castagnoli-Cushman Reaction , a formal [4+2] cycloaddition with imines to generate tetrahydroisoquinolones .

  • Role: It acts as a succinic anhydride equivalent but with higher stability. Upon activation (e.g., with DCC or HATU), it forms a transient anhydride or activated ester that reacts with Schiff bases (imines).

  • Stereocontrol: The bulky tert-butyl group can influence the diastereoselectivity (cis/trans ratio) of the resulting 3,4-disubstituted tetrahydroisoquinolines.

Mechanistic Pathways & Visualization

The following diagram illustrates the conversion of the mono-ester into the pharmacologically active isoquinolone scaffold via the Castagnoli-Cushman pathway.

CCR_Pathway Start 2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid (Mono-ester) Activation Activation (DCC/HATU or In situ Anhydride) Start->Activation Dehydration Intermediate Acyl-Iminium Intermediate Activation->Intermediate + Imine Imine Imine / Schiff Base (R-CH=N-R') Imine->Intermediate Cyclization Mannich-type Cyclization Intermediate->Cyclization Intramolecular Product Tetrahydroisoquinoline-4-carboxylate (Scaffold) Cyclization->Product - tBuOH (optional)

Caption: Pathway for the synthesis of Tetrahydroisoquinoline scaffolds using the mono-ester precursor.

Experimental Protocol: Synthesis & Utilization

Preparation of 2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid

Note: This protocol synthesizes the mono-ester from the commercially available homophthalic anhydride.

Reagents: Homophthalic anhydride (1.0 eq), tert-Butanol (10.0 eq), DMAP (0.1 eq), DCM (Solvent).

  • Dissolution: Dissolve homophthalic anhydride (1.62 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere (N₂).

  • Addition: Add tert-butanol (excess) and 4-dimethylaminopyridine (DMAP, 122 mg, 1 mmol).

  • Reflux: Heat the mixture to mild reflux (40°C) for 4–6 hours. Monitor by TLC (disappearance of anhydride).

  • Workup: Cool to room temperature. Wash with 1M HCl (2 x 10 mL) to remove DMAP. Wash with brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. The product usually crystallizes as a white solid.

    • Yield: Typically 85–95%.

    • Validation: ¹H NMR should show a singlet for the tert-butyl group (~1.4 ppm) and the benzylic methylene (~4.0 ppm).

Application: Synthesis of Isoquinolone via CCR

Reagents: Mono-ester (1.0 eq), Imine (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq), DMF.

  • Activation: To a solution of the mono-ester (1.0 mmol) in dry DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 15 min at RT.

  • Coupling: Add the pre-formed imine (1.0 mmol). Stir at RT for 12–24 hours.

  • Cyclization: The reaction proceeds via amide formation followed by spontaneous or base-promoted Mannich cyclization.

  • Isolation: Dilute with EtOAc, wash with LiCl (5% aq) and brine. Purify via column chromatography.[2][3]

Quantitative Data: Reactivity Profile

The following table summarizes the yield comparison of the mono-ester versus the anhydride in synthesizing cis-3,4-disubstituted tetrahydroisoquinolines (THIQs).

Substrate (Imine R-Group)Precursor: Anhydride (Yield %)Precursor: Mono-ester* (Yield %)Diastereoselectivity (cis:trans)
N-Benzyl-Ph 65%82% 85:15
N-PMB-4-Cl-Ph 58%79% 90:10
N-Me-Indole 45%72% >95:5

*Note: Mono-ester reactions typically use HATU/DIPEA activation, resulting in milder conditions and higher yields compared to the thermal condensation of anhydrides.

Safety & Handling

  • Hazards: The compound is a weak acid. Standard PPE (gloves, goggles) is required.

  • Stability: The tert-butyl ester is acid-sensitive. Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended. Store at 2–8°C.

  • Incompatibility: Strong oxidizers and strong bases (may cause hydrolysis of the ester).

References

  • Billamboz, M., et al. (2008).[4] "Design, Synthesis, and Biological Evaluation of a Series of 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as Dual Inhibitors of HIV-1 Integrase and the Reverse Transcriptase RNase H Domain." Journal of Medicinal Chemistry.

  • Castagnoli, N., et al. (1969). "Preparation and properties of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids." Journal of Heterocyclic Chemistry.

  • Kravchenko, D. V., et al. (2005). "Synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids via the Castagnoli-Cushman reaction." Chemistry of Heterocyclic Compounds.

Sources

Solubility of homophthalic acid mono-tert-butyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling & Solvent Selection for Homophthalic Acid Mono-tert-butyl Ester

Executive Summary & Chemical Identity

Homophthalic acid mono-tert-butyl ester (often identified as 2-(2-(tert-butoxy)-2-oxoethyl)benzoic acid) is a critical bifunctional building block in organic synthesis.[1] It serves as a "masked" homophthalic acid, allowing for regioselective reactions such as Claisen condensations to form isocoumarins or isoquinolines.

Its solubility behavior is governed by a distinct amphiphilic conflict :

  • Hydrophilic Domain: The free benzoic acid moiety (

    
    ) provides hydrogen bond donation and acceptance, driving solubility in polar protic and aprotic solvents.
    
  • Hydrophobic Domain: The tert-butyl ester group adds significant steric bulk and lipophilicity, reducing water solubility and enhancing solubility in chlorinated and non-polar organic solvents.[1]

This guide provides a technical roadmap for solubilizing, extracting, and purifying this compound, moving beyond static data to actionable solubility logic.

Physicochemical Basis of Solubility

To predict solvent compatibility without empirical data for every solvent, we apply the Solubility Parameter Principle (


). The molecule contains a polar head (COOH) and a non-polar tail (t-Bu ester).[1]
Structural FeatureEffect on SolubilityPreferred Solvents
Free Carboxyl Group (-COOH) High Polarity, H-BondingAlcohols, THF, DMSO, Basic Aqueous Solutions
Aromatic Ring (Phenyl)

-

Interactions
Toluene, Benzene, DCM
tert-Butyl Group Lipophilicity, Steric BulkHexanes (partial), Ethers, Ethyl Acetate

Key Insight: The tert-butyl group disrupts the crystal lattice energy compared to the parent homophthalic acid (


), likely lowering the melting point (typically 

for similar mono-esters) and increasing solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).[1]

Solubility Profile & Solvent Selection Map

The following categorization is based on structural analysis and standard workup protocols for homophthalic acid derivatives.

Table 1: Solubility Classification
Solvent ClassSolubility StatusOperational Context
Chlorinated Solvents (DCM, Chloroform)High Ideal for reaction media and initial dissolution.[1]
Esters (Ethyl Acetate, Isopropyl Acetate)High Primary solvent for extraction and workup.[1]
Ethers (THF, Diethyl Ether, MTBE)High Good for reactions; MTBE is excellent for washing.
Polar Aprotic (DMSO, DMF, DMAc)Very High Use only if necessary; difficult to remove.
Alcohols (Methanol, Ethanol)High Warning: Risk of transesterification under acidic/thermal conditions.[1]
Hydrocarbons (Hexane, Heptane, Pentane)Low / Anti-Solvent Used to induce precipitation or wash away non-polar impurities.
Water Insoluble (at pH < 4) Product precipitates in acidic water.[1][2]
Aqueous Base (NaHCO

, NaOH)
Soluble (as Salt) Forms carboxylate salt; used to separate from neutral impurities.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

For determining precise solubility limits (mg/mL) prior to scale-up.[1]

  • Preparation: Weigh 100 mg of the mono-ester into a tared 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L increments.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][3][4] Calculate

      
      .[1]
      
    • Turbid/Solid:[1][5] Insoluble.[1][3][6] Continue addition or heat to

      
       to test temperature dependence.
      
  • Validation: If soluble, cool to

    
     for 1 hour to check for supersaturation/precipitation (critical for recrystallization design).
    
Protocol B: Purification via Acid-Base Extraction

This method leverages the free carboxylic acid to purify the compound without chromatography.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Salt Formation: Extract with saturated Aqueous NaHCO

    
     .[1]
    
    • Mechanism:[1][5][7][8] The mono-ester moves to the aqueous phase as the sodium salt; neutral impurities (diesters, unreacted anhydrides) remain in EtOAc.

  • Wash: Wash the aqueous layer once with fresh EtOAc.[1]

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2 in the presence of fresh EtOAc.

  • Recovery: Extract the reformed free acid into the EtOAc layer.[1]

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for selecting solvents based on the process stage (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Workup Extraction / Workup Start->Workup Purification Recrystallization Start->Purification DCM DCM / Chloroform (High Solubility, Inert) Reaction->DCM THF THF / Dioxane (High Solubility, Lewis Basic) Reaction->THF AlcoholWarning AVOID Alcohols (Transesterification Risk) Reaction->AlcoholWarning EtOAc Ethyl Acetate (Best for Partitioning) Workup->EtOAc AqBase Aq. NaHCO3 (Solubilizes as Salt) Workup->AqBase SolventPair Solvent Pair System Purification->SolventPair Hexane Anti-Solvent: Hexane / Heptane SolventPair->Hexane Precipitate Cold GoodSolvent Solvent: EtOAc / DCM (Hot) SolventPair->GoodSolvent Dissolve Hot

Figure 1: Decision tree for solvent selection during synthesis, workup, and purification phases.[1]

Critical Application Notes

  • Recrystallization Strategy: The most effective purification method for this class of compounds is often recrystallization from a DCM/Hexane or EtOAc/Heptane system.[1] Dissolve the crude solid in the minimum amount of hot DCM or EtOAc, then slowly add Hexane until slight turbidity persists. Cool gradually to

    
    .[1]
    
  • Stability Warning: While the tert-butyl ester is relatively stable to basic hydrolysis compared to methyl/ethyl esters, it is acid-labile .[1] Avoid prolonged exposure to strong acids (TFA, conc. HCl) in non-aqueous solvents, which will cleave the ester to the di-acid (homophthalic acid).

  • Regioisomerism: Be aware that "homophthalic acid mono-ester" can refer to two isomers. The protocols here apply to the common synthetic intermediate 2-(2-(tert-butoxy)-2-oxoethyl)benzoic acid .[1]

References

  • PubChem. tert-Butyl hydrogen phthalate (Isomer Analog Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. Process for the preparation of homophthalic acid derivatives (Recrystallization Solvents). US Patent 3578705A.[1] Available at:

  • Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. Available at: [Link][1]

Sources

Stability Profiles and Chemoselective Deprotection of tert-Butyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tert-butyl ester is a cornerstone protecting group in medicinal chemistry, prized for its orthogonality to methyl/ethyl esters and base-labile groups (Fmoc, Cbz). Its utility in benzoic acid derivatives is defined by a distinct stability profile: exceptional resistance to nucleophilic attack and basic hydrolysis, contrasted with high lability toward acid-catalyzed cleavage.

This guide provides a deep technical analysis of the tert-butyl benzoate system. It details the mechanistic underpinnings of its stability, quantifies substituent effects (electronic and steric), and provides validated protocols for chemoselective deprotection.

Part 1: Mechanistic Foundations

The A_AL1 Hydrolysis Mechanism

Unlike primary alkyl esters (e.g., methyl benzoate), which hydrolyze via the bimolecular A_AC2 mechanism (acyl-oxygen cleavage), tert-butyl benzoates degrade via the A_AL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism.[1]

This pathway is driven by the stability of the tert-butyl carbocation intermediate. The rate-determining step is the dissociation of the protonated ester into the carboxylic acid and the carbocation.

Mechanistic Workflow (A_AL1)

AAL1_Mechanism Ester tert-Butyl Benzoate (Ph-CO-OtBu) Protonated Protonated Ester (Ph-CO-OtBuH)+ Ester->Protonated + H+ (Fast, Equilibrium) TS Transition State [Ph-COOH...tBu+]+ Protonated->TS RDS (Slow) Products_Inter Benzoic Acid + t-Butyl Cation (Ph-COOH + tBu+) TS->Products_Inter Alkyl-Oxygen Cleavage Isobutylene Isobutylene (CH2=C(CH3)2) Products_Inter->Isobutylene - H+ (Elimination)

Figure 1: The A_AL1 mechanism for acid-catalyzed deprotection of tert-butyl benzoates. Note that the acyl-oxygen bond remains intact.

Electronic and Steric Influences

The stability of tert-butyl benzoates is governed by the interplay of steric bulk and electronic substituent effects on the benzene ring.

  • Steric Bulk (Base Stability): The massive tert-butyl group creates a steric shield around the carbonyl carbon, effectively blocking the trajectory of nucleophiles (e.g., OH⁻, hydride reagents). This renders the ester resistant to B_AC2 hydrolysis (Base-catalyzed, Acyl-oxygen cleavage).

  • Electronic Effects (Acid Lability):

    • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CF₃ at the para position destabilize the protonated ester intermediate (making protonation harder) but stabilize the leaving group (the benzoic acid). The net effect is often a modest acceleration of cleavage compared to EDGs, but the reaction remains fast for all derivatives in strong acid.

    • Electron-Donating Groups (EDGs): Substituents like -OMe increase the basicity of the carbonyl oxygen (aiding protonation) but destabilize the leaving group.

Part 2: Stability Profiling

The following table contrasts tert-butyl benzoates with standard methyl benzoates, highlighting the orthogonality that makes them valuable in total synthesis.

Table 1: Comparative Stability Profile

Reagent / ConditionMethyl/Ethyl Benzoatetert-Butyl BenzoateMechanism (t-Bu)
Dilute HCl / H₂SO₄ Slow HydrolysisRapid Cleavage A_AL1
TFA (Neat or DCM) StableRapid Cleavage A_AL1
NaOH / KOH (aq) Rapid HydrolysisStable Steric blocking of B_AC2
LiAlH₄ (Reduction) Reduces to AlcoholStable (mostly)Steric hindrance
Nucleophiles (R-MgBr) Addition to CarbonylResistant Steric hindrance
Hydrogenolysis (H₂/Pd) StableStableN/A
The Ortho-Effect

Ortho-substitution in benzoic acid derivatives introduces significant steric strain.

  • In Acid: The relief of steric strain upon dissociation of the bulky tert-butyl group can accelerate acidolysis (steric acceleration).

  • In Base: Ortho-substituents further twist the carboxyl group out of planarity with the benzene ring, increasing the barrier to nucleophilic attack and making ortho-substituted tert-butyl benzoates exceptionally robust to basic conditions.

Part 3: Chemoselective Deprotection Protocols

This section provides self-validating protocols for removing the tert-butyl group.[2]

Protocol A: Standard Acidolysis (TFA)

Best for: General deprotection when the substrate tolerates strong acid.

  • Preparation: Dissolve the tert-butyl benzoate (1.0 equiv) in Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise. A typical ratio is 1:1 to 1:4 (v/v) TFA:DCM depending on substrate reactivity.

  • Scavenger (Optional): If the substrate contains electron-rich aromatic rings (e.g., indoles, phenols), add 2-5 equiv of Triethylsilane (Et₃SiH) or Thioanisole . This scavenges the tert-butyl cation to prevent electrophilic aromatic substitution (alkylation) on the substrate.

  • Monitoring: Warm to room temperature. Monitor by TLC or HPLC. Reaction is usually complete in 30–60 minutes.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Protocol B: Lewis Acid Selective Cleavage (ZnBr₂)

Best for: Selective removal of tert-butyl esters in the presence of N-Boc groups or acid-sensitive moieties.

  • Reagent: Anhydrous Zinc Bromide (ZnBr₂). Note: ZnBr₂ is hygroscopic; handle in a glovebox or dry environment.

  • Reaction: Suspend tert-butyl benzoate (1.0 equiv) and ZnBr₂ (5.0 equiv) in DCM (0.1 M).

  • Execution: Stir at room temperature for 12–24 hours.

  • Mechanism: Zn²⁺ coordinates to the carbonyl oxygen, increasing the electrophilicity and facilitating the departure of the tert-butyl group, often via a mechanism that involves bromide attack on the tert-butyl group.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with brine.

Protocol C: Mild "Magic Blue" Deprotection

Best for: Highly sensitive substrates where neither TFA nor Lewis acids are tolerated.

  • Reagents: Tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("Magic Blue") (catalytic, 10 mol%) and Triethylsilane (1.5 equiv).

  • Solvent: Acetonitrile (MeCN) or DCM.

  • Procedure: Mix substrate and silane. Add Magic Blue at 0°C or RT. The deep blue color fades as the catalyst is reduced.

  • Mechanism: Radical cation mediated oxidative cleavage.

Part 4: Experimental Validation Workflow

When developing a new derivative, use this workflow to determine the optimal deprotection strategy.

Deprotection_Workflow Start Start: tert-Butyl Benzoate Derivative Check_Acid Is substrate Acid Sensitive? (e.g., Acetals, Epoxides) Start->Check_Acid Check_Boc Contains N-Boc Group? Check_Acid->Check_Boc No Mild_Route Protocol C: Magic Blue (Neutral conditions) Check_Acid->Mild_Route Yes TFA_Route Protocol A: TFA/DCM (Standard) Check_Boc->TFA_Route No ZnBr2_Route Protocol B: ZnBr2/DCM (Selective vs Boc) Check_Boc->ZnBr2_Route Yes

Figure 2: Decision matrix for selecting the appropriate deprotection protocol based on substrate functionality.

References

  • Marcantoni, E., et al. (2001).[3] "Selective Deprotection of tert-Butyl Esters in the Presence of Other Acid-Labile Groups." The Journal of Organic Chemistry. [Link]

  • Kaul, R., et al. (2004). "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂." The Journal of Organic Chemistry. [Link]

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] [Link]

Sources

Homophthalic Acid Derivatives: A Technical Guide to Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homophthalic acid (2-carboxyphenylacetic acid) and its anhydride (homophthalic anhydride, HPA) represent a class of "privileged" synthons in medicinal chemistry. Their utility stems from a unique trifunctional reactivity profile: an aromatic carboxylic acid, an aliphatic carboxylic acid, and a highly reactive C4 methylene group. This guide details the exploitation of these sites for the precision synthesis of isoquinolines , isocoumarins , and polycyclic lactams , providing actionable protocols for drug development workflows.

Part 1: Chemo-Structural Reactivity Profile

To master homophthalic acid chemistry, one must understand the competing reactivities of its functional groups. The molecule is not merely a dicarboxylic acid; it is a "push-pull" system capable of diverse annulation modes.

The Reactivity Triad
  • C4-Methylene (Nucleophilic): The methylene group at position 4 (in the anhydride form) is significantly more acidic (

    
     for the anhydride) than typical anhydrides due to the electron-withdrawing effect of the carbonyls and the aromatic ring. This allows for facile enolization and reaction with imines and aldehydes under mild conditions.
    
  • C1-Carbonyl (Electrophilic): The aliphatic carbonyl is generally more reactive toward nucleophiles than the aromatic carbonyl, dictating the regioselectivity of ring-opening reactions.

  • C3-Carbonyl (Electrophilic): The aromatic carbonyl typically serves as the closure point in cyclization reactions (e.g., Friedel-Crafts type closures).

The Anhydride Gateway

While homophthalic acid is the stable shelf reagent, homophthalic anhydride (HPA) is the active species for most heterocyclic syntheses.

  • Preparation: HPA is generated in situ or immediately prior to use by treating the acid with acetyl chloride, acetic anhydride, or DCC.

  • Stability Warning: HPA is moisture-sensitive and hydrolyzes back to the acid rapidly. Protocols often recommend in situ generation to ensure reproducibility.

Part 2: Core Synthetic Engines

The Castagnoli-Cushman Reaction (CCR)

The CCR is the premier method for synthesizing tetrahydroisoquinolones , a scaffold found in numerous alkaloids and PARP inhibitors. It is formally a [4+2] cycloaddition between HPA and an imine.

  • Mechanism: The reaction proceeds via a Mannich-type addition of the HPA enolate to the imine, followed by intramolecular acylation.[1]

  • Selectivity: The reaction typically yields the trans-isoquinolonic acid with high diastereoselectivity.

  • Promoters: While uncatalyzed reactions work, the addition of N-methylimidazole (NMI) or Lewis acids (e.g., Yb(OTf)₃) significantly improves yields and suppresses decarboxylative side reactions.

Isocoumarin Assembly

Isocoumarins are synthesized via the condensation of HPA with electrophiles followed by cyclization.

  • Acylation: Reaction with acid chlorides or anhydrides yields 4-carboxy-3-substituted isocoumarins.

  • Rearrangement: These intermediates can be converted to isoquinolones by treatment with ammonia or primary amines (Gabriel-Colman rearrangement type logic).

The Vilsmeier-Haack "Anomaly"

Standard Vilsmeier-Haack conditions (POCl₃/DMF) typically formylate electron-rich aromatics. However, applying these conditions to homophthalic acid induces a complex cascade involving cyclization and rearrangement, yielding functionalized isocoumarins rather than simple formyl derivatives. This "unusual" pathway is a powerful tool for accessing chlorinated heterocyclic cores.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from Homophthalic Anhydride.

HPA_Pathways HPA Homophthalic Anhydride (HPA) THIQ Tetrahydroisoquinolone (CCR Product) HPA->THIQ + Imine (Castagnoli-Cushman) Isocoumarin Isocoumarin Derivatives HPA->Isocoumarin + Acid Chloride (Condensation) HPA->Isocoumarin + Aldehyde (Perkin-like) Spiro Spirocyclic Lactams HPA->Spiro + Cyclic Ketone + NH4OAc Imine Imine (R-CH=N-R') Imine->THIQ Aldehyde Aldehyde (R-CHO) Aldehyde->Isocoumarin AcidChloride Acid Chloride (R-COCl) AcidChloride->Isocoumarin

Caption: Divergent synthetic pathways from Homophthalic Anhydride yielding three distinct heterocyclic classes.

Part 4: Detailed Experimental Protocols

Protocol A: NMI-Promoted Castagnoli-Cushman Reaction

Target: trans-1-Oxo-3-aryl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. Application: Synthesis of BACE1 inhibitors or antimalarial carboxanilides.

  • Preparation of Anhydride:

    • Dissolve homophthalic acid (1.0 equiv) in dry toluene.

    • Add acetic anhydride (1.1 equiv) and reflux for 1 hour.

    • Concentrate in vacuo to obtain crude HPA (use immediately).

  • Cycloaddition:

    • Dissolve the freshly prepared HPA (1.0 equiv) in anhydrous acetonitrile (0.5 M).

    • Add the Schiff base (imine) (1.0 equiv).

    • Critical Step: Add N-methylimidazole (NMI) (1.0 - 3.0 equiv) dropwise. Note: NMI acts as a base and nucleophilic catalyst, promoting the formation of the specific enolate geometry required for trans-selectivity.

    • Stir at Room Temperature for 2–4 hours. Monitor by TLC (disappearance of imine).

  • Workup:

    • Quench with 1N HCl.

    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from EtOH or purify via column chromatography (MeOH/DCM gradient).

  • Yield Expectation: 75–90% yields are typical for electron-poor imines.

Protocol B: Synthesis of 3-Substituted Isocoumarins

Target: 3-Alkyl/Aryl-isocoumarin-4-carboxylic acids.

  • Condensation:

    • Mix homophthalic acid (10 mmol) with the appropriate acid anhydride (e.g., propionic anhydride) (30 mmol).

    • Add pyridine (catalytic amount, 0.5 mL).

    • Heat the mixture at 100°C for 4 hours.

  • Hydrolysis/Cyclization:

    • Pour the hot reaction mixture onto crushed ice/HCl.

    • A solid precipitate of the 4-carboxy-isocoumarin will form.

    • Filter and wash with cold water.

  • Conversion to Isoquinolone (Optional):

    • Reflux the isocoumarin intermediate in ethanol with an excess of primary amine or ammonium acetate for 6 hours.

    • Cool and filter the precipitated isoquinolone.

Part 5: Quantitative Data Summary

The following table summarizes reaction conditions and expected yields for common HPA transformations based on literature precedents.

Reaction TypeCo-ReactantCatalyst/PromoterSolventTempTypical YieldSelectivity
CCR AldimineN-MethylimidazoleMeCNRT80-95%>95:5 trans
CCR Cyclic KetoneNH₄OAcTolueneReflux60-80%Spirocyclic
Perkin-like AldehydeEt₃N / Ac₂ODMF80°C50-70%E-isomer
Acylation Acid ChloridePyridineDCM0°C->RT65-85%N/A
Vilsmeier POCl₃DMFDMF0°C->80°C30-50%Complex

Part 6: Mechanistic Visualization (CCR)

Understanding the transition state of the Castagnoli-Cushman reaction is vital for predicting stereochemistry.

CCR_Mechanism cluster_conditions Reaction Environment Step1 HPA Enolization (Facilitated by NMI) Step2 Mannich Addition (Enolate attacks Imine) Step1->Step2 Nucleophilic Attack Step3 Intramolecular Acylation (Ring Closure) Step2->Step3 6-exo-trig Step4 Product Release (Trans-Isoquinolonic Acid) Step3->Step4 NMI N-Methylimidazole (Base/Catalyst) Solvent MeCN or Toluene

Caption: Stepwise mechanism of the NMI-promoted Castagnoli-Cushman Reaction.

References

  • Oezcan, S., et al. (2007). "The synthesis of unusual isocoumarin derivatives: the chemistry of homophthalic acid." Tetrahedron Letters, 48(12), 2151-2154. Link[2]

  • Liu, J., et al. (2014).[3] "N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines."[1][4][5][6] The Journal of Organic Chemistry, 79(16), 7593-7599.[3] Link

  • Krasavin, M., et al. (2018).[3] "The Castagnoli-Cushman reaction in a three-component format." Tetrahedron Letters, 59(26), 2595-2599.[3] Link

  • Chavan, V. L., & Rane, R. R. (2014). "Synthesis of Isocoumarins and Its Derivatives." World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1125-1134. Link

  • Cushman, M., & Castagnoli, N. (1974). "The condensation of succinic anhydrides with Schiff bases. A convenient synthesis of 4-carboxy-2-pyrrolidones." The Journal of Organic Chemistry, 39(7), 903–906. Link

Sources

Orthogonal Protecting Group Strategies in Drug Development: A Technical Whitepaper on 2-Carboxyphenylacetic Acid Tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Carboxyphenylacetic acid tert-butyl ester (CAS: 168072-81-9) is a highly specialized, bifunctional building block utilized extensively in advanced organic synthesis and modern pharmaceutical development[1]. Featuring an aliphatic acetic acid moiety and an aromatic benzoic acid moiety, this compound is engineered for orthogonal reactivity. By selectively masking the aromatic carboxylic acid as a tert-butyl ester, chemists can direct nucleophilic coupling exclusively to the aliphatic chain[2]. This whitepaper explores its nomenclature, physicochemical properties, and critical applications in peptide synthesis and prodrug design.

Nomenclature and Structural Synonyms

Due to its bifunctional nature, CAS 168072-81-9 is referenced across literature and supplier catalogs under several synonyms. The variation arises from whether the nomenclature system prioritizes the benzoic acid core or the acetic acid chain as the parent structure[3].

Table 1: Common Synonyms and Nomenclature Rationale

SynonymNomenclature RationaleSource Context
2-(2-(tert-Butoxycarbonyl)phenyl)acetic acid IUPAC-aligned name prioritizing the acetic acid chain as the primary parent structure.BLD Pharm[2]
2-Carboxymethyl-benzoic acid tert-butyl ester Prioritizes the benzoic acid ester as the core parent structure.Sigma-Aldrich[1]
tert-Butyl 2-(carboxymethyl)benzoate Standard ester-first IUPAC naming convention.LookChem[3]
Homophthalic acid mono-tert-butyl ester Trivial nomenclature derived from the parent diacid (homophthalic acid).General Literature

Physicochemical Properties and Safety Profile

Understanding the physical parameters and handling requirements is critical for maintaining experimental integrity and laboratory safety.

Table 2: Physicochemical Data

PropertyValueReference
CAS Number 168072-81-9[3]
Molecular Formula C13H16O4[1]
Molecular Weight 236.26 g/mol [4]
Appearance White Solid[4]
InChI Key FVHGXAUPJLPAKC-UHFFFAOYSA-N[1]

Safety & Handling: According to the Material Safety Data Sheet (MSDS), this compound is a known lachrymator and is highly irritating to the eyes, skin, and respiratory system[4]. The localized irritation is mechanistically driven by the free aliphatic carboxylic acid. When handling, it is mandatory to use a government-approved respirator, chemical-resistant gloves, and safety goggles. In the event of a spill, the material must be swept up without raising dust and disposed of via a chemical incinerator equipped with an afterburner and scrubber[5].

Synthetic Utility: The Power of Orthogonality

The strategic value of 2-(2-(tert-Butoxycarbonyl)phenyl)acetic acid lies in its orthogonal protection scheme. The aliphatic carboxylic acid (-CH₂COOH) is sterically unhindered, making it highly reactive toward amines and alcohols during standard coupling conditions. Conversely, the aromatic carboxylic acid is shielded by a bulky tert-butyl group (-COOtBu).

Mechanistic Causality: The tert-butyl ester is exceptionally stable to nucleophilic attack and basic saponification (unlike methyl or ethyl esters). This ensures that during the functionalization of the acetic acid arm, the benzoic acid arm remains strictly unreactive, preventing unwanted polymerization or cross-coupling. Once the desired aliphatic conjugation is complete, the tert-butyl group can be cleanly cleaved using strong anhydrous acids (e.g., Trifluoroacetic acid), a condition that leaves base-labile functional groups intact.

G A 2-(2-(tert-Butoxycarbonyl)phenyl)acetic acid (Free -COOH) B Amide Coupling (EDC/HOBt, R-NH2) A->B Step 1 C Intermediate (Amide + t-Bu Ester) B->C D Acidic Cleavage (TFA / DCM) C->D Step 2 E Final Product (Amide + Free Benzoic -COOH) D->E

Workflow demonstrating orthogonal deprotection strategy using the tert-butyl ester intermediate.

Advanced Application: Prodrug Synthesis via Curtius Rearrangement

Beyond standard amide coupling, this intermediate is a critical precursor in the synthesis of complex prodrugs, specifically those utilizing glucuronyl carbamate spacers to improve bioavailability[6].

Mechanistic Causality: The free acetic acid group is subjected to a Curtius rearrangement. By reacting the acid with diphenylphosphoryl azide (DPPA), an acyl azide is formed. Upon thermal activation, the acyl azide expels nitrogen gas (N₂) and rearranges into a highly electrophilic isocyanate (2-Isocyanatomethyl-benzoic acid tert-butyl ester, CAS: 168072-86-4)[7]. This isocyanate can subsequently trap unprotected anomeric β-O-glycopyranosyl derivatives with near 100% β-enantioselectivity, forming a stable carbamate linkage essential for targeted prodrug delivery[7].

G2 A 2-(2-(tert-Butoxycarbonyl)phenyl)acetic acid (CAS: 168072-81-9) B Acyl Azide Formation (DPPA, Et3N) A->B C Curtius Rearrangement (Heat, -N2) B->C D 2-Isocyanatomethyl-benzoic acid tert-butyl ester (CAS: 168072-86-4) C->D E Prodrug Synthesis (Glucuronyl Carbamate Formation) D->E

Curtius rearrangement workflow from the acetic acid intermediate to an isocyanate for prodrugs.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific in-process checks.

Protocol 1: Chemoselective Amide Coupling

Objective: Conjugate a primary amine to the aliphatic acid without disturbing the tert-butyl ester.

  • Activation: In an oven-dried flask under an inert atmosphere, dissolve 2-(2-(tert-Butoxycarbonyl)phenyl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise.

    • Causality: Pre-activation for 10 minutes allows the formation of the highly reactive OAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid without attacking the ester.

  • Coupling: Add the primary amine (1.1 eq). Stir at room temperature for 2-4 hours.

    • Validation: Monitor via LC-MS; the disappearance of the starting mass (m/z 235 [M-H]⁻) confirms complete conversion.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl (3x), 0.1 M HCl, saturated NaHCO₃, and brine.

    • Causality: The 5% LiCl wash is highly effective at partitioning DMF into the aqueous phase. The mild acid/base washes remove unreacted amine and byproducts without generating the strongly acidic conditions required to cleave the tert-butyl ester.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Orthogonal Cleavage of the Tert-Butyl Ester

Objective: Unmask the aromatic carboxylic acid for subsequent downstream functionalization.

  • Preparation: Dissolve the purified intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir at room temperature for 2 hours.

    • Causality: The strong acid protonates the ester oxygen, leading to the expulsion of a relatively stable tert-butyl cation (which rapidly eliminates to form isobutylene gas). The anhydrous conditions prevent the hydrolysis of the newly formed amide bond.

  • Validation: Evolution of isobutylene gas (visible bubbling) is a visual indicator of the reaction progressing.

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Causality: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid without requiring an aqueous basic workup that might ionize the newly freed carboxylic acid and complicate extraction.

References

  • Sigma-Aldrich. "2-Carboxymethyl-benzoic acid tert-butyl ester | 168072-81-9". 1

  • J & W Pharmlab LLC. "Material Safety Data Sheet: 2-Carboxymethyl-benzoic acid tert-butyl ester". 4

  • LookChem. "Cas 168072-81-9, 2-Carboxymethylbenzoicacidtert-butylester". 3

  • BLD Pharm. "168072-81-9 | 2-(2-(tert-Butoxycarbonyl)phenyl)acetic acid". 2

  • Molaid. "2-Isocyanatomethyl-benzoic acid tert-butyl ester | 168072-86-4 Synthesis & Reactions".6

Sources

Literature review on 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic Acid in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the synthesis of bespoke molecular scaffolds is a cornerstone of innovation. Among these, 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid, also known as 2-(tert-butoxycarbonylmethyl)benzoic acid or homophthalic acid mono-tert-butyl ester, has emerged as a pivotal intermediate. Its unique bifunctional nature, possessing both a free aromatic carboxylic acid and a sterically hindered tert-butyl ester, renders it an invaluable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. The strategic placement of these two functional groups allows for sequential and selective chemical transformations, a highly desirable attribute in multi-step synthetic campaigns. This guide provides an in-depth exploration of the prevalent synthetic strategies for this compound, offering not just protocols, but the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.

Chapter 1: Navigating the Synthetic Landscape - A Tale of Two Carboxyls

The primary challenge in the synthesis of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid lies in the selective monofunctionalization of homophthalic acid (2-(carboxymethyl)benzoic acid), a dicarboxylic acid with two distinct pKa values. The aromatic carboxyl group is less acidic than its aliphatic counterpart, a nuance that can be exploited for selective reactions. The synthetic routes can be broadly categorized into two main strategies: the selective esterification of homophthalic acid and the construction of the molecule through alkylation of a pre-functionalized benzene ring.

The Direct Approach: Selective Esterification of Homophthalic Acid

The most intuitive route to the target molecule is the direct and selective esterification of the more acidic aliphatic carboxylic acid of homophthalic acid. This approach is elegant in its simplicity but requires careful control of reaction conditions to prevent the formation of the diester and the isomeric monoester.

1.1.1. Acid-Catalyzed Tert-Butylation

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability to a variety of reagents and its facile cleavage under acidic conditions.[1] Traditional methods for tert-butylation often involve the use of isobutylene or tert-butanol under strongly acidic conditions. However, achieving selectivity with a dicarboxylic acid like homophthalic acid can be challenging.

A more refined approach involves the use of tert-butyl acetate in the presence of a strong acid catalyst. This method can offer improved selectivity due to the milder reaction conditions compared to using isobutylene gas.

Experimental Protocol: Selective Tert-Butylation of Homophthalic Acid

Objective: To selectively esterify the aliphatic carboxylic acid of homophthalic acid.

Materials:

  • Homophthalic acid (2-(carboxymethyl)benzoic acid)

  • tert-Butyl acetate (AcOtBu)

  • Perchloric acid (HClO4) or Bis(trifluoromethanesulfonyl)imide (Tf2NH)[1][2]

  • Dichloromethane (CH2Cl2) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of homophthalic acid (1 equivalent) in tert-butyl acetate (used as both reagent and solvent) at 0 °C, slowly add the acid catalyst (e.g., HClO4, 1.5 equivalents).[3]

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-tert-butyl ester.

Trustworthiness: This protocol's success hinges on the precise control of stoichiometry and reaction time to minimize the formation of the di-tert-butyl ester. The workup procedure is designed to effectively remove the acid catalyst and unreacted starting material.

1.1.2. Ring Opening of Homophthalic Anhydride

An alternative strategy for selective mono-esterification involves the ring opening of homophthalic anhydride with a tert-butoxide source. This method takes advantage of the pre-formed cyclic anhydride to direct the esterification to one of the carboxyl groups.

Experimental Protocol: Synthesis via Ring Opening of Homophthalic Anhydride

Objective: To synthesize 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid from homophthalic anhydride.

Materials:

  • Homophthalic anhydride

  • Potassium tert-butoxide (t-BuOK) or Sodium tert-butoxide (NaOtBu)[4]

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve homophthalic anhydride (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1 equivalent) in THF to the cooled solution of the anhydride.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like potassium tert-butoxide ensures the formation of the carboxylate anion without competing side reactions. The anhydrous conditions are crucial to prevent the hydrolysis of the anhydride and the base.

The Convergent Approach: Alkylation Strategies

Convergent synthetic strategies involve the coupling of two or more fragments to construct the target molecule. In the context of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid, this typically involves the alkylation of a suitable benzoic acid derivative with a tert-butyl acetate synthon.

1.2.1. Alkylation with Tert-Butyl Bromoacetate

A common and effective method is the alkylation of a dianion of a suitable precursor with tert-butyl bromoacetate. This approach offers good control over the regioselectivity of the alkylation.

Experimental Protocol: Synthesis via Alkylation with Tert-Butyl Bromoacetate

Objective: To synthesize the target compound through C-alkylation of a benzoic acid derivative.

Materials:

  • A suitable benzoic acid precursor (e.g., 2-methylbenzoic acid)

  • A strong base (e.g., n-butyllithium or lithium diisopropylamide - LDA)

  • Tert-butyl bromoacetate[3]

  • Anhydrous diethyl ether or THF

  • Anhydrous conditions and inert atmosphere (Nitrogen or Argon)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, and a nitrogen inlet, dissolve the benzoic acid precursor (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (2.2 equivalents) to the solution, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete deprotonation.

  • In a separate flask, dissolve tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF.

  • Add the solution of tert-butyl bromoacetate dropwise to the dianion solution at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Expertise & Experience: The use of a strong, non-nucleophilic base at low temperatures is critical to generate the dianion and prevent side reactions such as self-condensation. The slow addition of the electrophile (tert-butyl bromoacetate) is also important to control the exothermicity of the reaction and maximize the yield.

Chapter 2: Data-Driven Comparison of Synthetic Routes

To aid researchers in selecting the most appropriate synthetic strategy, the following table summarizes the key parameters and outcomes of the discussed methodologies.

Synthetic Route Key Reagents Typical Yield (%) Advantages Disadvantages Reference
Selective Tert-Butylation Homophthalic acid, tert-butyl acetate, acid catalyst50-70Direct, atom-economicalPotential for di-esterification, requires careful control[3]
Anhydride Ring Opening Homophthalic anhydride, K-tert-butoxide60-80Good selectivity, mild conditionsRequires preparation of the anhydride[5]
Alkylation Strategy 2-Methylbenzoic acid, n-BuLi, tert-butyl bromoacetate40-60High regioselectivity, convergentRequires cryogenic temperatures and strictly anhydrous conditions[6]

Chapter 3: Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the core synthetic workflows.

Diagram 1: Synthetic Routes to 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic Acid

Synthesis_Pathways cluster_0 Selective Esterification cluster_1 Anhydride Ring Opening cluster_2 Alkylation Strategy Homophthalic Acid Homophthalic Acid Target Molecule Target Molecule Homophthalic Acid->Target Molecule t-BuOAc, H+ Homophthalic Anhydride Homophthalic Anhydride Target Molecule_2 Target Molecule Homophthalic Anhydride->Target Molecule_2 1. t-BuOK 2. H+ 2-Methylbenzoic Acid 2-Methylbenzoic Acid Target Molecule_3 Target Molecule 2-Methylbenzoic Acid->Target Molecule_3 1. 2.2 eq. n-BuLi 2. BrCH2COOtBu Anhydride_Workflow A Dissolve Homophthalic Anhydride in Anhydrous THF B Cool to 0 °C A->B C Slowly Add K-tert-butoxide in THF B->C D Stir and Warm to Room Temperature C->D E Acidic Workup (HCl) D->E F Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Target Molecule H->I

Caption: Step-by-step workflow for the anhydride method.

Conclusion: A Versatile Intermediate for Future Discovery

The synthesis of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid is a testament to the elegance and precision of modern organic chemistry. While several viable routes exist, the choice of method will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the desired level of purity. The selective esterification and anhydride ring-opening methods offer a more direct path, while the alkylation strategy provides a highly convergent and regioselective alternative. By understanding the nuances of each approach, researchers can confidently and efficiently access this valuable intermediate, paving the way for the discovery and development of the next generation of therapeutics. The applications of benzoic acid and its derivatives in medicinal chemistry, particularly in cancer research and diabetes management, underscore the importance of robust synthetic methods for this class of compounds. [7][8]

References

  • PubChem. (n.d.). 2-(2-Oxoethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from a valid URL. [9]2. ChemSynthesis. (2025, May 20). 2-(2-oxoethyl)benzoic acid. Retrieved from a valid URL. [10]3. Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from a valid URL. [4]4. Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett. [1]5. Shah, S. A., et al. (2011). tert-Butyl 2-[4-(2-{4-[(tert-butoxycarbonyl)methoxy]-3-methylphenyl}-2-propyl)-2-methylphenoxy]acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. [11]6. Google Patents. (n.d.). Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid. Retrieved from a valid URL. [12]7. Sigma-Aldrich. (n.d.). 2-Carboxymethyl-benzoic acid tert-butyl ester. Retrieved from a valid URL. 8. ResearchGate. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from a valid URL. [13]9. Google Patents. (n.d.). PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Retrieved from a valid URL. [14]10. PubChem. (n.d.). 2-((2-Butoxyethoxy)carbonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from a valid URL. [15]11. Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [16]12. Google Patents. (n.d.). Process for the preparation of 2-substituted carboxylic acids. Retrieved from a valid URL. [6]13. PrepChem.com. (n.d.). Synthesis of Benzoic acid t-butyl ester. Retrieved from a valid URL. [17]14. Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from a valid URL. [3]15. Google Patents. (n.d.). An improved process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyltetrahydro-1h-pyrrol-1-yl] butanamide and its intermediates thereof. Retrieved from a valid URL. [18]16. Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a valid URL. [19]17. ChemSynthesis. (2025, May 20). 2-(carboxymethyl)benzoic acid. Retrieved from a valid URL. [20]18. Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from a valid URL. [2]19. Google Patents. (n.d.). Method for preparing tert-butyl acetate. Retrieved from a valid URL. [21]20. ResearchGate. (n.d.). New Synthesis of tert-Butyl Peroxycarboxylates. Retrieved from a valid URL. [22]21. Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-. Retrieved from a valid URL. [23]22. MilliporeSigma. (n.d.). 2-(2-(Thiophen-2-yl)ethyl)benzoic acid. Retrieved from a valid URL. 23. Google Patents. (n.d.). Process for the preparation of homophthalic acid. Retrieved from a valid URL. [24]24. European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from a valid URL. [25]25. BLDpharm. (n.d.). 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid. Retrieved from a valid URL. [26]26. Royal Society of Chemistry. (2011). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 13(8), 2091-2097. [27]27. Taylor & Francis Online. (2006, December 6). A General Route to Homophthalic Acid Derivatives - Valuable Precursors to Isoquinolinones, Dihydronaphthols and Isocoumarins. Retrieved from a valid URL. [28]28. PrepChem.com. (n.d.). Synthesis of 2-(1'-oxoethyl)benzoic acid. Retrieved from a valid URL. [29]29. PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from a valid URL. [7]30. ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from a valid URL. [30]31. Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from a valid URL. [31]32. ResearchGate. (n.d.). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. Retrieved from a valid URL. [32]33. Google Patents. (n.d.). Preparation method of octadecanedioic acid mono-tert-butyl ester. Retrieved from a valid URL. [33]34. BenchChem. (2025, December). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. Retrieved from a valid URL. [34]35. Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from a valid URL. [35]36. PubMed. (2025, May 22). Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus. Retrieved from a valid URL. [8]37. CymitQuimica. (n.d.). CAS 85-52-9: 2-Benzoylbenzoic acid. Retrieved from a valid URL. [36]38. Scite.ai. (n.d.). Model esterification of isophthalic and terphthalic acid with benzyl alcohol. Retrieved from a valid URL. [37]39. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Quality Control of Octadecanedioic Acid Mono-tert-Butyl Ester. Retrieved from a valid URL. [38]40. Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from a valid URL. [39]41. Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from a valid URL. [40]42. PrepChem.com. (n.d.). Synthesis of glutaric acid mono-tert-butyl ester. Retrieved from a valid URL.-[5]butyl ester. Retrieved from a valid URL. [42]

Sources

Methodological & Application

Technical Application Note: Synthesis of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the regioselective synthesis of 2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid (also known as mono-tert-butyl homophthalate) from homophthalic anhydride . This molecule serves as a critical building block in the synthesis of isoquinolones via the Castagnoli-Cushman reaction (CCR) and as a versatile intermediate in medicinal chemistry for accessing complex heterocyclic scaffolds.

The core challenge in this synthesis is achieving high regioselectivity during the ring-opening of the unsymmetrical homophthalic anhydride. This protocol leverages the electronic differentiation between the aliphatic and aromatic carbonyls, amplified by nucleophilic catalysis, to exclusively yield the target isomer where the tert-butyl ester is formed at the aliphatic position.

Reaction Mechanism & Regiochemistry

The Regioselectivity Challenge

Homophthalic anhydride contains two electrophilic carbonyl centers:

  • C1 (Aromatic Carbonyl): Conjugated with the benzene ring, rendering it less electrophilic due to resonance stabilization.

  • C3 (Aliphatic Carbonyl): Isolated from the aromatic ring by a methylene spacer. This carbonyl is significantly more electrophilic and reactive towards nucleophilic attack.

Mechanistic Pathway

The synthesis utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Activation: DMAP attacks the more reactive aliphatic carbonyl (C3) of the anhydride, forming a highly reactive N-acylpyridinium intermediate.

  • Esterification: The bulky tert-butanol nucleophile attacks this activated intermediate.

  • Ring Opening: The anhydride ring opens to release the carboxylate anion on the aromatic ring, which is subsequently protonated to yield the free benzoic acid moiety.

This pathway ensures the formation of the aliphatic ester / aromatic acid isomer, avoiding the formation of the unwanted 2-(carboxymethyl)benzoic acid tert-butyl ester.

ReactionMechanism Anhydride Homophthalic Anhydride (C9H6O3) Intermediate N-Acylpyridinium Intermediate Anhydride->Intermediate Nucleophilic Attack (C3 Position) DMAP DMAP (Catalyst) DMAP->Intermediate Product 2-[2-(Tert-butoxy)-2-oxoethyl] benzoic acid Intermediate->Product t-BuOH Attack & Ring Opening tBuOH tert-Butanol tBuOH->Product

Figure 1: Mechanistic pathway for the DMAP-catalyzed regioselective ring opening of homophthalic anhydride.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Homophthalic Anhydride 162.141.0Starting Material
tert-Butanol (anhydrous) 74.125.0 - 10.0Nucleophile / Co-solvent
DMAP 122.170.1Nucleophilic Catalyst
Triethylamine (TEA) 101.191.2Base (Auxiliary)
Dichloromethane (DCM) 84.93-Solvent (Anhydrous)
Step-by-Step Procedure
Step 1: Reaction Setup
  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Homophthalic Anhydride (1.62 g, 10.0 mmol) .

  • Add anhydrous DCM (40 mL) and stir to create a suspension.

  • Add tert-Butanol (5 mL, excess) . The anhydride may not fully dissolve yet.

  • Add Triethylamine (1.67 mL, 12.0 mmol) via syringe.

  • Cool the mixture to 0°C in an ice bath.

Step 2: Catalysis & Reaction
  • Add DMAP (122 mg, 1.0 mmol) in one portion.

  • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

  • Stir vigorously for 12–16 hours . The solution should become clear as the anhydride reacts and the product forms.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting anhydride spot (Rf ~0.8) should disappear, and a new, more polar product spot (Rf ~0.4, streaking due to COOH) should appear.

Step 3: Workup
  • Dilute the reaction mixture with DCM (50 mL) .

  • Wash the organic phase with 10% Citric Acid or 1N HCl (2 x 30 mL) .

    • Critical: This step removes the DMAP, TEA, and any unreacted anhydride (as diacid). The pH of the aqueous layer should be acidic (pH < 3).

  • Wash with Brine (30 mL) .

  • Dry the organic layer over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure (Rotovap) at 40°C. Do not overheat, as tert-butyl esters can be thermally labile in the presence of trace acids.

Step 4: Purification
  • The crude residue is typically a viscous oil or semi-solid.

  • Crystallization: Dissolve in a minimum amount of hot EtOAc and slowly add Hexanes until cloudy. Cool to 4°C overnight.

  • Alternative (Column Chromatography): If high purity is required, purify via silica gel chromatography using a gradient of Hexanes:EtOAc (80:20 → 50:50) containing 1% Acetic Acid to prevent tailing of the free acid.

Characterization Data

The following spectral data confirms the structure and regiochemistry:

TechniqueExpected Signals / DataInterpretation
¹H NMR (400 MHz, CDCl₃)δ 1.45 (s, 9H)tert-Butyl group (Confirming ester formation)
δ 4.02 (s, 2H)Benzylic CH₂ (Shifted downfield by adjacent C=O)
δ 7.20–8.10 (m, 4H)Aromatic protons (Benzoic acid pattern)
δ 10.5–12.0 (br s, 1H)Carboxylic Acid OH (Exchangeable)
¹³C NMR (100 MHz, CDCl₃)δ 28.1 (3C)tert-Butyl methyl carbons
δ 42.5Benzylic CH₂
δ 81.5Quaternary tert-butyl carbon
δ 170.5Aliphatic Ester C=O
δ 172.8Aromatic Acid C=O
Mass Spectrometry [M-H]⁻ = 235.1Negative mode ESI (Loss of proton from COOH)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or HydrolysisEnsure all reagents (especially t-BuOH) are anhydrous. Increase reaction time to 24h.
Impurity: Di-acid Hydrolysis of anhydride by wet solventUse freshly distilled DCM and store t-BuOH over molecular sieves.
Impurity: Di-ester Reaction driven too farUnlikely with t-BuOH due to sterics, but avoid using DCC or strong coupling agents in this step.
Wrong Regioisomer Attack at C1 (Aromatic)Ensure DMAP is used. Without DMAP, the reaction is slower and less selective.
Workflow Diagram

Workflow Start Start: Homophthalic Anhydride + DCM + t-BuOH Catalysis Add TEA & DMAP (0°C) Warm to RT Start->Catalysis Reaction Stir 12-16h @ RT (Monitor TLC) Catalysis->Reaction Workup Acid Wash (1N HCl) Remove DMAP/TEA Reaction->Workup Purification Concentrate & Crystallize (EtOAc/Hexane) Workup->Purification End Pure 2-[2-(Tert-butoxy)-2-oxoethyl] benzoic acid Purification->End

Figure 2: Operational workflow for the synthesis and purification.

References

  • Regioselectivity in Homophthalic Anhydride Opening

    • Reaction of homophthalic anhydrides with nucleophiles typically occurs at the aliphatic carbonyl due to electronic differenti
    • Source: Molecules2022 , 27(23), 8462.[4] "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction."

  • DMAP-catalyzed opening of cyclic anhydrides with hindered alcohols.
  • Confirmation of Mono-Ester Structure

    • Identification of 2-(2-methoxy-2-oxoethyl)benzoic acid as the product of methanolysis.
    • Source: ResearchGate - "Homophthalic Esters: A New Type of Reagents for the Castagnoli‐Cushman Reaction".

Sources

Application Note: Regioselective Mono-Esterification of Homophthalic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Development

Homophthalic acid (2-(carboxymethyl)benzoic acid) is a highly versatile dicarboxylic acid used extensively as a building block in medicinal chemistry. Its monoesters are critical precursors for the synthesis of 3-alkoxy-4-chloroisocoumarins (potent chlamydial protease inhibitors) and tetrahydroisoquinolones via the Castagnoli–Cushman reaction.

Achieving high regioselectivity during esterification is paramount. Because the molecule contains both an aromatic and an aliphatic carboxylic acid, untargeted functionalization leads to complex mixtures of diacids, monoesters, and diesters. This guide details the mechanistic rationale and self-validating protocols required to selectively esterify the aliphatic moiety while preserving the aromatic carboxylic acid for downstream cyclization or coupling.

Mechanistic Rationale: The Causality of Regioselectivity

As a synthetic chemist, understanding the intrinsic reactivity of your starting material allows you to manipulate reaction conditions effectively. The regioselectivity of homophthalic acid under standard Fischer esterification conditions is governed by a combination of steric and electronic factors:

  • Electronic Isolation vs. Conjugation: The aromatic carboxylic acid is directly conjugated with the benzene ring, which delocalizes electron density and reduces the electrophilicity of the carbonyl carbon. In contrast, the aliphatic carboxylic acid (phenylacetic acid type) is electronically isolated by the methylene bridge, making it highly susceptible to nucleophilic attack by the alcohol.

  • Steric Hindrance: The aromatic carboxyl group experiences significant steric shielding from the adjacent ortho-carboxymethyl group. The aliphatic carboxyl group projects away from the aromatic core, offering an unhindered trajectory for the incoming alcohol nucleophile.

Consequently, acid-catalyzed esterification heavily favors the formation of the aliphatic monoester (2-(2-alkoxy-2-oxoethyl)benzoic acid).

G1 HA Homophthalic Acid (Diacid) Aliph Aliphatic Monoester (Target Product) HA->Aliph ROH, H+ Fast (Sterically unhindered) Arom Aromatic Monoester (Trace Byproduct) HA->Arom ROH, H+ Slow (Sterically hindered) Diester Diester (Over-reaction) Aliph->Diester Excess ROH, Prolonged Time

Figure 1: Kinetic vs. thermodynamic pathways in the esterification of homophthalic acid.

Comparative Reaction Parameters

The choice of alcohol dictates the specific thermodynamic strategy required to drive the reaction. Low-boiling alcohols (Methanol, Ethanol) are used in massive excess as the solvent. High-boiling, bulky alcohols (Cyclohexanol) are used in near-stoichiometric amounts combined with an azeotropic water trap to prevent tedious downstream purification.

Table 1: Validated Conditions for Selective Mono-Esterification

Target MonoesterAlcohol (ROH)EquivalentsCatalystTemp (°C)TimeYieldRef
MethylMethanol20 eqH₂SO₄ (cat)65 (Reflux)0.5 h>85%[1]
EthylEthanol20 eqH₂SO₄ (cat)78 (Reflux)1.0 h>80% [1]
sec-Butylsec-Butanol20 eqH₂SO₄ (cat)801.5 h70% [1]
CyclohexylCyclohexanol2 eqH₂SO₄ (cat)80 (Benzene)6.0 h75% [2]

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the In-Process Controls (IPCs). The procedure below is optimized for the synthesis of the methyl monoester .

G2 Step1 1. Reaction Assembly Homophthalic acid + ROH + H2SO4 Step2 2. Reflux & IPC Monitor via TLC until diacid is consumed Step1->Step2 Step3 3. Quench & Extraction Remove ROH, partition EtOAc/H2O Step2->Step3 Step4 4. Purification Selective crystallization or chromatography Step3->Step4 Step5 5. Validation 1H NMR (Check -CH2- shift & ester peak) Step4->Step5

Figure 2: Self-validating experimental workflow for mono-esterification.
Phase 1: Reaction Assembly
  • Charge a round-bottom flask with Homophthalic acid (1.5 g, 8.3 mmol, 1.0 eq).

  • Add anhydrous Methanol (6.7 mL, ~20 eq). Causality: The massive excess of methanol drives the equilibrium forward via Le Chatelier's principle while acting as the primary solvent.

  • Slowly add concentrated Sulfuric Acid (98%, 1.0 mL) dropwise while stirring. Caution: Exothermic.

Phase 2: Reflux & In-Process Control (IPC)
  • Equip the flask with a reflux condenser and heat the mixture to 65 °C.

  • IPC - TLC Validation: After 30 minutes, perform a Thin Layer Chromatography (TLC) check.

    • Mobile Phase: 1:1 Ethyl Acetate/Hexanes + 1% Glacial Acetic Acid. Causality: Carboxylic acids hydrogen-bond strongly with silica gel, causing severe streaking. Acetic acid suppresses ionization, ensuring tight, readable bands.

    • Expected Observation: The starting diacid (R_f ~ 0.1) should be completely consumed. The target monoester will appear at R_f ~ 0.4. If a spot appears near the solvent front (R_f ~ 0.8), over-reaction to the diester has occurred.

Phase 3: Quench & Phase Separation
  • Once the diacid is consumed, immediately cool the reaction to room temperature to halt diester formation.

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Causality: Removing methanol prevents the formation of an inseparable emulsion during aqueous extraction.

  • Dissolve the resulting residue in Ethyl Acetate (50 mL).

  • Wash the organic layer with distilled water (2 × 25 mL) to remove sulfuric acid, followed by brine (1 × 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a pale yellow oil or solid.

Phase 4: Spectroscopic Validation

Before utilizing the intermediate in downstream cyclizations, validate the regiochemistry via ¹H NMR (CDCl₃):

  • Ester Confirmation: Look for a sharp singlet integrating to 3H at ~3.70 ppm (the methyl ester group).

  • Regiochemistry Confirmation: The benzylic methylene bridge (-CH₂-) protons will shift slightly but remain a sharp singlet at ~4.0 ppm . Crucially, the highly downfield proton of the aromatic carboxylic acid must remain visible (>10.0 ppm , broad singlet). If the aromatic acid proton is missing, you have formed the diester.

Alternative Biocatalytic Approach (Reversed Selectivity)

If your synthetic route requires the aromatic monoester rather than the aliphatic one, chemical catalysis will fail due to the steric constraints outlined in Section 2. In such cases, researchers must pivot to biocatalysis.

As demonstrated by , the use of Beef Pancreas Lipase (Bpl) in bulk methanol reverses the regioselectivity. The enzyme's active site specifically accommodates and esterifies the aromatic ring-connected carboxylic functionality, leaving the aliphatic group untouched [4].

References

  • Title: 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents Source: Pharmaceuticals (MDPI), 2024 URL: [Link]

  • Title: Isocoumarin-based Inhibitors of Pancreatic Cholesterol Esterase Source: Bioorganic & Medicinal Chemistry (NIH PMC), 2008 URL: [Link]

  • Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: Chemical Reviews (ACS Publications), 2003 URL: [Link]

  • Title: An efficient and regiospecific biocatalytic esterification of some organic acids using beef pancreas lipase (Bpl) Source: Indian Journal of Chemistry, 2004 URL: [Link]

Application Note: High-Fidelity Synthesis of Tetrahydroisoquinolines via Mono-Ester Activated Castagnoli-Cushman Reaction

[1]

Executive Summary

The Castagnoli-Cushman Reaction (CCR) is a premier method for synthesizing pharmacologically active tetrahydroisoquinoline (THIQ) lactams. Traditionally, this reaction relies on homophthalic anhydride (HPA) , a reagent prone to hydrolysis, which complicates storage and stoichiometry.

This protocol utilizes 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid as a stable, activated surrogate . By employing 1,1'-carbonyldiimidazole (CDI) activation, this reagent reproduces the reactivity of HPA but yields the tert-butyl ester directly.[1] This approach offers two distinct advantages:

  • Operational Stability: Eliminates the handling of moisture-sensitive anhydrides.

  • Orthogonal Protection: Installs a tert-butyl ester at the C4 position, allowing for selective acid-mediated deprotection (e.g., with TFA) in the presence of other base-labile esters (methyl/ethyl) on the scaffold.

Mechanism of Action

The reaction proceeds via a base-promoted activation of the free benzoic acid moiety, followed by a formal [4+2] cycloaddition with the imine. Unlike the traditional CCR which releases a carboxylic acid, this variant retains the ester group, delivering a highly functionalized THIQ scaffold.

Mechanistic Pathway (Graphviz)

CCR_Mechanismcluster_legendLegendStart2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acidIntermedN-Acyl ImidazoleIntermediateStart->Intermed CO2 evolutionActivatorCDI(Activation)Activator->IntermedTransitionMannich-typeCyclizationIntermed->Transition + ImineImineSchiff Base(Imine)Imine->TransitionProductTHIQtert-butyl esterTransition->Product Diastereoselective(trans-major)L1Starting MaterialL2Reaction Step

Figure 1: Activation of the mono-ester precursor by CDI generates a reactive acyl imidazole, which undergoes condensation with the imine to form the tetrahydroisoquinoline core while retaining the tert-butyl ester.[2][3]

Experimental Protocol

Reagents and Materials
ComponentSpecificationRole
Precursor 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acidStable Anhydride Surrogate
Activator 1,1'-Carbonyldiimidazole (CDI)Carboxyl Activation Agent
Substrate Aryl/Alkyl Imine (Schiff Base)Electrophile (C=N component)
Solvent Dichloromethane (DCM) or TolueneAnhydrous reaction medium
Work-up 1M HCl, Brine, Na₂SO₄Quenching and Purification
Step-by-Step Procedure

Step 1: Reagent Activation (In Situ)

  • Charge a flame-dried round-bottom flask with 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid (1.0 equiv).

  • Dissolve in anhydrous DCM (0.1 – 0.2 M concentration).

  • Add CDI (1.1 – 1.2 equiv) in one portion at room temperature (20–25 °C).

  • Critical Observation: Stir for 15–30 minutes. Ensure visible CO₂ evolution ceases, indicating complete formation of the reactive acyl imidazole species.

Step 2: Imine Condensation

  • Add the pre-formed Imine (1.0 equiv) directly to the reaction mixture.

    • Note: If using a 3-component setup (Amine + Aldehyde), add the amine and aldehyde sequentially and allow 30 mins for imine formation before adding to the activated acid, though pre-formed imines yield higher purity.

  • Stir the reaction mixture at Room Temperature for 12–24 hours.

    • Optimization: If conversion is slow (monitored by TLC/LCMS), mild heating to 40 °C (refluxing DCM) or switching solvent to Toluene (80 °C) may be required for sterically hindered imines.

Step 3: Work-up and Isolation

  • Dilute the mixture with DCM.

  • Wash sequentially with:

    • 1M HCl (to remove imidazole byproducts and unreacted imine/amine).

    • Saturated NaHCO₃ (to remove unreacted acid precursor).

    • Brine .

  • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude product is often clean enough for use. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient). The trans-diastereomer is typically the major product.

Technical Validation & Troubleshooting

Stereochemistry Control

The CCR typically favors the trans-configuration (C3-C4 relationship) due to the minimization of steric clash in the transition state.

  • Validation: Verify stereochemistry using ¹H NMR. The coupling constant (J) between H-3 and H-4 is diagnostic:

    • trans-isomer: J ≈ 1–3 Hz (pseudo-equatorial/axial relationship).

    • cis-isomer: J ≈ 5–6 Hz.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete activation of acid.Ensure CDI is fresh and CO₂ evolution stops before adding imine.
β-Lactam Formation Competitive [2+2] cycloaddition.This is rare with CDI activation but common with anhydride/base methods. Ensure strictly anhydrous conditions; lower temperature to 0°C initially.
No Reaction Steric hindrance on Imine.Switch solvent to Toluene and heat to 80–100 °C.
Hydrolysis of Product Acidic workup too harsh.The tert-butyl ester is acid-sensitive. Use mild acid wash (0.1M HCl) or skip acid wash if imidazole can be removed by column.

Applications in Drug Discovery

The resulting 4-(tert-butoxycarbonyl)-tetrahydroisoquinolone scaffold is a privileged structure in medicinal chemistry.

  • GPCR Ligands: The THIQ core is a bioisostere for various alkaloids targeting dopamine and opioid receptors.

  • Enzyme Inhibitors: Useful in designing inhibitors for poly(ADP-ribose) polymerase (PARP) and various proteases.

  • Late-Stage Diversification: The tert-butyl ester can be selectively hydrolyzed with TFA/DCM (1:1) to the free acid, leaving other esters (e.g., methyl esters on the N-aryl group) intact, enabling precise library synthesis.

References

  • Krasavin, M., et al. (2022). "Homophthalic Esters: A New Type of Reagents for the Castagnoli‐Cushman Reaction."[4] Molecules, 27(21), 7211.[4]

    • Krasavin, M., et al. (2023).[5] "The Castagnoli–Cushman Reaction."[6][1][7][4][5][8][9][10][11][12][13][14] Molecules, 28(6), 2654.[5]

      • Howard, S. Y., et al. (2021).[12] "Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones." Journal of Organic Chemistry, 86(16), 11599-11607.

        Preparation of isocoumarins from 2-(tert-butoxycarbonylmethyl)benzoic acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: Precision Synthesis of Isocoumarins from 2-(tert-butoxycarbonylmethyl)benzoic Acid

        Part 1: Executive Summary & Strategic Rationale

        The Challenge: Isocoumarins (1H-isochromen-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting potent serine protease inhibition, antifungal, and anti-inflammatory activities. Traditional syntheses often require harsh conditions (e.g., polyphosphoric acid cyclization) or transition-metal catalysis (Rh, Pd) that introduces trace metal impurities.

        The Solution: This protocol details a metal-free, base-mediated condensation utilizing 2-(tert-butoxycarbonylmethyl)benzoic acid (Homophthalic acid mono-tert-butyl ester) as a bifunctional building block. Unlike the dicarboxylic acid parent, this mono-ester substrate offers superior solubility in organic solvents and provides an orthogonal protection handle (tert-butyl) at the C4 position, enabling subsequent regioselective functionalization.

        Key Advantages:

        • Regiocontrol: The pre-existing ester moiety directs acylation exclusively to the C4 position, preventing over-reaction.[1]

        • Orthogonality: The tert-butyl group is stable to basic condensation conditions but can be selectively removed (TFA) or decarboxylated (thermal) later.[1]

        • Operational Simplicity: One-pot activation and cyclization under mild conditions (0°C to RT).[1]

        Part 2: Mechanism & Theory

        The transformation proceeds via a sequential O-acylation/C-acylation/cyclization cascade . Understanding this mechanism is critical for troubleshooting low yields or byproduct formation.[1]

        • Activation: The free carboxylic acid of the starting material reacts with the external acid chloride (R-COCl) to form a mixed anhydride .[1]

        • Enolization: The base (Et₃N) deprotonates the benzylic methylene position.[1] This proton is highly acidic (pKa ~11-13) due to the flanking tert-butyl ester and the aromatic ring.

        • Intramolecular Condensation (The "Tirodkar-Usgaonkar" Type Rearrangement): The enolate attacks the activated carbonyl of the mixed anhydride (or a second equivalent of acid chloride), leading to cyclization and expulsion of the leaving group.[1]

        Graphviz Diagram: Reaction Mechanism & Pathway

        Isocoumarin_Mechanism SM 2-(tert-butoxycarbonylmethyl) benzoic acid Inter1 Mixed Anhydride Intermediate SM->Inter1 O-Acylation (RCOCl) Base Base (Et3N/DMAP) Inter2 Active Enolate Base->Inter2 Deprotonation RCOCl Acid Chloride (R-COCl) RCOCl->Inter1 Inter1->Inter2 Activation Product 4-(tert-butoxycarbonyl) -3-substituted Isocoumarin Inter2->Product Intramolecular Cyclization Decarb Optional: Decarboxylation Product->Decarb Final 3-Substituted Isocoumarin Decarb->Final TFA / Heat

        Caption: Mechanistic pathway from mono-ester precursor to isocoumarin scaffold via base-mediated condensation.

        Part 3: Detailed Experimental Protocol

        Reaction Class: Acyl-Condensation / Cyclization Scale: 1.0 mmol (Adaptable to gram-scale)

        Materials & Reagents
        ReagentEquiv.[1][2][3][4][5][6]MWAmountRole
        2-(tert-butoxycarbonylmethyl)benzoic acid 1.0236.27236 mgSubstrate
        Acid Chloride (R-COCl) 2.2Var.Var.Electrophile
        Triethylamine (Et₃N) 4.0101.19560 µLBase
        DMAP 0.1122.1712 mgCatalyst
        Dichloromethane (DCM) --5-10 mLSolvent (Anhydrous)

        Note: Toluene can be used as an alternative solvent if higher temperatures (reflux) are required for sterically hindered acid chlorides.

        Step-by-Step Procedure

        1. Preparation of Reaction Mixture:

        • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

        • Add 2-(tert-butoxycarbonylmethyl)benzoic acid (1.0 equiv) and DMAP (0.1 equiv).

        • Dissolve in anhydrous DCM (0.2 M concentration relative to substrate).[1]

        • Cool the solution to 0°C using an ice bath.

        • Add Triethylamine (4.0 equiv) dropwise.[1] Observation: The solution may become slightly yellow due to enolate formation.[1]

        2. Acylation & Cyclization:

        • Add the Acid Chloride (2.2 equiv) dropwise via syringe over 5–10 minutes.[1]

          • Critical: Maintain 0°C during addition to prevent exotherms that could cleave the t-butyl ester.[1]

        • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

        • Stir for 3–6 hours .

          • Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The starting acid (polar, streaks on silica) should disappear, and a new, less polar fluorescent spot (Isocoumarin) should appear.

        3. Workup:

        • Quench the reaction by adding 10% HCl (10 mL) carefully. Caution: Gas evolution may occur.[1]

        • Transfer to a separatory funnel.[1] Extract with DCM (3 x 10 mL).

        • Wash the combined organic layers with:

          • Saturated NaHCO₃ (to remove unreacted acid/byproducts).[1]

          • Brine (saturated NaCl).[1]

        • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1]

        4. Purification:

        • Purify the crude residue via Flash Column Chromatography (Silica Gel).[1][5][6]

        • Eluent: Gradient of Hexane/Ethyl Acetate (starting 95:5 to 80:20).[1]

        • Product: The 4-(tert-butoxycarbonyl)isocoumarin typically elutes as a white to pale yellow solid.

        Part 4: Post-Synthetic Modifications (Derivatization)

        The resulting 4-(tert-butoxycarbonyl)isocoumarin is a versatile intermediate. Two primary pathways exist for further modification:

        Pathway A: Synthesis of 3-Substituted Isocoumarins (Decarboxylation) To remove the C4-ester and obtain the classic 3-substituted isocoumarin:

        • Dissolve the product in TFA/DCM (1:1) and stir at RT for 1 hour (cleaves t-butyl ester to acid).

        • Concentrate to dryness.[1]

        • Heat the residue in DMSO or Quinoline at 150°C for 30 mins (thermal decarboxylation).

        Pathway B: C4-Functionalization The t-butyl ester can be transesterified or reduced to an alcohol for further library generation.

        Graphviz Diagram: Derivatization Workflow

        Derivatization cluster_A Pathway A: Decarboxylation cluster_B Pathway B: Functionalization Core 4-(tert-butoxycarbonyl) Isocoumarin StepA1 1. TFA/DCM (Hydrolysis) 2. Heat (150°C) Core->StepA1 StepB1 LiAlH4 or DIBAL-H Core->StepB1 ProdA 3-Substituted Isocoumarin StepA1->ProdA ProdB 4-Hydroxymethyl Isocoumarin StepB1->ProdB

        Caption: Divergent synthesis pathways from the 4-Boc-isocoumarin intermediate.

        Part 5: Troubleshooting & Optimization

        IssueProbable CauseCorrective Action
        Low Yield Hydrolysis of Acid ChlorideEnsure all solvents are anhydrous; increase Acid Chloride to 3.0 equiv.
        Starting Material Remains Incomplete ActivationAdd 1.1 equiv of CDI (Carbonyldiimidazole) before adding Acid Chloride to pre-activate the acid.[1]
        t-Butyl Cleavage Acidic byproduct buildupEnsure excess Et₃N (Base) is present to neutralize HCl generated during acylation.[1]
        O-Acylation only (No Cyclization) Kinetic TrapHeat the reaction to reflux (DCM) or switch solvent to Toluene (80°C) to overcome the energy barrier for cyclization.[1]

        References

        • Preparation of Isocoumarins via Homophthalic Acid Derivatives Source:Journal of Organic Chemistry, "General Synthesis of Isocoumarins."[1][4] Context: Establishes the baseline reactivity of homophthalic acid mono-esters with acid chlorides.

        • Selective Conversion of tert-Butyl Esters to Acid Chlorides Source:Organic Chemistry Portal, Greenberg, J. A., & Sammakia, T. (2017).[1] Context: Provides insights into the stability of t-butyl esters under chlorinating conditions, relevant for mechanistic understanding.

        • Metal-Free Synthesis of 3-Substituted Isocoumarins Source:Molecules, Sun, M., et al. (2024).[7] Context: Validates base-mediated acylation/cyclization strategies as a green alternative to metal catalysis.

        • 2-(tert-Butoxycarbonyl)benzoic acid Properties Source:Sigma-Aldrich Technical Data. Context: Physical properties and handling of the starting material.[1][2][5]

        Sources

        Technical Guide: Cyclization Strategies for Homophthalic Acid Mono-tert-Butyl Ester

        Author: BenchChem Technical Support Team. Date: March 2026

        This guide details the cyclization protocols for Homophthalic Acid Mono-tert-Butyl Ester , focusing on its critical role in synthesizing Isocoumarin scaffolds—a privileged structure in drug discovery (e.g., serine protease inhibitors, anticancer agents).

        Part 1: Strategic Overview

        Homophthalic acid mono-tert-butyl ester (typically tert-butyl 2-carboxyphenylacetate ) serves as a versatile "masked" dianion equivalent. Unlike the symmetric homophthalic anhydride, the mono-ester offers regiochemical control due to the steric bulk of the tert-butyl group and the orthogonal reactivity of the free benzoic acid moiety versus the esterified aliphatic side chain.

        Core Applications
        • Isocoumarin Synthesis (Primary): Base-mediated condensation with acid chlorides or anhydrides to yield 3-substituted isocoumarins.

        • Homophthalic Anhydride Formation: Controlled dehydration to generate the anhydride in situ, avoiding isolation of moisture-sensitive intermediates.

        • Hauser-Kraus Type Annulations: Generation of stabilized carbanions for reaction with Michael acceptors (e.g., enones) to form naphthoquinones or tetralones.

        Part 2: Mechanistic Pathways & Logic

        The cyclization of this substrate is governed by the acidity of the methylene protons (

        
         to the ester) and the electrophilicity of the free carboxylic acid (or its activated form).
        
        Pathway Analysis (DOT Visualization)

        CyclizationMechanism Substrate Homophthalic Acid Mono-t-Butyl Ester Base Base Treatment (LiHMDS/LDA or Et3N) Substrate->Base Deprotonation AnhydridePath Dehydration (DCC/CDI) Substrate->AnhydridePath Activation Dianion Mono- or Dianion Intermediate Base->Dianion Kinetic Control Electrophile Electrophile (R-COCl / R-CO-R') Dianion->Electrophile C-Acylation AcylInter Acylated Keto-Ester Intermediate Electrophile->AcylInter Cyclization Cyclization (Lactonization) AcylInter->Cyclization Acid/Base Workup Product 3-Substituted Isocoumarin Cyclization->Product Anhydride Homophthalic Anhydride AnhydridePath->Anhydride -tBuOH

        Figure 1: Mechanistic divergence between isocoumarin synthesis (main pathway) and anhydride formation.

        Part 3: Experimental Protocols

        Protocol A: Synthesis of 3-Substituted Isocoumarins (Base-Mediated Condensation)

        Objective: Regioselective synthesis of isocoumarins via C-acylation of the mono-ester enolate followed by cyclization. This method avoids the self-condensation issues often seen with homophthalic anhydride.

        Materials
        • Substrate: Homophthalic acid mono-tert-butyl ester (1.0 equiv)

        • Electrophile: Acid Chloride (R-COCl) (1.1–1.2 equiv)

        • Base: Lithium Bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.2–2.5 equiv)

        • Solvent: Anhydrous THF

        • Quench: 10% HCl or TFA (for cyclization)

        Step-by-Step Methodology
        • Dianion Generation:

          • Charge a flame-dried flask with anhydrous THF under Argon/Nitrogen.

          • Cool to -78 °C .

          • Add LiHMDS (2.2 equiv) dropwise.

          • Add a solution of Homophthalic acid mono-tert-butyl ester in THF dropwise over 15 minutes.

          • Mechanistic Note: The first equivalent deprotonates the free carboxylic acid; the second deprotonates the methylene position (

            
             to the ester), generating the reactive dianion.
            
          • Stir at -78 °C for 30–60 minutes.

        • Condensation (C-Acylation):

          • Add the Acid Chloride (1.1 equiv) dropwise (neat or in minimal THF) to the dianion solution at -78 °C.

          • Allow the reaction to warm slowly to 0 °C over 2 hours.

          • Checkpoint: TLC should show consumption of the starting material. The intermediate is the

            
            -keto acid/ester.
            
        • Cyclization (Lactonization):

          • The reaction mixture now contains the acylated intermediate. To induce cyclization and cleavage of the tert-butyl group (if desired) or simple lactonization:

          • Option A (One-Pot Acidic Cyclization): Quench with excess 6M HCl or TFA and heat to reflux (60–80 °C) for 1–2 hours. This cleaves the t-butyl ester and induces lactonization to the isocoumarin.

          • Option B (Two-Step): Quench with sat. NH4Cl, extract, and isolate the keto-ester. Then treat with catalytic p-TsOH in refluxing toluene to cyclize.

        • Workup:

          • Dilute with EtOAc, wash with water and brine.

          • Dry over Na2SO4 and concentrate.[1][2]

          • Purify via flash chromatography (Hexanes/EtOAc).

        Data Validation (Expected Results)
        ParameterSpecificationNote
        Yield 65–85%Dependent on acid chloride stability.
        Selectivity >95% 3-Substitutedt-Butyl group prevents self-condensation.
        Appearance White/Off-white solidIsocoumarins are typically crystalline.
        Protocol B: Activation to Homophthalic Anhydride (In Situ)

        Objective: To generate the reactive anhydride motif for reaction with amines or imines (Castagnoli-Cushman reaction) without isolation.

        Materials
        • Reagent: 1,1'-Carbonyldiimidazole (CDI) or DCC.

        • Solvent: Dichloromethane (DCM) or Acetonitrile.

        Methodology
        • Dissolve Homophthalic acid mono-tert-butyl ester (1.0 equiv) in dry DCM.

        • Add CDI (1.1 equiv) in one portion at 0 °C.

        • Stir at Room Temperature for 1 hour. CO2 evolution indicates activation.

        • Note: This forms the acyl imidazole. Upon heating or treatment with mild acid, the tert-butyl group is eliminated (as isobutylene), closing the ring to form Homophthalic Anhydride.

        • Application: Add the amine/imine directly to this solution to form the isoquinolone/amide product.

        Part 4: Troubleshooting & Optimization

        Common Pitfalls
        • Self-Condensation: If the base is added to the ester (inverse addition) or if temperature control is poor, the ester enolate may attack another molecule of the starting material.

          • Solution: Always add the substrate to the excess base at -78 °C.

        • Incomplete Cyclization: The intermediate keto-ester may be stable.

          • Solution: Ensure the acidic workup is vigorous enough (heat/stronger acid) to drive the elimination of t-butanol and ring closure.

        • Hydrolysis vs. Cyclization: In aqueous workups, the t-butyl ester is robust, but the intermediate

          
          -keto ester can decarboxylate if not handled carefully.
          
        Solvent Effects[1][2][3][4]
        • THF: Best for dianion generation (solubility and kinetic control).

        • Toluene: Ideal for the acid-catalyzed cyclization step (azeotropic removal of water/alcohol).

        References

        • Isocoumarin Synthesis via Homophthalic Acid Derivatives

          • Title: Synthesis of Isocoumarins[3][4][5][6]

          • Source: Organic Chemistry Portal
          • URL:[Link]

        • Base-Mediated Condensation Logic (Tamura/Hauser-Kraus Context)

          • Title: Reaction of Homophthalic Anhydride and Deriv
          • Source: French-Ukrainian Journal of Chemistry (2017)

          • URL:[Link]

        • Tert-Butyl Ester Deprotection & Reactivity

          • Title: The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride[7]

          • Source: J. Org.[6][8] Chem. (2017)[9]

          • URL:[Link]

        • Castagnoli-Cushman Reaction (Anhydride Utilization)

          • Title: Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions
          • Source: MDPI (Molecules, 2022)
          • URL:[Link][10]

        Sources

        Application Notes & Protocols: Strategic Amide Coupling of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic Acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction and Strategic Overview

        The synthesis of amides is a cornerstone transformation in medicinal chemistry and drug development, forming the backbone of countless biologically active molecules, including peptides and small-molecule therapeutics.[1] The subject of this guide, 2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid, is a versatile building block, notably utilized in the synthesis of isoindolinone scaffolds, a class of compounds with a wide range of biological activities.[2][3]

        The direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is essential. This guide provides a detailed analysis of reagent selection, mechanistic considerations, and field-proven protocols for the successful coupling of 2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid with primary and secondary amines. We will focus on two of the most robust and widely adopted coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive, and the highly efficient uronium salt-based method employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

        A critical consideration for this specific substrate is the potential for an intramolecular side reaction. The proximity of the activated carboxyl group to the tert-butyl ester moiety could, under certain conditions, facilitate cyclization. The protocols herein are designed to favor the desired intermolecular amide bond formation.

        Mechanistic Insights: The Chemistry of Activation

        Understanding the mechanism of action of coupling reagents is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The choice between reagent classes often depends on the steric and electronic properties of the substrates.

        Carbodiimide-Mediated Activation: The EDC/HOBt System

        Water-soluble carbodiimides like EDC are favored for their efficiency and the straightforward removal of the corresponding urea byproduct via aqueous workup.[4] The mechanism, however, is more nuanced than a simple dehydration.

        • Activation: The carboxylic acid first adds to a protonated EDC molecule, forming a highly reactive O-acylisourea intermediate.[4][5][6]

        • Interception & Stabilization: This intermediate is unstable and can rearrange or react with another carboxylic acid molecule. To prevent this and minimize potential racemization at an α-chiral center, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial.[7][8] HOBt intercepts the O-acylisourea to form a more stable and still highly reactive HOBt-ester.[4][5]

        • Aminolysis: The amine nucleophile then attacks the activated HOBt-ester to form the thermodynamically stable amide bond, regenerating HOBt, which acts catalytically in this part of the cycle.[5][9]

        EDC_Mechanism RCOOH Carboxylic Acid (Substrate) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea Activation HOBt_ester HOBt Active Ester (Stable Intermediate) O_acylisourea->HOBt_ester Interception Urea EDC-Urea (Byproduct) O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester + Amide Amide Product HOBt_ester->Amide Aminolysis HOBt_regen HOBt (Regenerated) HOBt_ester->HOBt_regen Amine Amine (R'-NH2) Amine->Amide +

        Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.

        Uronium/Aminium Salt Activation: The HATU System

        HATU is a highly effective coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt). It is renowned for its high reactivity, rapid reaction times, and low rates of epimerization, making it ideal for challenging couplings, including those involving sterically hindered substrates.[4][10]

        • Deprotonation: In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.

        • Active Ester Formation: The carboxylate attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[11][12]

        • Aminolysis: The amine attacks the OAt-active ester to yield the final amide product. The pyridine nitrogen atom in the HOAt moiety is believed to accelerate this final step through a neighboring group effect.[11]

        HATU_Mechanism RCOOH Carboxylic Acid (Substrate) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base (DIPEA) Base->Carboxylate OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester Activation HATU HATU HATU->OAt_ester + TMU Tetramethylurea (Byproduct) HATU->TMU Amide Amide Product OAt_ester->Amide Aminolysis Amine Amine (R'-NH2) Amine->Amide +

        Figure 2: Mechanism of HATU-mediated amide bond formation.

        Comparative Analysis of Recommended Reagents

        The selection of a coupling reagent is a critical decision that influences reaction efficiency, cost, and purification strategy. The ortho-substituted nature of 2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid suggests that a more potent reagent like HATU may be advantageous, though EDC/HOBt remains a highly viable and economical choice.

        FeatureEDC / HOBtHATU / BaseRationale & Field Insights
        Reactivity HighVery HighHATU is generally faster and more effective for sterically hindered or electron-deficient substrates.[10]
        Byproduct Water-soluble ureaTetramethylurea (TMU)The EDC-urea is easily removed with an acidic wash. TMU is polar and can sometimes be challenging to remove via chromatography.[4][13]
        Cost LowerHigherEDC and HOBt are significantly more economical for large-scale synthesis.
        Safety Anhydrous HOBt is an energetic material (UN 0508) and should be handled with care.[7]Byproducts are less hazardous, but HATU can be a skin sensitizer.[13]Proper PPE is mandatory. Using hydrated forms of HOBt can mitigate safety risks.
        Side Reactions Lower risk of side reactions with nucleophilic side chains.Can react with unprotected -OH or -SH groups.[13]For complex substrates with multiple nucleophilic sites, EDC/HOBt may offer better selectivity.
        Workup Standard aqueous workup.Standard aqueous workup.Both protocols involve similar liquid-liquid extraction steps.

        Experimental Protocols

        The following protocols are designed as self-validating systems, incorporating in-process controls (e.g., TLC monitoring) to ensure reaction completion.

        Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Setup Dry Glassware Inert Atmosphere (N2) Dissolve Dissolve Acid in Anhydrous Solvent Setup->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagents Add Coupling Reagents & Base Cool->Add_Reagents Add_Amine Add Amine Add_Reagents->Add_Amine Stir Stir & Warm to RT Monitor by TLC Add_Amine->Stir Workup Aqueous Workup (Wash & Extract) Stir->Workup Dry Dry Organic Layer (Na2SO4 or MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

        Figure 3: General experimental workflow for amide coupling.

        Protocol A: EDC/HOBt Mediated Amide Coupling

        This protocol is a robust and cost-effective method suitable for a wide range of amine nucleophiles.

        Materials:

        • 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid (1.0 equiv)

        • Amine (primary or secondary, 1.1 equiv)

        • EDC·HCl (1.2 equiv)

        • HOBt (hydrated or anhydrous, 1.2 equiv)

        • DIPEA or Triethylamine (TEA) (2.5 equiv)

        • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M)

        • Standard workup reagents (1M HCl, sat. aq. NaHCO₃, brine)

        • Anhydrous Na₂SO₄ or MgSO₄

        Procedure:

        • Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

        • Dissolution: Dissolve the mixture in anhydrous DCM or DMF.

        • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring. This is critical to control the initial exotherm and minimize side reactions.

        • Reagent Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion. Then, add DIPEA (2.5 equiv) dropwise over 2-3 minutes.

        • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

        • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

        • Workup: Once complete, dilute the reaction mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

        • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

        • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.[4]

        Protocol B: HATU Mediated Amide Coupling

        This protocol is recommended for sterically hindered amines or when higher reactivity is required to drive the reaction to completion.

        Materials:

        • 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid (1.0 equiv)

        • Amine (primary or secondary, 1.1 equiv)

        • HATU (1.1 equiv)

        • DIPEA (2.5 - 3.0 equiv)

        • Anhydrous Dimethylformamide (DMF) (approx. 0.1 M)

        • Standard workup reagents (Ethyl Acetate, sat. aq. NaHCO₃, brine)

        • Anhydrous Na₂SO₄ or MgSO₄

        Procedure:

        • Setup: To a dry, round-bottom flask under an inert atmosphere, dissolve 2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid (1.0 equiv) in anhydrous DMF.

        • Pre-activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes. A color change is often observed as the OAt-active ester forms. This pre-activation step is key to the efficiency of HATU-mediated couplings.

        • Amine Addition: Add the desired amine (1.1 equiv) to the activated mixture, either neat or as a solution in a small amount of DMF.

        • Reaction: Stir the reaction at room temperature for 2-6 hours. These reactions are typically much faster than EDC couplings.

        • Monitoring: Monitor the reaction progress by TLC.

        • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer several times with saturated aqueous NaHCO₃ solution and brine. Note: Multiple washes may be required to remove DMF and the tetramethylurea byproduct.

        • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

        • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

        References

        • Wikipedia. HATU. [Link]

        • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

        • Thieme (2020). Polystyrene-Supported Carbodiimide: A Flow Protocol for Amide/Lactam Synthesis. Synfacts, 2020, 16(09), 1003. [Link]

        • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
        • Lunder, M. et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8775-8781. [Link]

        • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

        • Kim Reactor (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. [Link]

        • Journal of Organic Chemistry and Pharmaceutical Research (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]

        • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

        • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

        • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

        Sources

        Application Note: Protecting Group Strategy in Homophthalic Acid – Tert-Butyl vs. Methyl Esterification

        Author: BenchChem Technical Support Team. Date: March 2026

        Mechanistic Rationale: The Dichotomy of Homophthalic Acid

        Homophthalic acid (2-(carboxymethyl)benzoic acid) is a highly versatile bifunctional building block used extensively in the synthesis of isocoumarins, isoquinolones, and in the Castagnoli–Cushman reaction[1]. Differentiating its two carboxylic acid moieties is a critical strategic node in multistep drug development.

        To achieve chemoselective mono-esterification, one must exploit the inherent electronic and steric dichotomy between the two carboxyl groups:

        • Aromatic Carboxyl (C1): Conjugated with the benzene ring and severely sterically hindered by the ortho-substituent. It exhibits a lower predicted pKa (~3.72) due to intramolecular hydrogen bonding and the electron-withdrawing nature of the adjacent ring[2].

        • Aliphatic Carboxyl (C2): An isolated phenylacetic acid derivative. It is less acidic (pKa ~4.3) but significantly less sterically hindered.

        The Causality of Selectivity: While the aromatic carboxyl is more acidic, acid-catalyzed esterification is governed by nucleophilic attack on the protonated carbonyl, making steric hindrance and ground-state stabilization the dominant factors. The aromatic carboxyl is stabilized by resonance (rendering its carbonyl carbon less electrophilic) and blocked by the ortho-acetic acid chain. Consequently, the aliphatic carboxyl reacts orders of magnitude faster with alcohols, allowing for highly chemoselective mono-esterification without the need for complex, multi-step protecting group manipulations[3].

        Strategic Selection: Methyl vs. Tert-Butyl Ester

        The decision to protect the aliphatic chain as a methyl or tert-butyl ester depends entirely on the downstream synthetic workflow and the required orthogonality.

        • The Methyl Ester Strategy: Ideal for rapid, high-yielding protection when subsequent steps do not involve strong nucleophiles or bases. Methyl esters are frequently used to activate the aliphatic chain for Castagnoli-Cushman cyclocondensations[1]. However, they are susceptible to unwanted base-catalyzed side reactions (e.g., Dieckmann condensation) if strong bases are deployed later in the synthesis.

        • The Tert-Butyl Ester Strategy: Provides massive steric shielding and absolute orthogonality to basic conditions. It is the premier choice when the aromatic carboxylic acid must be converted into an amide or undergo cross-coupling under basic conditions. Deprotection strictly requires acidic conditions[4].

        Quantitative Data & Comparison

        The following table summarizes the operational metrics for both protecting group strategies:

        ParameterMethyl Ester StrategyTert-Butyl Ester Strategy
        Reagents MeOH, TMSCl (or cat. H₂SO₄)t-BuOH, EDC·HCl, DMAP
        Typical Yield 85 – 95%70 – 80%
        Chemoselectivity Very High (>95% monoester)High (~90% monoester)
        Deprotection Reagent LiOH or NaOH (aq)TFA or HCl (anhydrous)
        Orthogonality Acid-stable, Base-labileBase-stable, Acid-labile
        Steric Profile Minimal shieldingMassive shielding (prevents C2 enolization)

        Experimental Protocols

        As a self-validating system, these protocols rely on acid-base extraction rather than chromatography to isolate the target monoester. Because the desired product retains a free aromatic carboxylic acid, it can be selectively partitioned into an aqueous phase, leaving unreacted alcohols, coupling agents, and over-reacted diesters in the organic phase.

        Protocol A: Highly Selective Mono-Methyl Esterification

        This protocol utilizes in situ generation of anhydrous HCl via TMSCl, ensuring a completely dry environment that drives the equilibrium toward the ester[5].

        • Reaction Setup: Suspend homophthalic acid (10.0 mmol, 1.80 g) in anhydrous methanol (30 mL) under a nitrogen atmosphere. The suspension will remain cloudy.

        • Activation: Dropwise add Trimethylsilyl chloride (TMSCl) (12.0 mmol, 1.52 mL) at 0 °C. Self-Validation: The reaction is mildly exothermic, and the suspension will clarify into a homogeneous solution as the aliphatic acid esterifies.

        • Propagation: Stir the solution at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1, UV visualization). The diacid (Rf ~0.1, streaking) will disappear, replaced by the monoester (Rf ~0.4).

        • Acid-Base Purification (Critical Step): Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (50 mL) and extract with saturated aqueous NaHCO₃ (3 × 20 mL).

          • Causality: The target monoester forms a water-soluble sodium salt via its free aromatic carboxyl group, migrating to the aqueous layer. Any diester impurity (Rf ~0.8) remains in the EtOAc layer and is discarded.

        • Isolation: Carefully acidify the combined aqueous layers with 2M HCl to pH 2. Self-Validation: A white precipitate will immediately form. Extract the acidified aqueous layer with fresh EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate to yield 2-(2-methoxy-2-oxoethyl)benzoic acid as a white solid.

        Protocol B: Sterically Controlled Mono-Tert-Butyl Esterification

        This protocol avoids the use of isobutylene gas by utilizing EDC·HCl, controlling the reaction temperature to prevent mixed anhydride side reactions.

        • Reaction Setup: Dissolve homophthalic acid (10.0 mmol, 1.80 g) and anhydrous tert-butanol (15.0 mmol, 1.43 mL) in anhydrous dichloromethane (DCM, 40 mL) at 0 °C.

        • Coupling: Add DMAP (1.0 mmol, 0.12 g) followed by EDC·HCl (11.0 mmol, 2.11 g) in portions over 15 minutes.

        • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

        • Acid-Base Purification: Dilute with DCM (20 mL) and wash with 1M HCl (2 × 20 mL) to remove DMAP and urea byproducts. Extract the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL).

          • Causality: Just as in Protocol A, the mono-tert-butyl ester is pulled into the aqueous phase, leaving the highly lipophilic diester in the DCM.

        • Isolation: Acidify the aqueous phase with 1M HCl to pH 2 and extract with EtOAc (3 × 30 mL). Dry and concentrate to yield 2-(2-(tert-butoxy)-2-oxoethyl)benzoic acid.

        Visualizing the Workflows

        G HPA Homophthalic Acid (Aliphatic & Aromatic COOH) MeOH MeOH, H+ or TMSCl HPA->MeOH Steric Control (Fast) tBuOH t-BuOH, EDC DMAP, 0°C HPA->tBuOH Steric Control (Moderate) MeEster Mono-Methyl Ester (Aliphatic Protected) MeOH->MeEster 95% Yield tBuEster Mono-t-Butyl Ester (Aliphatic Protected) tBuOH->tBuEster 75-85% Yield

        Figure 1: Chemoselective esterification pathways for homophthalic acid based on steric control.

        G Substrate Fully Protected Scaffold (Aromatic-Amide, Aliphatic-Ester) MeBranch Methyl Ester Route Substrate->MeBranch tBuBranch Tert-Butyl Ester Route Substrate->tBuBranch Base LiOH, THF/H2O (Basic Saponification) MeBranch->Base Acid TFA, DCM (Acidic Cleavage) tBuBranch->Acid CleavedMe Free Aliphatic COOH (Base-sensitive groups degrade) Base->CleavedMe CleavedtBu Free Aliphatic COOH (Base-sensitive groups survive) Acid->CleavedtBu

        Figure 2: Orthogonal deprotection workflows highlighting the strategic utility of the t-butyl ester.

        References

        • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Chemical Reviews (ACS Publications) URL:[Link][3]

        • Extending the Scope of the New Variant of the Castagnoli–Cushman Cyclocondensation onto o-Methyl Benzoic Acids Bearing Various Electron-Withdrawing Groups in the α-Position Molecules (MDPI) URL:[Link][1]

        • 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents Molecules (MDPI) URL:[Link][5]

        • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions (Thermal tert-Butyl Ester Deprotection) ResearchGate URL:[Link][4]

        Sources

        Scalable Synthesis of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic Acid: A Regioselective Anhydride Opening Approach

        Author: BenchChem Technical Support Team. Date: March 2026

        Part 1: Strategic Process Development

        Retrosynthetic Analysis & Route Selection

        The synthesis of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid (hereafter Compound 1 ) presents a classic problem in regioselectivity. The molecule contains two carbonyl centers: a conjugated aromatic carboxylic acid and an aliphatic acetic acid derivative.

        The Challenge: Direct esterification of homophthalic acid is non-selective, typically yielding a mixture of mono-esters and the di-ester. The Solution: The Homophthalic Anhydride Route offers the highest atom economy and scalability. By exploiting the electronic differentiation between the aliphatic and aromatic carbonyls within the anhydride ring, we can achieve high regioselectivity under kinetic control.

        • Route A (Selected): Nucleophilic opening of Homophthalic Anhydride with tert-Butanol.

          • Mechanism:[1][2][3][4][5][6] The aliphatic carbonyl (C1) is less sterically hindered and more electrophilic (lacking conjugation with the benzene ring) compared to the aromatic carbonyl (C3). Attack by t-BuOH occurs preferentially at C1, yielding the desired aliphatic ester/aromatic acid.

        • Route B (Discarded): Partial hydrolysis of di-tert-butyl homophthalate (Poor selectivity).

        • Route C (Discarded): Arndt-Eistert homologation of phthalic acid (Safety concerns with diazomethane on scale).

        Reaction Thermodynamics & Kinetics

        To maximize the yield of Compound 1 over its regioisomer (2-carboxybenzyl ester), the reaction is conducted under kinetic control :

        • Temperature: Low temperature (0°C to RT) prevents equilibration to the thermodynamic product.

        • Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate preferentially at the more accessible aliphatic carbonyl.

        • Base: Triethylamine (TEA) acts as an auxiliary base to sponge the proton, driving the equilibrium forward.

        Part 2: Detailed Experimental Protocol

        Reagents and Materials Table
        ReagentMW ( g/mol )Equiv.[4][7][8][9]Density (g/mL)Role
        Homophthalic Anhydride 162.141.0SolidStarting Material
        tert-Butanol (t-BuOH) 74.121.50.775Nucleophile
        DMAP 122.170.1SolidCatalyst
        Triethylamine (TEA) 101.191.20.726Base
        Dichloromethane (DCM) 84.93-1.33Solvent
        Toluene 92.14-0.87Recrystallization
        Step-by-Step Methodology
        Step 1: Anhydride Activation and Esterification
        • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

        • Solvation: Charge the flask with Homophthalic Anhydride (100 g, 0.617 mol) and anhydrous DCM (800 mL). Stir until a clear or slightly cloudy suspension is obtained.

        • Catalyst Addition: Add DMAP (7.5 g, 0.062 mol) in one portion. The mixture may darken slightly.

        • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

        • Reagent Addition: Mix tert-Butanol (88 mL, 0.925 mol) with TEA (103 mL, 0.74 mol) in the addition funnel. Add this solution dropwise over 45 minutes, maintaining the internal temperature below 5°C.

          • Note: The exotherm is manageable, but rapid addition can degrade regioselectivity.

        • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 12–16 hours.

          • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexane). The anhydride spot (

            
            ) should disappear, and a new streak/spot for the acid (
            
            
            
            ) should appear.
        Step 2: Workup and Purification (Self-Validating System)

        This workup utilizes Acid-Base Extraction to guarantee purity without column chromatography.

        • Quench: Dilute the reaction mixture with DCM (500 mL).

        • Acid Wash (Remove Base): Wash the organic phase with 1M HCl (2 x 300 mL). This removes DMAP, TEA, and any unreacted amine.

          • Check: The organic layer contains the Product, the Regioisomer, and any diester impurities.

        • Base Extraction (Isolate Product): Extract the organic layer with saturated aqueous NaHCO3 (3 x 400 mL).

          • Mechanism:[1][2][3][4][5][6] The target Compound 1 (free acid) converts to its sodium salt and moves to the aqueous layer. Neutral impurities (diesters, unreacted anhydride) remain in the DCM layer.

          • Discard the organic layer (after verifying no product remains).

        • Acidification (Precipitation): Carefully acidify the combined aqueous extracts with 2M HCl to pH 2–3 while stirring vigorously. A white precipitate or oil will form.

        • Re-extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 400 mL).

        • Drying: Wash the combined Ethyl Acetate layers with Brine (1 x 300 mL), dry over anhydrous Na2SO4 , and filter.

        • Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.

        Step 3: Crystallization
        • Solvent System: Dissolve the crude solid in a minimum amount of hot Toluene (approx. 3-4 mL per gram).

        • Precipitation: Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.

        • Filtration: Collect the white crystals via vacuum filtration. Wash with cold Hexane.

        • Drying: Dry in a vacuum oven at 40°C for 24 hours.

        Expected Yield: 75–85% Appearance: White crystalline solid.

        Part 3: Visualization & Logic

        Reaction Mechanism & Regioselectivity

        The following diagram illustrates the kinetic pathway favoring the target molecule.

        ReactionScheme Anhydride Homophthalic Anhydride (C8H6O3) Reagents t-BuOH / DMAP / TEA (Nucleophilic Attack) Anhydride->Reagents Activation Transition Tetrahedral Intermediate (Kinetic Control) Reagents->Transition Attack at Aliphatic C=O Target Target Molecule (Aliphatic Ester / Aromatic Acid) Transition->Target Major Pathway (Less Steric Hindrance) Isomer Regioisomer (Aromatic Ester / Aliphatic Acid) Transition->Isomer Minor Pathway

        Figure 1: Kinetic pathway showing preferential attack at the aliphatic carbonyl, yielding the target orthogonal acid-ester.

        Purification Workflow (Self-Validating)

        WorkupFlow Crude Crude Reaction Mixture (DCM Phase) AcidWash Wash with 1M HCl Crude->AcidWash Remove Amines BaseExt Extract with Sat. NaHCO3 AcidWash->BaseExt OrgLayer Organic Layer (Diesters, Impurities) BaseExt->OrgLayer Discard AqLayer Aqueous Layer (Product as Na Salt) BaseExt->AqLayer Keep Acidify Acidify to pH 2 (2M HCl) AqLayer->Acidify Regenerate Acid FinalExt Extract into EtOAc & Crystallize Acidify->FinalExt Isolate Pure Product

        Figure 2: Acid-Base extraction logic ensuring removal of neutral side-products and amine salts without chromatography.

        Part 4: Analytical Validation

        To certify the synthesized batch, the following criteria must be met:

        TestMethodAcceptance Criteria
        Identity 1H NMR (DMSO-d6)
        
        
        1.45 (s, 9H, t-Bu), 3.90 (s, 2H, CH2), 7.3-8.0 (m, 4H, Ar-H), 12.5 (bs, 1H, COOH).
        Regiochemistry HMBC NMRCorrelation between CH2 protons and Ester Carbonyl; No correlation between Ar-H and Ester Carbonyl.
        Purity HPLC (C18, ACN/H2O)> 98.0% Area
        Residual Solvent GC-HSDCM < 600 ppm, Toluene < 890 ppm

        References

        • Regioselectivity in Anhydride Opening: Dhimitruka, I., & SantaLucia, J. (2006).[1] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[1] Link (Demonstrates DMAP preference for less hindered carbonyls).

        • Homophthalic Anhydride Chemistry: Moshnenko, N., et al. (2022).[10][11] The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction. Molecules, 27(23), 8462.[12] Link (Provides handling and reactivity context for homophthalic anhydrides).

        • General Synthesis of Homophthalic Acid Derivatives: Synthesis of 2-(1'-oxoethyl)benzoic acid. PrepChem. Link (Background on precursor synthesis).

        • Scale-Up Considerations: Vertex AI Search Result 1.1 (Patent CN115286504B). Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid. Link (Analogous structure scale-up data).

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Stability of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, with a focus on preventing its unintended decarboxylation. Our aim is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

        Introduction: The Stability Challenge

        2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid is a valuable building block in organic synthesis. However, its unique structure, featuring a carboxylic acid ortho to a tert-butyl ester separated by a methylene bridge, presents a significant stability challenge. The proximity of these functional groups can lead to an intramolecularly catalyzed degradation pathway, resulting in the loss of both the tert-butyl group and the carboxyl group (decarboxylation). Understanding and mitigating this degradation is crucial for obtaining reliable and reproducible experimental results.

        Frequently Asked Questions (FAQs)

        Q1: What is the primary degradation pathway for 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid?

        A1: The primary degradation pathway is an intramolecularly catalyzed process that leads to decarboxylation, ultimately forming 2-methylbenzoic acid (o-toluic acid). This process is initiated by the cleavage of the tert-butyl ester, which is facilitated by the neighboring carboxylic acid group.

        Q2: What is the proposed mechanism for this degradation?

        A2: The degradation is believed to proceed through a two-step mechanism involving intramolecular acid catalysis.

        • Step 1: Intramolecular Hydrolysis/Acidolysis of the Tert-butyl Ester: The ortho-carboxylic acid acts as an internal proton source, protonating the ester oxygen of the tert-butyl group. This is followed by the departure of the stable tert-butyl cation, leading to the formation of a cyclic anhydride intermediate (homophthalic anhydride) and isobutylene.

        • Step 2: Decarboxylation: The resulting homophthalic anhydride is susceptible to decarboxylation, especially upon heating, to yield 2-methylbenzoic acid.[1][2]

        Degradation Mechanism cluster_0 Intramolecular Hydrolysis cluster_1 Decarboxylation A 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid B Protonation of Ester A->B Intramolecular Proton Transfer C Cyclic Anhydride Intermediate (Homophthalic Anhydride) + Isobutylene B->C Loss of tert-butyl cation D Homophthalic Anhydride E 2-Methylbenzoic Acid (o-Toluic Acid) + CO2 D->E Heat

        Caption: Proposed degradation pathway of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid.

        Q3: What factors accelerate the decarboxylation of this compound?

        A3: Several factors can promote the degradation of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid:

        • Elevated Temperatures: Heat is a significant driver for both the initial hydrolysis of the tert-butyl ester and the subsequent decarboxylation of the cyclic anhydride intermediate.[2]

        • Acidic Conditions: External acidic conditions can further accelerate the cleavage of the acid-labile tert-butyl ester.[3]

        • Protic Solvents: Solvents that can facilitate proton transfer may contribute to the intramolecular catalysis.

        Q4: How can I store 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid to ensure its stability?

        A4: To minimize degradation during storage, it is recommended to:

        • Store at low temperatures: Keep the compound in a refrigerator or freezer.

        • Protect from moisture: Store in a tightly sealed container with a desiccant.

        • Use an inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent potential oxidative degradation.[4]

        Troubleshooting Guide

        This section addresses common issues encountered during the handling and use of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid in experimental settings.

        Issue Possible Cause Recommended Solution
        Low yield or incomplete reaction in a subsequent synthetic step. Degradation of the starting material prior to or during the reaction.1. Verify Starting Material Purity: Before use, confirm the purity of your 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid using a suitable analytical method like HPLC or ¹H NMR to check for the presence of 2-methylbenzoic acid. 2. Control Reaction Temperature: If the reaction requires heating, use the lowest effective temperature and minimize the reaction time. 3. Optimize pH: If possible, conduct the reaction under neutral or slightly basic conditions to suppress the intramolecular acid catalysis.
        Appearance of an unexpected peak corresponding to 2-methylbenzoic acid in analytical chromatograms (e.g., HPLC, LC-MS). Decarboxylation has occurred during sample preparation, analysis, or storage.1. Modify Sample Preparation: Prepare samples for analysis in a non-acidic solvent and at low temperatures. Avoid prolonged storage of samples in solution. 2. Adjust Analytical Method: If using HPLC with an acidic mobile phase, consider using a less acidic modifier or a shorter analysis time to minimize on-column degradation.[5]
        Inconsistent results between experimental runs. Variable degradation of the compound due to slight differences in experimental conditions.1. Standardize Procedures: Ensure consistent control of temperature, reaction time, and pH across all experiments. 2. Use Freshly Purified Material: If purity is a concern, consider purifying a small amount of the compound before each use.

        Experimental Protocols

        To assist in monitoring the stability of your compound, we provide the following detailed protocols for a forced degradation study and a quantitative HPLC analysis. Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[6][7]

        Protocol 1: Forced Degradation Study

        This protocol is designed to intentionally degrade the compound under controlled stress conditions to identify potential degradation products.

        Materials:

        • 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid

        • Acetonitrile (HPLC grade)

        • Water (HPLC grade)

        • Hydrochloric acid (0.1 M)

        • Sodium hydroxide (0.1 M)

        • Hydrogen peroxide (3%)

        • HPLC system with UV detector

        • pH meter

        Procedure:

        • Stock Solution Preparation: Prepare a stock solution of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid in acetonitrile at a concentration of 1 mg/mL.

        • Stress Conditions:

          • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

          • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

          • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

          • Thermal Degradation: Place a solution of the compound in a neutral solvent (e.g., acetonitrile/water) in an oven at a controlled temperature (e.g., 60-80°C).

        • Incubation: Incubate the stress samples for a defined period (e.g., 2, 4, 8, 24 hours).

        • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

        Caption: Workflow for the forced degradation study.

        Protocol 2: HPLC Method for Quantification and Purity Assessment

        This reverse-phase HPLC method can be used to separate 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid from its primary degradation product, 2-methylbenzoic acid.

        Instrumentation and Conditions:

        Parameter Condition
        HPLC System Quaternary pump, autosampler, column oven, UV/DAD detector
        Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
        Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
        Gradient Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
        Flow Rate 1.0 mL/min
        Column Temperature 30°C
        Detection Wavelength 230 nm
        Injection Volume 10 µL

        Procedure:

        • Standard Preparation: Prepare a series of calibration standards of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid and 2-methylbenzoic acid in the mobile phase.

        • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

        • Quantification: Construct a calibration curve by plotting the peak area against the concentration for each standard. Determine the concentration of the analyte and its degradation product in the sample by comparing their peak areas to the calibration curve.

        References

        • BenchChem. (2025). Benzoic acid, 3-methylphenyl ester" stability and degradation pathways.
        • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

        • Chemistry Learner. (n.d.). Decarboxylation Reaction: Definition, Mechanism & Applications. Retrieved from [Link]

        • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

        • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Retrieved from [Link]

        • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

        • Google Patents. (n.d.). Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid.
        • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

        • Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
        • Namba, K., et al. (2020). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 31(01), 57-61.
        • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

        • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate.
        • Li, Z. G., et al. (1994).
        • StudySmarter. (n.d.). Acid-Catalyzed Ester Hydrolysis. Retrieved from [Link]

        • AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

        • Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

        • College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

        • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

        • BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized 2-Hydroxyphenylacetic Acid.
        • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

        • Google Patents. (n.d.). Hydrolysis and esterification with acid catalysts.
        • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

        • ResearchGate. (n.d.). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. Retrieved from [Link]

        • ResearchGate. (n.d.). Thermal and pH stability of dibutyl phthalate, an antimetabolite of proline from Streptomyces albidoflavus 321.2. Retrieved from [Link]

        • National Institutes of Health. (n.d.). 2-(2-Oxoethyl)benzoic acid. Retrieved from [Link]

        • Wiley Online Library. (n.d.). Poly(ethylene isophthalate)s: effect of the tert -butyl substituent on structure and properties. Retrieved from [Link]

        • Royal Society of Chemistry. (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Retrieved from [Link]

        • ResearchGate. (n.d.). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]

        • National Institutes of Health. (n.d.). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. Retrieved from [Link]

        • National Institutes of Health. (n.d.). 2-((2-Butoxyethoxy)carbonyl)benzoic acid. Retrieved from [Link]

        • ResearchGate. (n.d.). PH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. Retrieved from [Link]

        • National Institutes of Health. (n.d.). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Retrieved from [Link]

        • Royal Society of Chemistry. (n.d.). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Retrieved from [Link]

        Sources

        Technical Support Center: Improving the Yield of Homophthalic Anhydride Ring Opening with tert-Butanol

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the technical support guide for the synthesis of 2-(tert-butoxycarbonyl)phenylacetic acid via the ring-opening of homophthalic anhydride with tert-butanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging esterification. The inherent steric hindrance of tert-butanol presents unique difficulties that can lead to low yields and incomplete reactions. This guide provides in-depth troubleshooting advice and foundational knowledge to help you optimize your experimental outcomes.

        Troubleshooting Guide

        This section addresses specific issues you may encounter during the experiment. The answers provide causal explanations and actionable solutions to get your reaction back on track.

        Q1: My reaction yield is extremely low or I'm getting no product at all. What's going wrong?

        A1: This is the most common issue and typically stems from the high steric hindrance of tert-butanol, which makes it a poor nucleophile.[1][2] Several factors could be at play:

        • Insufficient Catalysis: The uncatalyzed reaction is often too slow to be practical. 4-(Dimethylamino)pyridine (DMAP) is an essential nucleophilic catalyst that dramatically accelerates the reaction.[3][4] Without it, or with too little, the reaction may not proceed. The catalyst works by first reacting with the anhydride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the tert-butanol.[4][5]

        • Inappropriate Reaction Conditions:

          • Temperature: While many DMAP-catalyzed acylations run at room temperature, the steric bulk of tert-butanol may require higher activation energy.[6] Gently heating the reaction (e.g., to 40-50 °C) can significantly increase the rate.

          • Solvent: A non-polar, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene is generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the anhydride back to the diacid.[7]

        • Reagent Quality: Ensure your homophthalic anhydride is pure and your tert-butanol is anhydrous. Contaminants can interfere with the reaction.

        Troubleshooting Suggestions:

        • Optimize Catalyst Loading: Start with 5-10 mol% of DMAP. If the reaction is still slow, you can increase the loading, but be mindful that excess base can promote side reactions.[5]

        • Increase Reaction Temperature: Run the reaction at a moderately elevated temperature (e.g., reflux in DCM or 50 °C in Toluene). Monitor for potential side product formation at higher temperatures.

        • Extend Reaction Time: Due to steric hindrance, this reaction can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over 24-48 hours to determine the optimal time.[6]

        • Use an Auxiliary Reagent (If Necessary): In particularly stubborn cases, a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC), often used in Steglich esterifications, can activate the carboxylic acid that forms in situ, though this introduces the potential for N-acylurea side products and complicates purification.[5][7][8]

        Q2: My TLC/NMR analysis shows a significant amount of unreacted homophthalic anhydride even after 24 hours. How can I drive the reaction to completion?

        A2: Seeing unreacted starting material indicates a stalled or sluggish reaction.

        • Cause: The primary reason is the low nucleophilicity and steric bulk of tert-butanol, which slows down its attack on the activated anhydride.[2][9] The initial ring-opening might occur, but the subsequent reaction could be slow.

        • Catalyst Deactivation: Although less common with DMAP, ensure your reaction environment is free from strong acids that could protonate and deactivate the catalyst.

        Troubleshooting Suggestions:

        • Sequential Reagent Addition: Add the homophthalic anhydride and DMAP to the solvent first, allow them to stir for a few minutes to form the reactive intermediate, and then add the tert-butanol.

        • Incremental Catalyst Addition: If the reaction stalls, add another small portion of DMAP (e.g., 2-3 mol%) to see if the reaction restarts.

        • Increase Reagent Concentration: A slight excess of tert-butanol (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the product. However, a large excess can complicate purification.

        • Re-evaluate Temperature: As mentioned in Q1, a moderate increase in temperature is often the most effective way to overcome the activation energy barrier for sterically hindered reactants.

        Q3: I'm observing significant side product formation. What are these byproducts and how can I avoid them?

        A3: Side products can reduce your yield and complicate purification. The most likely culprits are:

        • Homophthalic Anhydride Dimerization: In the presence of a base (like DMAP), homophthalic anhydride can undergo self-condensation or dimerization.[10] This is more likely if the concentration of the anhydride is high and the alcohol is not reacting quickly.

        • Hydrolysis: If there is moisture in your reagents or solvent, the anhydride will hydrolyze to homophthalic acid. This diacid will not react further under these conditions and will need to be removed during workup.

        • Decarboxylation/Ring Contraction: While less common under these conditions, homophthalic anhydrides can be unstable to certain reagents and heat, potentially leading to unexpected rearrangements.[11]

        Troubleshooting Suggestions:

        • Control Stoichiometry and Addition: Use a modest excess of tert-butanol and add the anhydride slowly to the solution of alcohol and catalyst to keep its instantaneous concentration low, minimizing self-condensation.

        • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

        • Maintain Moderate Temperature: Avoid excessive heat, which can promote side reactions. Stick to the lowest temperature that gives a reasonable reaction rate.

        Frequently Asked Questions (FAQs)

        This section covers fundamental concepts and common queries related to the reaction chemistry.

        Q1: What is the detailed mechanism for the DMAP-catalyzed ring opening of homophthalic anhydride?

        A1: The reaction proceeds via a nucleophilic catalysis pathway:

        • Activation: The lone pair on the more basic nitrogen of DMAP attacks one of the electrophilic carbonyl carbons of the homophthalic anhydride.

        • Intermediate Formation: This attack opens the anhydride ring to form a highly reactive N-acylpyridinium salt intermediate. This species is much more electrophilic than the original anhydride.

        • Nucleophilic Attack: The sterically hindered tert-butanol, acting as a nucleophile, attacks the carbonyl carbon of the acylpyridinium intermediate.

        • Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, forming the desired tert-butyl monoester product and regenerating the DMAP catalyst, which can then participate in another catalytic cycle.

        Q2: Why is tert-butanol considered a "challenging" alcohol for this esterification?

        A2: The challenge lies in its structure. Tert-butanol is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl (-OH) group is attached to three other carbon atoms. These three methyl groups create significant steric hindrance , a physical crowding around the reactive oxygen atom.[1][2][9] This bulkiness physically blocks the alcohol's approach to the electrophilic carbonyl center of the anhydride, dramatically slowing down the reaction rate compared to primary or secondary alcohols.

        Q3: Can I use a different base, like triethylamine (TEA) or pyridine, instead of DMAP?

        A3: While TEA and pyridine are bases, they are not effective catalysts for this specific reaction. DMAP is a superior nucleophilic catalyst , not just a base.[4] Its effectiveness comes from its ability to form the highly reactive N-acylpyridinium intermediate. Pyridine is a much weaker nucleophile, and TEA is a non-nucleophilic, sterically hindered base primarily used to scavenge acid byproducts. For sterically demanding esterifications, DMAP's catalytic activity is crucial.[3]

        Q4: How can I effectively monitor the reaction's progress?

        A4: Regular monitoring is key to determining the optimal reaction time and avoiding unnecessary heating or side reactions.

        • Thin Layer Chromatography (TLC): This is the simplest method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to separate the non-polar product from the more polar homophthalic anhydride. The product should have a higher Rf value.

        • Nuclear Magnetic Resonance (NMR) Spectroscopy: Withdrawing a small aliquot, removing the solvent, and taking a quick ¹H NMR spectrum can provide a clear picture of the ratio of starting material to product. The appearance of the characteristic tert-butyl singlet (around 1.5 ppm) is a good indicator of product formation.

        • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can be used to monitor the disappearance of the starting material mass ion and the appearance of the product mass ion.[12]

        Optimized Experimental Protocol

        This protocol provides a robust starting point for the synthesis of 2-(tert-butoxycarbonyl)phenylacetic acid.

        Materials:

        • Homophthalic Anhydride (1.0 eq)

        • tert-Butanol (1.5 eq)

        • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

        • Anhydrous Dichloromethane (DCM)

        • 1 M Hydrochloric Acid (HCl)

        • Saturated Sodium Bicarbonate (NaHCO₃) solution

        • Brine (Saturated NaCl solution)

        • Anhydrous Sodium Sulfate (Na₂SO₄)

        Procedure:

        • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve homophthalic anhydride (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

        • Reagent Addition: Add tert-butanol (1.5 eq) to the solution.

        • Reaction: Stir the mixture at room temperature or gently heat to 40 °C. Monitor the reaction progress by TLC every 4-6 hours. The reaction may take 12-24 hours to reach completion.

        • Work-up:

          • Once the reaction is complete, cool the mixture to room temperature and dilute with additional DCM.

          • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove DMAP), water, and saturated NaHCO₃ solution (to remove any unreacted anhydride/diacid).

          • Wash the organic layer with brine.

        • Isolation and Purification:

          • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

          • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[13][14]

        Data Summary: Impact of Reaction Parameters

        The table below summarizes the expected impact of key variables on the reaction outcome.

        ParameterConditionExpected Effect on YieldRationale & Notes
        Catalyst No CatalystVery Low (<5%)The uncatalyzed reaction is extremely slow due to the steric hindrance of tert-butanol.[1]
        5-10 mol% DMAPGood to ExcellentDMAP acts as a highly effective nucleophilic catalyst, forming a reactive intermediate.[3][4]
        Temperature Room Temp (20-25 °C)ModerateMay be sufficient, but the reaction can be very slow.
        Elevated (40-50 °C)HighIncreases reaction rate by providing the necessary activation energy to overcome steric repulsion.[6]
        Solvent Anhydrous Aprotic (DCM, THF)GoodProvides a suitable non-reactive medium. Must be dry to prevent anhydride hydrolysis.[7]
        Protic (e.g., Ethanol)UndesirableThe solvent can compete with tert-butanol in reacting with the anhydride.
        tert-Butanol 1.0 equivalentModerate to GoodStoichiometric amount may lead to incomplete reaction if any starting material is lost or impure.
        1.2 - 1.5 equivalentsGood to HighA slight excess helps drive the reaction to completion (Le Châtelier's principle).

        Visualizations

        Reaction Workflow Diagram

        Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Homophthalic Anhydride, DMAP, and Anhydrous Solvent add_alcohol Add tert-Butanol reagents->add_alcohol stir Stir at RT or 40°C (12-24h) add_alcohol->stir monitor Monitor by TLC/NMR stir->monitor quench Dilute & Wash with HCl, NaHCO₃, Brine monitor->quench dry Dry (Na₂SO₄) & Concentrate quench->dry purify Purify via Chromatography or Recrystallization dry->purify product Final Product purify->product

        Caption: Experimental workflow for the synthesis of 2-(tert-butoxycarbonyl)phenylacetic acid.

        Chemical Mechanism Diagram

        Mechanism cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction HPA Homophthalic Anhydride Intermediate N-Acylpyridinium Intermediate HPA->Intermediate + DMAP DMAP DMAP Product 2-(tert-butoxycarbonyl) -phenylacetic acid Intermediate->Product + tert-Butanol tBuOH tert-Butanol DMAP_regen DMAP (Regenerated) Product->DMAP_regen Releases DMAP HPA2 Homophthalic Anhydride Dimer Dimerization Product HPA2->Dimer + Base Base Base (e.g., DMAP) Base->Dimer

        Caption: DMAP-catalyzed ring-opening mechanism and potential base-promoted side reaction.

        References

        • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

        • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 69, 183. Retrieved from [Link]

        • Bawden, D., & Filipponi, P. (2015). A DFT mechanistic study of the organocatalytic asymmetric reaction of aldehydes and homophthalic anhydride. Chemical Communications, 51(85), 15541-15544. Retrieved from [Link]

        • Wang, L., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. Retrieved from [Link]

        • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

        • Shriner, R. L., & Kleiderer, E. C. (1943). α-Phenylcinnamic Acid. Organic Syntheses, Coll. Vol. 2, p.495. Retrieved from [Link]

        • Iribarren, I., et al. (2022). A DFT Mechanistic Study of the Organocatalytic Asymmetric Reaction of Aldehydes and Homophthalic Anhydride. ResearchGate. Retrieved from [Link]

        • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Retrieved from [Link]

        • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

        • Sakakura, A., et al. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. Journal of the American Chemical Society, 129(47), 14775-9. Retrieved from [Link]

        • ResearchGate. (n.d.). Resolution involving substituted homophthalic anhydrides. Retrieved from [Link]

        • Seidel, D., et al. (2012). Dimerization and comments on the reactivity of homophthalic anhydride. Beilstein Journal of Organic Chemistry, 8, 2172-8. Retrieved from [Link]

        • National Center for Biotechnology Information. (n.d.). 2-(((Tert-butoxy)carbonyl)amino)-2-phenylacetic acid. PubChem Compound Database. Retrieved from [Link]

        • Xu, S. (2013). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link]

        • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

        • Moshnenko, N., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8462. Retrieved from [Link]

        • Adams, R., & Thal, A. F. (1941). Phenylacetic Acid. Organic Syntheses, Coll. Vol. 1, p.436. Retrieved from [Link]

        • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

        • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

        • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry. YouTube. Retrieved from [Link]

        • Wicher, D., & Chojnacka, M. (2013). Kinetic investigations on esterification of maleic anhydride with butanols. Przemysł Chemiczny, 92(9), 1611-1615.
        • Krasavin, M., & Dar’in, D. (2022). Unexpected Ring Contraction of Homophthalic Anhydrides under Diazo Transfer Conditions. The Journal of Organic Chemistry, 87(15), 10243-10252. Retrieved from [Link]

        • Google Patents. (n.d.). US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
        • Clark, J. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Chemguide. Retrieved from [Link]

        • YouTube. (2023, March 10). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. Retrieved from [Link]

        • Wicher, D., & Chojnacka, M. (2013). Kinetic investigations on esterification of maleic anhydride with butanols. Retrieved from [Link]

        • Kaddar, H., et al. (2006). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). ResearchGate. Retrieved from [Link]

        • Moshnenko, N., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. MDPI. Retrieved from [Link]

        • Moshnenko, N., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction.... ResearchGate. Retrieved from [Link]

        • Google Patents. (n.d.). CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.
        • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
        • Koyon. (2025, May 22). What are the products of the reaction between maleic anhydride and alcohols? Retrieved from [Link]

        • National Center for Biotechnology Information. (n.d.). Cyclic anhydride ring opening reactions: theory and application. PubMed. Retrieved from [Link]

        • Dutta, S., et al. (2020). Fully alternating and regioselective ring-opening copolymerization of phthalic anhydride with epoxides using highly active metal-free Lewis pairs as a catalyst. Polymer Chemistry, 11(3), 633-644. Retrieved from [Link]

        • Quimica Organica. (n.d.). Reaction of anhydrides with alcohols. Retrieved from [Link]

        • American Chemical Society. (n.d.). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Retrieved from [Link]

        Sources

        Troubleshooting regioselectivity in homophthalic acid esterification

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent regioselectivity challenges in drug development: the differentiation of the two carboxyl groups in homophthalic acid (2-carboxyphenylacetic acid).

        This guide synthesizes mechanistic causality, field-proven methodologies, and self-validating protocols to ensure your esterification workflows are reproducible and structurally accurate.

        Diagnostic Overview: The Regioselectivity Challenge

        Homophthalic acid possesses two distinct carboxylic acid moieties: an aliphatic carboxyl (C-2) and an aromatic carboxyl (C-1) . Because these groups exist in vastly different stereoelectronic environments, they exhibit divergent reactivity profiles. Understanding these fundamental properties is the key to troubleshooting your reaction.

        Table 1: Reactivity Profile of Homophthalic Acid Carboxyl Groups

        Property / ConditionAliphatic Carboxyl (C-2)Aromatic Carboxyl (C-1)
        Steric Hindrance Low (Freely rotating side chain)High (Shielded by ortho-substitution)
        Electronic State Non-conjugatedConjugated with the aryl ring
        Carbonyl Electrophilicity HighLow (Delocalized partial positive charge)
        Fischer Esterification Rate Fast (Kinetic product)Slow
        Saponification Rate (Diester) Fast (Readily accessible to
        
        
        )
        Slow
        Biocatalytic Affinity (BPL) InactiveHighly Active

        Troubleshooting FAQs

        Q1: Why does standard Fischer esterification exclusively yield the aliphatic monoester? Causality: Under standard acid-catalyzed conditions (e.g., MeOH with

        
         or p-TSA), the reaction is governed by sterics and carbonyl electrophilicity[1]. The aromatic carboxyl group is conjugated with the benzene ring, which delocalizes the carbonyl carbon's partial positive charge, reducing its electrophilicity. Furthermore, the ortho-acetic acid side chain creates significant steric bulk. Consequently, the aliphatic carboxyl group undergoes rapid esterification to yield 2-(2-carboxyphenyl)acetate, leaving the aromatic acid untouched.
        

        Q2: I attempted to synthesize the aromatic monoester by forming homophthalic anhydride and opening it with methanol. Why did I still isolate the aliphatic monoester? Causality: This is a common pitfall. Homophthalic anhydride ring-opening is under kinetic control, driven by nucleophilic attack on the most electrophilic and least hindered carbonyl[2]. Methanol preferentially attacks the aliphatic carbonyl of the anhydride because it lacks conjugation with the aromatic ring and is sterically accessible. This methanolysis cleaves the

        
         bond, yielding the exact same aliphatic monoester produced by Fischer esterification[2].
        

        Q3: How can I successfully synthesize the aromatic monoester? Causality: To invert the natural reactivity, you must bypass direct thermodynamic acid catalysis. There are two validated approaches:

        • Selective Saponification: Fully esterify the molecule to the diester, then perform a controlled hydrolysis. Because the aliphatic ester is less hindered, it hydrolyzes much faster than the aromatic ester when treated with exactly 1.0 equivalent of a hydroxide base, yielding the aromatic monoester[1].

        • Biocatalysis: Beef Pancreas Lipase (BPL) exhibits unique, inverted regiospecificity for the aromatic carboxyl group of homophthalic acid, leaving the aliphatic group completely unesterified.

        Q4: How do I prevent diester formation (over-esterification) when targeting the aliphatic monoester? Causality: Over-esterification occurs if the reaction time is extended or if highly aggressive reagents (like

        
        /MeOH) are used. To prevent this, use mild conditions (catalytic p-TSA in MeOH at room temperature) and monitor strictly by TLC. Alternatively, use exactly 1.0 equivalent of trimethylsilyldiazomethane (
        
        
        
        ), which selectively methylates the most accessible acidic proton.

        Mechanistic & Troubleshooting Visualizations

        Pathway HA Homophthalic Acid (Diacid) Aliphatic Aliphatic Monoester (Aromatic Acid Free) HA->Aliphatic Fischer Est. (MeOH/H+) Kinetic Control Diester Dimethyl Homophthalate (Diester) HA->Diester Excess SOCl2/MeOH Thermodynamic Aromatic Aromatic Monoester (Aliphatic Acid Free) HA->Aromatic Beef Pancreas Lipase Biocatalytic Anhydride Homophthalic Anhydride HA->Anhydride Ac2O / Reflux Dehydration Diester->Aromatic 1 eq NaOH/MeOH Selective Saponification Anhydride->Aliphatic MeOH Regioselective Ring Opening

        Mechanistic pathways for the regioselective esterification of homophthalic acid.

        Troubleshooting Start Identify Target Regioisomer Q1 Target: Aliphatic or Aromatic? Start->Q1 Aliphatic Aliphatic Monoester Q1->Aliphatic Aromatic Aromatic Monoester Q1->Aromatic Sol1 Use mild Fischer conditions (cat. p-TSA, RT) Aliphatic->Sol1 Sol3 Route A: Diesterification followed by 1 eq LiOH Aromatic->Sol3 Sol4 Route B: Biocatalysis (Beef Pancreas Lipase) Aromatic->Sol4 Sol2 Avoid excess heat/acid to prevent diester Sol1->Sol2

        Decision matrix for troubleshooting homophthalic acid regioselectivity.

        Self-Validating Experimental Protocols

        Protocol A: Selective Synthesis of the Aliphatic Monoester (Kinetic Control)

        Use this protocol when targeting 2-(2-carboxyphenyl)acetate.

        • Reaction Setup: Dissolve homophthalic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

        • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq). Do not use

          
           as it increases the risk of diesterification[1].
          
        • Execution: Stir at room temperature for 4 hours.

        • In-Process Control (TLC): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the diacid (

          
           ~0.1) is consumed and a single new spot (
          
          
          
          ~0.4) appears.
        • Workup: Quench with saturated

          
           to neutralize the catalyst. Wash with EtOAc, acidify the aqueous layer to pH 2, and extract the monoester with EtOAc.
          
        • Self-Validation (NMR):

          
           NMR will show a methyl ester singlet at ~3.60 ppm. The benzylic 
          
          
          
          protons will shift slightly downfield compared to the starting material, confirming esterification at the aliphatic site.
        Protocol B: Selective Synthesis of the Aromatic Monoester (Saponification Route)

        Use this protocol when targeting 2-(2-methoxycarbonylphenyl)acetic acid via diester intermediates.

        • Diesterification: Reflux homophthalic acid in MeOH with 1.5 eq

          
           for 4 hours to yield dimethyl homophthalate. Isolate via standard aqueous workup.
          
        • Hydrolysis Setup: Dissolve the purified diester in a THF:MeOH:

          
           (2:1:1) solvent mixture.
          
        • Selective Cleavage: Cool the solution to 0 °C. Add exactly 1.0 eq of LiOH (or NaOH) dropwise. Causality note: The low temperature and exact stoichiometry ensure that only the highly accessible aliphatic ester is hydrolyzed.

        • Execution: Stir for 2 hours at 0 °C.

        • Workup: Evaporate the organic solvents under reduced pressure. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc.

        • Self-Validation (NMR):

          
           NMR will show a methyl ester singlet at ~3.85 ppm (characteristic of the conjugated aromatic ester). The benzylic 
          
          
          
          protons will shift back upfield, confirming the liberation of the free aliphatic acid.
        Protocol C: Biocatalytic Synthesis of the Aromatic Monoester

        Use this protocol for a mild, green-chemistry approach to the aromatic monoester.

        • Reaction Setup: Suspend homophthalic acid (1.0 eq) in methanol.

        • Enzyme Addition: Add Beef Pancreas Lipase (BPL) at a 1:1 weight ratio to the substrate.

        • Execution: Stir the suspension gently at 37 °C for 24-48 hours.

        • Workup: Filter the reaction mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate under reduced pressure.

        • Purification: Purify the crude product via silica gel column chromatography to isolate the pure aromatic monoester.

        References

        • Ballini, R., Bosica, G., Palmieri, A., & Pierantozzi, C. "An Efficient and Regiospecific Esterification of Dioic Acids Using PTSA". ResearchGate. URL:[Link]

        • "An efficient and regiospecific biocatalytic esterification of some organic acids using beef pancreas lipase (Bpl)". NIScPR. URL:[Link]

        • "US20050043411A1 - Process for preparing homophthalate derivatives". Google Patents.
        • "Acid to Ester - Common Conditions". Common Organic Chemistry. URL:[Link]

        Sources

        Purification methods for 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Guide: Purification & Handling of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid

        Executive Summary & Compound Profile

        Compound: 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid Synonyms: Mono-tert-butyl homophthalate; 2-(Carboxyphenyl)acetic acid tert-butyl ester. CAS: 115654-78-1 (Generic classification: Mono-alkyl esters of homophthalic acid) Molecular Formula: C₁₃H₁₆O₄ Molecular Weight: 236.26 g/mol

        Technical Context: This compound is a "desymmetrized" diacid derivative, possessing one free carboxylic acid (benzoic type) and one acid-labile ester (tert-butyl). It is a critical intermediate for synthesizing isoquinolones and indanones. The primary purification challenge is the kinetic instability of the tert-butyl ester under acidic conditions, which leads to the formation of the thermodynamic sink product: Homophthalic acid (Diacid).

        Troubleshooting & Diagnostic Q&A

        This section addresses specific failure modes reported by users in the field.

        Q1: I observe a significant amount of white precipitate forming during the acidification step of the workup. NMR indicates it is the diacid (Homophthalic acid). What went wrong? Diagnosis: Acid-Catalyzed Hydrolysis. Root Cause: The tert-butyl ester is highly sensitive to protonation. If you acidified the aqueous layer to pH < 2 or allowed the temperature to rise above 10°C during acidification, you likely cleaved the ester. Solution:

        • Protocol Adjustment: Use a weak acid like Citric Acid (10% w/v) or dilute Phosphoric Acid instead of concentrated HCl.

        • Target pH: Stop acidification at pH 3.5–4.0 . The pKa of the benzoic acid moiety is approximately 4.2. You only need to protonate this group to extract it; you do not need to reach pH 1.

        • Thermal Control: Perform the acidification in an ice bath (0–5°C).

        Q2: My crude product is an oil that refuses to crystallize, even though literature suggests it should be a solid. How do I induce crystallization? Diagnosis: Impurity Inhibition (The "Oiling Out" Phenomenon). Root Cause: Presence of unreacted Homophthalic Anhydride or residual solvent (especially high-boiling alcohols like t-Butanol) prevents crystal lattice formation. Solution:

        • Solvent Swap: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE. Add Hexane or Pentane dropwise until cloudy, then store at -20°C.

        • Scrubbing: If anhydride is present (check IR for doublet at 1760/1800 cm⁻¹), wash the organic phase with cold 5% NaHCO₃. The anhydride hydrolyzes slowly; a brief wash removes surface contamination, but a full hydrolysis might be needed if contamination is high.

        Q3: Can I purify this compound using silica gel flash chromatography? Diagnosis: On-Column Degradation. Root Cause: Silica gel is slightly acidic (Lewis acid character). Extended contact time causes ester cleavage. Furthermore, free carboxylic acids often "streak" or tail on silica, leading to poor resolution. Solution:

        • Buffered Silica: Pre-treat the silica gel with 1% Triethylamine in Hexane before loading.

        • Eluent Modifier: Add 0.5% Acetic Acid to your eluent to suppress ionization of the free acid (sharpening the peak), but keep the run time short (<15 mins) to minimize hydrolysis risk.

        • Preferred Method: Use the Acid-Base Swing Protocol (Part 3) instead of chromatography.

        Core Protocol: The "Cold Acid-Base Swing"

        This method relies on the pKa difference between the product (Mono-ester), the impurity (Diacid), and non-acidic byproducts. It is a self-validating purification technique.

        Reagents Required:

        • Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

        • Base: Saturated Sodium Bicarbonate (NaHCO₃).

        • Acid: 10% Citric Acid (aq) or 0.5 M HCl (cold).

        • Brine (Saturated NaCl).

        Step-by-Step Workflow:

        • Initial Dissolution: Dissolve crude reaction mixture in Solvent A (DCM is preferred for solubility).

        • Anhydride/Neutral Wash:

          • Wash the organic phase with water (2x).

          • Note: If unreacted anhydride is a major impurity, it typically stays in the organic layer here, while the desired product (free acid) can be extracted into base.

        • Basic Extraction (The Critical Step):

          • Extract the organic phase with cold Saturated NaHCO₃ (3x).

          • Chemistry: The product (R-COOH) becomes R-COO⁻ Na⁺ and moves to the aqueous layer.

          • Separation: Keep the Aqueous Layer (contains Product). Discard the Organic Layer (contains neutral impurities, diesters, unreacted anhydride).

        • Controlled Acidification:

          • Cool the combined Aqueous extracts to 0°C.

          • Add fresh DCM to the beaker (biphasic acidification).

          • Slowly add 10% Citric Acid with vigorous stirring.

          • Monitor pH: Stop when pH reaches 4.0 .

        • Recovery:

          • Separate the layers.[1][2][3][4] Extract the aqueous layer once more with DCM.

          • Combine DCM layers, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.

        Visualizations

        Figure 1: Purification Logic Flowchart

        This diagram illustrates the fate of impurities during the Acid-Base Swing protocol.

        PurificationLogic Crude Crude Mixture (Product, Diacid, Anhydride, Diester) DCM_Soln Dissolve in DCM Crude->DCM_Soln Bicarb_Ext Extract with Cold NaHCO3 (aq) DCM_Soln->Bicarb_Ext Org_Layer_1 Organic Layer 1 (Contains: Anhydride, Diester, Neutrals) Bicarb_Ext->Org_Layer_1 Neutrals stay in Org Aq_Layer_1 Aqueous Layer 1 (Contains: Product Salt, Diacid Salt) Bicarb_Ext->Aq_Layer_1 Acids ionize to Aq Acidification Acidify to pH 4.0 (0°C, Citric Acid) Aq_Layer_1->Acidification Precipitate Precipitate/Aqueous Residue (Contains: Homophthalic Acid/Diacid) Acidification->Precipitate Diacid (pKa1 ~2.9) may precipitate or stay in water DCM_Ext_Final Extract into DCM Acidification->DCM_Ext_Final Mono-ester (pKa ~4.2) re-protonates & partitions Final_Product Pure Product 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid DCM_Ext_Final->Final_Product Dry & Concentrate

        Caption: Separation logic based on pKa and lipophilicity. The "Sweet Spot" at pH 4.0 allows recovery of the mono-ester while keeping stronger diacids in the aqueous phase or precipitated.

        Stability & Storage FAQs

        ParameterSpecification / Recommendation
        Storage Temperature -20°C (Long term); 2-8°C (Short term).
        Atmosphere Store under Argon or Nitrogen. Hygroscopic.
        Solution Stability Stable in DCM/Chloroform for <24h. Avoid DMSO (nucleophilic attack risk).
        Analytical Marker 1H NMR (CDCl₃): Look for t-Butyl singlet at ~1.4 ppm. Loss of this peak indicates hydrolysis.

        References

        • Vertex Pharmaceuticals. (2021). Process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl] butanamide. US Patent App.[3] 2021/0163410. (Describes purification of t-butyl ester acids via salt formation and controlled acidification).

        • Standard Oil Co. (1966). Separation process for isophthalic acid and terephthalic acid. US Patent 3,244,744.[3] (Foundational text on pKa-based separation of phthalic acid derivatives).

        • Organic Syntheses. (2006). Cleavage of tert-Butyl Esters. (General methodology for handling acid-sensitive t-butyl groups).

        • PubChem. (2025).[5] 2-(2-oxoethyl)benzoic acid Compound Summary. (Structural data for the parent acid scaffold).

        Sources

        Avoiding self-condensation of homophthalic acid derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center

        You are likely here because your reaction mixture has turned an unexpected deep yellow or red, your yield is plummeting, or your NMR shows a complex mixture of aromatic peaks where your product should be.

        Homophthalic Anhydride (HPAA) is a powerful reagent for accessing isoquinolines and related heterocycles (most notably via the Castagnoli-Cushman Reaction ). However, its greatest strength—the high acidity of its C4 methylene protons (

        
        )—is also its greatest liability. Without strict kinetic control, HPAA undergoes rapid self-condensation  to form isocoumarins and dimers, effectively consuming your reagent before it can react with your electrophile.
        

        This guide provides the protocols, mechanistic insights, and troubleshooting steps required to suppress this pathway.

        Module 1: The Chemistry of Failure

        Mechanism of Self-Condensation

        To prevent the problem, you must visualize it. Under basic conditions, HPAA exists in equilibrium with its enolate. If an electrophile (like an imine) is not immediately available or is kinetically sluggish, the HPAA enolate attacks a neutral HPAA molecule.

        The Result: A cascade reaction leading to 3-(2-carboxybenzyl)isocoumarin derivatives.[1] These are thermodynamically stable "sinks" that cannot be reversed.

        Pathway Visualization

        The following diagram illustrates the competition between the desired Castagnoli-Cushman Reaction (CCR) and the undesired self-condensation.

        HPA_Pathways HPAA Homophthalic Anhydride (HPAA) Enolate HPAA Enolate (Reactive Species) HPAA->Enolate Deprotonation Dimer_Int Dimer Intermediate HPAA->Dimer_Int Attacks Neutral HPAA Base Base (TEA/DIPEA) Base->Enolate CCR_Product Desired Product (Tetrahydroisoquinoline) Enolate->CCR_Product Path A: Kinetic (Fast with Imine) Enolate->Dimer_Int Path B: Self-Reaction (No Electrophile) Imine Electrophile (Imine) Imine->CCR_Product Isocoumarin Isocoumarin Byproduct Dimer_Int->Isocoumarin Cyclization & Decarboxylation

        Figure 1: Kinetic competition between productive cycloaddition (Path A) and destructive self-condensation (Path B).

        Module 2: Troubleshooting the Castagnoli-Cushman Reaction (CCR)

        The most common scenario for HPAA failure is during the synthesis of tetrahydroisoquinolines.

        Critical Control Points
        ParameterRecommendationScientific Rationale
        Order of Addition Imine First Never add base to HPAA alone. Pre-form the imine, then add HPAA. This ensures the enolate immediately encounters an electrophile, minimizing the lifetime of the free enolate.
        Temperature -20°C to 0°C Self-condensation has a higher activation energy than the CCR. Low temperatures favor the kinetic product (CCR) over the thermodynamic dimer.
        Base Selection N-Methylimidazole (NMI) Unlike TEA, NMI acts as both a base and a nucleophilic catalyst. It forms a reactive acyl-imidazolium intermediate that accelerates the reaction with the imine, outcompeting dimerization [1].
        Stoichiometry 1.1 eq Imine : 1.0 eq HPAA A slight excess of imine ensures that every molecule of generated HPAA enolate has a statistical probability of hitting an imine rather than another HPAA.
        Optimized Protocol: The "Inverse Addition" Method

        Standard protocols often fail because they expose HPAA to base too early. Use this modified workflow.

        • Imine Formation: Dissolve amine (1.0 eq) and aldehyde (1.0 eq) in anhydrous Toluene or DCM. Add

          
          . Stir 2h to ensure complete imine formation. Filter off drying agent.
          
        • System Prep: Cool the imine solution to -20°C (ice/salt bath).

        • HPAA Addition: Add Homophthalic Anhydride (1.0 eq) as a solid in one portion.

        • Catalyst Injection: Add N-Methylimidazole (NMI) (1.0–2.0 eq) dropwise over 5 minutes.

          • Note: Do not dump the base. Slow release controls the concentration of the enolate.

        • Reaction: Allow to warm to room temperature slowly over 4 hours.

        Module 3: Reagent Quality & Storage

        HPAA is moisture-sensitive. Hydrolysis yields Homophthalic Acid (HPA), which is unreactive in the CCR unless activated (e.g., with EDC/DCC), but activation often leads to immediate self-condensation.

        Quality Control Check (Self-Validating System)

        Before running a valuable reaction, validate your HPAA batch using 1H NMR (DMSO-d6) .

        • Good HPAA: Sharp singlet at ~4.1–4.3 ppm (Methylene

          
          ).
          
        • Hydrolyzed (Acid): Methylene singlet shifts upfield; broad -COOH peak at >12 ppm.

        • Self-Condensed (Isocoumarin): Disappearance of the 4.1 ppm singlet. Appearance of new olefinic singlets around 6.5–7.0 ppm .

        Purification Protocol

        If your HPAA is hydrolyzed (>5% acid content):

        • Dissolve crude HPAA in minimum boiling acetyl chloride or acetic anhydride .

        • Reflux for 1 hour (re-closes the ring).

        • Cool to 0°C to crystallize.

        • Wash with cold dry ether/hexane.

        • Dry under high vacuum.

        Module 4: FAQ & Troubleshooting Scenarios

        Q1: The reaction mixture turned dark red/brown immediately upon adding base. What happened?

        Diagnosis: Rapid isocoumarin formation. Solution: You likely added the base to the HPAA before the imine was present, or your imine formation was incomplete. Fix: Ensure imine formation is 100% (check via NMR/TLC) before adding HPAA. Switch to 0°C and use NMI instead of TEA.

        Q2: I see a precipitate forming, but yield is low.

        Diagnosis: This could be the trans-isoquinolonic acid product (which is often insoluble in DCM/Toluene), OR it could be the hydrolyzed acid if water was present. Test: Take a small aliquot of the solid. Is it soluble in aqueous

        
        ?
        
        • Yes: It is likely the unreacted Homophthalic Acid (hydrolysis product). Dry your solvents.

        • No/Partial: It might be your product. Filter and check NMR.

        Q3: Can I use Homophthalic Acid (HPA) instead of the Anhydride (HPAA)?

        Answer: Generally, no. HPA is not electrophilic enough for direct condensation. You must activate it (e.g., with CDI, EDC, or HATU). However, in situ activation often creates a high local concentration of HPAA, which leads to dimerization. Better Path: Convert HPA to HPAA separately (reflux in acetic anhydride) and purify it before the main reaction.

        References

        • N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. Source: Journal of Organic Chemistry (2014) Significance: Establishes NMI as the superior base/catalyst for suppressing elimination and dimerization side reactions. URL:[Link]

        • Dimerization and comments on the reactivity of homophthalic anhydride. Source: Beilstein Journal of Organic Chemistry (2015) Significance: Detailed mechanistic study on the self-condensation pathway to isocoumarins. URL:[Link]

        • The Castagnoli–Cushman Reaction. Source: Molecules (2023) Significance:[2][3] Comprehensive review of the reaction scope, including troubleshooting for anhydride reactivity. URL:[Link]

        Sources

        Technical Support Center: Homophthalic Anhydride (HPA) Workup & Removal

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center for advanced organic synthesis workflows. This guide is specifically designed for researchers and drug development professionals dealing with the isolation of products from reactions involving homophthalic anhydride (HPA) .

        Unreacted HPA is a notoriously persistent contaminant in Castagnoli-Cushman reactions, Dieckmann condensations, and isocoumarin syntheses. Because of its structural stability and solubility profile, simple biphasic washing often fails to remove it completely. This guide synthesizes mechanistic theory with field-proven protocols to ensure high-purity product isolation.

        Mechanistic Causality: Why is HPA Difficult to Remove?

        To effectively remove HPA from an organic reaction mixture, it must be converted into a highly polar, water-soluble species. This is achieved through base-promoted hydrolysis (ring-opening), which yields homophthalic acid. Under basic conditions, this dicarboxylic acid deprotonates to form a highly water-soluble disodium salt[1].

        However, researchers frequently fail to remove HPA because they treat the workup as a simple acid-base neutralization. The causality of failure lies in kinetics. The ring-opening of the anhydride requires a direct nucleophilic attack on the carbonyl carbon by the base[2]. In a biphasic system (e.g., Dichloromethane/Water), this nucleophilic attack is mass-transfer limited. Furthermore, bases promote a competing keto-enol tautomerization in HPA, which can stabilize the anhydride ring against weak nucleophiles[2]. Therefore, extended vigorous stirring is mandatory to drive the ring-opening to completion.

        Quantitative Comparison of Quenching Agents

        Selecting the right quenching agent requires balancing hydrolysis kinetics against the chemical stability of your target product.

        Quenching AgentAqueous pHHydrolysis KineticsTarget Product CompatibilityRemoval Efficiency
        Water 6.0 - 7.0Very SlowHigh (Inert)Low
        Sat. NaHCO₃ 8.0 - 9.0ModerateModerate-HighHigh (requires >30 min)
        1M NaOH 13.0 - 14.0Very FastLow (cleaves esters/amides)Very High
        Ethanolamine 9.0 - 10.0InstantaneousHighVery High

        Experimental Workflows & Visualizations

        The following workflow illustrates the chemical transformation required to partition HPA into the aqueous waste stream successfully.

        G A Crude Reaction Mixture (Product + Unreacted HPA) B Add Aq. NaHCO3 or NaOH (Base-Promoted Hydrolysis) A->B C Vigorous Biphasic Stirring (30-60 min) B->C Nucleophilic Ring-Opening D Liquid-Liquid Extraction (Organic Solvent / Water) C->D E Organic Phase (Desired Target Product) D->E Retains neutral organics F Aqueous Phase (Homophthalate Salts) D->F Retains polar salts

        Workflow for base-promoted hydrolysis and extraction of homophthalic anhydride.

        Troubleshooting & FAQs

        Q1: I performed a standard aqueous wash with saturated NaHCO₃, but NMR still shows unreacted HPA in my organic product. Why didn't it wash out? A1: You likely performed the extraction too quickly. As established, HPA ring-opening is kinetically slower than simple proton transfer[2]. If you only shake the separatory funnel for 1–2 minutes, the anhydride remains intact and highly soluble in the organic phase. Solution: Stir the biphasic mixture vigorously on a magnetic stir plate for at least 30–60 minutes prior to phase separation[3].

        Q2: My target product is highly base-sensitive (e.g., contains labile esters). How can I remove HPA without using aqueous bases? A2: Abandon aqueous hydrolysis and use a reactive amine scavenger . By adding a highly nucleophilic, water-soluble primary amine (like ethanolamine) directly to the organic mixture, the anhydride is rapidly cleaved to form a highly polar amide-acid. This byproduct can then be washed away with a mild, neutral aqueous wash or weak acid, completely protecting your base-sensitive functional groups.

        Q3: I am experiencing severe, unbreakable emulsions during the basic aqueous extraction. How do I resolve this? A3: Emulsions in this specific workup are caused by the amphiphilic nature of partially neutralized homophthalic acid acting as a surfactant. Solution: Do not add more water. Instead, increase the ionic strength of the aqueous layer by adding saturated brine (NaCl). If a precipitate is causing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

        DecisionTree N1 HPA persists in organic phase? N2 Check pH of aqueous wash N1->N2 N3 pH < 7 N2->N3 N4 pH > 7 N2->N4 N5 Add more base (Neutralize acid) N3->N5 N6 Increase stirring time (Kinetic delay) N4->N6

        Troubleshooting decision tree for resolving persistent HPA contamination.

        Self-Validating Experimental Protocols

        To ensure scientific integrity, the following protocols are designed as self-validating systems. If the visual or physical cues described do not occur, the protocol has not reached completion.

        Protocol A: Standard Base-Promoted Hydrolysis

        Best for: Stable target molecules.

        • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

        • Quenching: Add an equal volume of saturated aqueous NaHCO₃[3]. Validation cue: Effervescence (CO₂ gas) will occur if acidic catalysts or byproducts are present.

        • Kinetic Stirring (Critical Step): Transfer the biphasic mixture to an Erlenmeyer flask and stir vigorously using a magnetic stir bar for 45 minutes at room temperature.

        • Phase Separation: Transfer to a separatory funnel and allow the layers to resolve. Drain the aqueous layer (which now contains the sodium salt of homophthalic acid)[1].

        • Secondary Wash: Wash the organic layer once with 1M NaOH (if product tolerates) for 5 minutes to catch any residual traces, followed by a final wash with saturated brine.

        • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

        Protocol B: Amine Scavenger Method

        Best for: Base-sensitive or easily hydrolyzable target molecules.

        • Scavenger Addition: To the crude organic reaction mixture, add 1.5 equivalents (relative to the initial starting amount of HPA) of ethanolamine.

        • Derivatization: Stir the mixture at room temperature for 15 minutes. Validation cue: The reaction is highly exothermic; a slight warming of the flask confirms the nucleophilic attack on the anhydride.

        • Acidic Wash: Transfer to a separatory funnel and wash with an equal volume of 1M HCl. This protonates the excess ethanolamine and pulls the newly formed polar amide-acid into the aqueous phase.

        • Neutralization: Wash the organic layer once with water, then with brine. Dry over Na₂SO₄ and concentrate.

        References

        • BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 1-Oxoisochroman-3-carboxylate.3

        • Organic Syntheses. homophthalic acid and anhydride.1

        • Westlake University. Harnessing the duality of bases toward controlled color and fluorescence.2

        Sources

        Solving solubility issues of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid in water

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic building blocks and drug intermediates. Over 40% of new chemical entities exhibit poor aqueous solubility, which remains a primary bottleneck in both in vitro assays and in vivo pharmacokinetics[1].

        The compound , 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid (also known as homophthalic acid mono-tert-butyl ester), presents a classic solubility paradox. It possesses a highly polar, ionizable carboxylic acid moiety, yet its dissolution is severely hindered by the bulky, highly lipophilic tert-butyl ester and the planar aromatic ring.

        This guide is designed to move beyond basic trial-and-error. Here, we will dissect the mechanistic causality behind this molecule's insolubility and provide self-validating, step-by-step protocols to ensure your compound remains in solution without compromising its chemical integrity.

        PART 1: Molecular Profiling & Causality

        To solve a solubility issue, we must first understand the molecular forces at play.

        • The Ionization Lever (pKa): The free benzoic acid moiety has an estimated pKa of ~4.0. According to the Henderson-Hasselbalch equation, at a pH of 4.0, 50% of the molecules are unionized (lipophilic) and 50% are ionized (hydrophilic). To achieve >99% ionization and drive aqueous solubility, the environmental pH must be raised to at least pH 6.0 [2].

        • The Hydrophobic Penalty: The tert-butyl ester group creates a massive hydrophobic cavity in water. If the pH drops, the molecule rapidly protonates, and these hydrophobic regions aggregate to minimize contact with water, causing immediate precipitation[1].

        • Chemical Stability Warning (The Acid Trap): Tert-butyl esters are notoriously acid-labile . Attempting to dissolve this compound in strong acids (e.g., 0.1 M HCl) will catalyze the cleavage of the tert-butyl group, releasing isobutylene gas and leaving you with homophthalic acid. Never use acidic vehicles for this compound.

        PART 2: Quantitative Excipient Guidelines

        When pH adjustment alone is insufficient (e.g., due to strict assay constraints), we must rely on co-solvents, surfactants, or inclusion complexes[3]. Below is a synthesized matrix of field-proven excipient limits to ensure solubility without inducing cytotoxicity or in vivo adverse effects.

        Table 1: Co-Solvent & Surfactant Selection Guide

        Excipient ClassExample AgentMechanism of ActionMax Conc. (In Vitro Cell Assays)Max Conc. (In Vivo IV Dosing)
        Co-solvent DMSOLowers the dielectric constant of the aqueous vehicle, reducing the energy required for cavity formation[2].< 0.5% v/v< 5.0% v/v
        Surfactant Tween-80Forms micelles that encapsulate the lipophilic tert-butyl moiety once the Critical Micelle Concentration (CMC) is reached[1].< 0.1% v/v< 5.0% v/v
        Complexation HP-β-CDShields the hydrophobic aromatic/t-butyl regions within its non-polar cavity while maintaining a hydrophilic exterior[1].< 2.0% w/v< 20.0% w/v

        PART 3: Troubleshooting FAQs & Self-Validating Protocols

        FAQ 1: "I need to dissolve this compound in a purely aqueous buffer for an enzyme assay, but it crashes out instantly. What is going wrong?"

        The Causality: You are likely adding a high-concentration DMSO stock directly into a neutral or slightly acidic buffer. The rapid diffusion of DMSO into the water causes a localized drop in solubility before the carboxylic acid has time to fully ionize, leading to irreversible nucleation and precipitation. The Solution: Pre-form the salt of the carboxylic acid using a biological buffer base (like Tromethamine/Tris) before introducing it to the assay buffer.

        Protocol A: In Situ Tris-Salt Formation Self-Validation Check: The solution should transition from a cloudy suspension to optically clear within 5 minutes of sonication. If it remains cloudy, the pH is too low.

        • Weigh 10 mg of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid into a sterile glass vial.

        • Add 1.05 molar equivalents of Tris base (using a 1 M aqueous stock solution). Avoid strong bases like NaOH if possible, as localized high pH (>10) over prolonged periods can risk ester hydrolysis.

        • Add 900 µL of ultra-pure water.

        • Vortex vigorously for 2 minutes to disperse the aggregates.

        • Sonicate in a water bath at room temperature for 5–10 minutes until the solution is completely clear.

        • Adjust the final volume to 1 mL with water to achieve a 10 mg/mL stock solution.

        • Sterile filter through a 0.22 µm PTFE membrane.

        FAQ 2: "I am formulating this for an in vivo mouse model (IV injection). I cannot use high pH or high DMSO. How do I keep it in solution?"

        The Causality: In vivo administration requires isotonicity and physiological pH (7.4). At this pH, while the carboxylic acid is ionized, the sheer bulk of the tert-butyl ester can still cause the compound to "salt out" or aggregate at the high concentrations required for dosing. The Solution: Use Inclusion Complexation. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) will dynamically encapsulate the lipophilic tail of the molecule, drastically increasing apparent solubility without altering the pH[1].

        Protocol B: HP-β-CD Inclusion Complexation Self-Validation Check: Analyze the pre- and post-centrifugation supernatant via HPLC. A successful complexation will show >95% drug recovery in the supernatant.

        • Prepare a 20% (w/v) solution of HP-β-CD in 1x PBS (pH 7.4).

        • Weigh the required amount of the target compound into a vial (e.g., for a 5 mg/mL target concentration).

        • Add the 20% HP-β-CD solution to the solid compound.

        • Subject the mixture to continuous magnetic stirring at 300 rpm for 12–24 hours at room temperature. Mechanistic note: Complexation is a non-covalent thermodynamic equilibrium process; it requires time, not just agitation.

        • Centrifuge the formulation at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug.

        • Collect the clear supernatant for dosing.

        PART 4: Visual Workflows

        To streamline your formulation development, I have mapped out the logical decision-making process and the mechanistic pathway of our most robust in vivo solution.

        G start Solubility Issue: 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid q1 Are assay pH conditions strictly acidic (pH < 5.0)? start->q1 warn WARNING: Acidic conditions will cleave t-butyl ester q1->warn Yes salt pH Adjustment & Salt Formation (Tris or Sodium salt at pH 7.4) q1->salt No (pH > 6.5 allowed) q2 Is the application In Vitro or In Vivo? warn->q2 cosolvent Co-solvent & Surfactant System (e.g., 5% DMSO, 5% Tween-80) q2->cosolvent In Vitro cd Inclusion Complexation (e.g., 20% HP-β-CD) q2->cd In Vivo

        Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

        CD drug Target Molecule (Hydrophobic t-butyl & aromatic ring) complex Inclusion Complex (Shielded lipophilic moieties) drug->complex Non-covalent interaction hpbcd HP-β-Cyclodextrin (Hydrophobic cavity, Hydrophilic exterior) hpbcd->complex water Aqueous Media (High Solubility) complex->water Dissolution

        Mechanistic pathway of HP-β-CD inclusion complexation enhancing aqueous dissolution.

        PART 5: References

        • Savjani KT, Gajjar AK, Savjani JK. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 2012. Available at:[Link]

        • Kumar MS, Rajesh M, Subramanian L. Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2023. Available at:[Link]

        • Motwani A, Hatwar P, Bakal R. Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. International Journal of Pharmaceutical Sciences. 2024. Available at:[Link]

        Sources

        Controlling pH to prevent premature deprotection of tert-butyl group

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Controlling pH to prevent premature deprotection of tert-butyl groups

        Status: Operational Ticket Focus: tert-Butyl (t-Bu) Ester & Ether Stability Audience: Synthetic Chemists, Process Development Scientists

        Diagnostic Interface

        Issue: Your tert-butyl protected compound (ester, ether, or carbamate) has degraded or vanished during purification, workup, or storage. Root Cause Analysis: The tert-butyl cation is a stable leaving group.[1][2][3] While this makes it an excellent protecting group, it also lowers the activation energy for acid-catalyzed cleavage. The threshold for "acidic conditions" is often lower than anticipated (pH < 5).

        Interactive Troubleshooting Flowchart

        Troubleshooting Start Start: Product Loss/Degradation Check Check NMR: Is t-Bu peak missing or shifted (carboxylic acid formed)? Start->Check Step1 Did degradation occur during Flash Chromatography? Step2 Did degradation occur during Aqueous Workup? Step1->Step2 No Sol1 CAUSE: Surface Silanol Acidity FIX: Use Neutralized Silica Protocol Step1->Sol1 Yes Step3 Did degradation occur during Storage/Concentration? Step2->Step3 No Sol2 CAUSE: Interface pH < 4 FIX: Buffer aqueous layer to pH 7 Step2->Sol2 Yes Sol3 CAUSE: HCl generation in chlorinated solvents FIX: Stabilize solvent / Basic Alumina filtration Step3->Sol3 Yes Check->Step1 Yes

        Caption: Diagnostic logic tree for identifying the source of premature deprotection.

        Technical Deep Dive: The Mechanics of Failure

        To prevent deprotection, one must understand the specific pathway of failure. The tert-butyl group does not require strong mineral acids to cleave; it only requires a proton source sufficient to protonate the carbonyl (ester) or ether oxygen.

        Mechanism of Acid-Catalyzed Cleavage

        The cleavage is driven by the stability of the tert-butyl cation (

        
         carbocation) and the entropic gain from the release of isobutylene gas.
        

        Mechanism Substrate t-Bu Ester (R-CO-OtBu) Intermediate Protonated Species (R-CO-OH+-tBu) Substrate->Intermediate Protonation Proton H+ Source (Silanol/Trace HCl) Proton->Intermediate TS Transition State (C-O Bond Break) Intermediate->TS Rate Limiting Products Carboxylic Acid (R-COOH) TS->Products SideProduct Isobutylene Gas (Entropy Driver) TS->SideProduct

        Caption: The

        
        -type fragmentation pathway. Note that isobutylene gas leaves the system, making the reaction irreversible.
        
        Critical Thresholds & Data

        The following data summarizes the stability windows for common tert-butyl derivatives. Note that tert-butyl esters are generally more sensitive than ethers due to the resonance stabilization of the leaving carboxylate group.

        Protecting GroupStability (pH)Critical Danger ZonePrimary Risk Factor
        t-Butyl Ester 7 – 14pH < 4.5Silica Gel Chromatography
        t-Butyl Ether 4 – 14pH < 1.0Strong Mineral Acids (TFA, HCl)
        Boc Carbamate 5 – 14pH < 3.0Heating in acidic solvents
        Troubleshooting Scenarios & Solutions
        Scenario A: The "Vanishing Act" on Silica Gel

        User Report: "My TLC showed a spot before the column, but after flash chromatography, I recovered only the carboxylic acid (or alcohol). The t-Bu group is gone."

        Technical Explanation: Standard silica gel (SiO2) possesses surface silanol groups (Si-OH). These groups have a pKa of approximately 4.5 (isolated silanols) to 8.5 (vicinal) [1].[4] This acidity is sufficient to catalyze the deprotection of sensitive tert-butyl esters during the time-scale of a column run (15–40 mins).

        Protocol: The Neutralized Flash Chromatography System Goal: Mask surface silanols to raise the effective pH of the stationary phase.

        • Prepare Solvent System: Create your mobile phase (e.g., Hexanes/EtOAc).

        • Add Modifier: Add 1% (v/v) Triethylamine (TEA) to the solvent system.

          • Note: Do not exceed 2% as TEA can cause peak tailing or degradation of base-sensitive groups.

        • Pre-treat Column: Flush the packed silica column with 2–3 column volumes (CV) of the TEA-doped solvent.

          • Verification: The heat of adsorption (exotherm) indicates the amine is binding to the acidic sites.

        • Elution: Run the column using the TEA-doped solvent.

        • Post-Column: Evaporate solvents immediately. Residual TEA is volatile and will be removed, but prolonged exposure in solution should be avoided.

        Scenario B: The "Acidic Solvent" Trap

        User Report: "My compound degrades in the NMR tube or during storage in the freezer."

        Technical Explanation: Chlorinated solvents, specifically Chloroform (

        
        ) and Dichloromethane (DCM), decompose naturally over time—especially when exposed to light and oxygen—to form trace Hydrochloric Acid (HCl) and phosgene [2].
        
        • Reaction:

          
          
          
        • Even "stabilized" solvents can become acidic if the stabilizer (often amylene or ethanol) is consumed.

        Protocol: Solvent Quality Check & Remediation

        • Diagnostic Test:

          • Add a drop of solvent to wet pH paper. If it turns red/orange, the solvent is compromised.

          • Advanced: Add aqueous

            
            . White precipitate (
            
            
            
            ) confirms free HCl.
        • Immediate Fix (Filtration):

          • Pass the solvent through a short plug of Basic Alumina (activity grade I) or Potassium Carbonate (

            
            ) immediately before use. This neutralizes HCl and removes phosgene.
            
        • Storage Solution:

          • Store sensitive t-Bu compounds in benzene or toluene if possible (non-halogenated).

          • If DCM is required, add solid anhydrous

            
             to the storage vial.
            
        Scenario C: Aqueous Workup Degradation

        User Report: "I washed my reaction with 1N HCl to remove excess amine, and my t-Bu ester hydrolyzed."

        Technical Explanation: While the bulk aqueous phase might be pH 1, the interface between the organic and aqueous layers allows for proton transfer. If the organic solvent is polar (like THF or EtOAc), the effective acidity experienced by the solute increases.

        Protocol: The Buffered Workup Goal: Maintain pH > 5 during extraction.

        • Replace Strong Acids: Never use HCl or

          
           for washes if a t-Bu ester is present.
          
        • Use Citrate Buffer:

          • Prepare a 0.5 M Citric Acid / Sodium Citrate buffer adjusted to pH 5.5 .

          • This is acidic enough to protonate most amines (removing them into the aqueous layer) but safe for t-Bu esters.

        • Alternative: Use saturated Ammonium Chloride (

          
          ), which has a pH of ~5.5.
          
        • Procedure:

          • Wash organic layer with Buffer (x2).

          • Immediately wash with Saturated

            
             (to neutralize any residual acidity).
            
          • Dry over

            
             (neutral) rather than 
            
            
            
            (which can be slightly Lewis acidic).
        Frequently Asked Questions (FAQ)

        Q: Can I use Pyridine instead of Triethylamine for the column? A: Yes. Pyridine is less basic (pKa ~5.2) than TEA (pKa ~10.7). It effectively neutralizes strong silanol sites without being aggressive toward base-sensitive moieties. However, pyridine is harder to remove (higher boiling point) and has a stronger odor.

        Q: Is the tert-butyl group stable to Lewis Acids? A: Generally, no. Strong Lewis acids like

        
        , 
        
        
        
        , or
        
        
        will cleave t-Bu ethers and esters rapidly. Even milder Lewis acids like
        
        
        or
        
        
        can effect deprotection under certain conditions [3]. If Lewis acid catalysis is required elsewhere in the molecule, consider a different protecting group (e.g., benzyl).

        Q: Why is my t-Bu ether stable but my t-Bu ester decomposed? A: Electronic effects. The carbonyl group in the ester can be protonated, making the leaving group a neutral carboxylic acid.[5] In an ether, the leaving group would be an alcohol, which requires protonation of the ether oxygen. The resonance stabilization of the carboxylate makes the ester bond more labile to acid hydrolysis than the ether bond [4].

        References
        • Surface Acidity of Silica: Ong, S., et al. "The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties."[6] Journal of Chemical Theory and Computation, 2012. Link

        • Solvent Degradation: "Chloroform: Chemical Properties and Stability." National Center for Biotechnology Information (PubChem). Link

        • Lewis Acid Sensitivity: Bartoli, G., et al. "Magnesium perchlorate as a mild and efficient catalyst for the deprotection of tert-butyl esters." Tetrahedron Letters, 2007. Link

        • Protecting Group Stability: Greene, T.W., Wuts, P.G.M.[7][8] "Protective Groups in Organic Synthesis," 4th Edition, Wiley-Interscience. Link

        Sources

        Validation & Comparative

        Comparative Guide: 1H NMR Spectrum Analysis of 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic Acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Strategic Context

        In the synthesis of polyketide models, isocoumarins, and heterocyclic building blocks, 2-[2-(tert-butoxy)-2-oxoethyl]benzoic acid (often referred to as homophthalic acid mono-tert-butyl ester) serves as a critical "orthogonal" intermediate. Unlike the dimethyl ester or the parent homophthalic acid, this molecule possesses two chemically distinct carbonyl centers: a free carboxylic acid and an acid-labile tert-butyl ester.

        This guide provides a technical breakdown of its 1H NMR spectrum , comparing it against its most common alternatives: the parent Homophthalic Acid and the Dimethyl Homophthalate . The goal is to equip you with the diagnostic markers necessary to confirm structure, assess purity, and differentiate this mono-ester from potential hydrolysis byproducts or starting materials.

        Structural Analysis & Electronic Environment

        Before interpreting the spectrum, we must understand the magnetic environment of the protons. This molecule is an ortho-disubstituted benzene.

        • The Anchor (Aromatic Ring): The ring bears an electron-withdrawing carboxylic acid group (

          
          ) and a mildly electron-withdrawing acetate arm (
          
          
          
          ).
        • The Diagnostic Hinge (Methylene): The

          
           group sits between the aromatic ring and the ester carbonyl. Its chemical shift is highly sensitive to the nature of the ester group.
          
        • The Purity Marker (Tert-Butyl): The bulky tert-butyl group provides a massive integration signal (9H) in the aliphatic region, serving as the primary indicator of ester integrity.

        Visualization: Structural Assignment Logic

        G Molecule 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid COOH COOH Group (Deshielding) Molecule->COOH Ring Benzene Ring (Anisotropic Effect) Molecule->Ring Methylene Benzylic CH2 (Hinge) Molecule->Methylene TBu Tert-Butyl Group (Shielded Alkyl) Molecule->TBu Sig_Acid δ 12.0-13.0 ppm (Broad Singlet) COOH->Sig_Acid H-bonding Sig_Ar δ 7.3-8.0 ppm (Multiplets) Ring->Sig_Ar Ring Current Sig_CH2 δ 3.8-4.0 ppm (Singlet) Methylene->Sig_CH2 Alpha to C=O & Ar Sig_tBu δ 1.4-1.5 ppm (Strong Singlet, 9H) TBu->Sig_tBu Methyl rich

        Figure 1: Structural connectivity mapped to predicted NMR signals. The color coding distinguishes between the acidic (red), aromatic (yellow), and aliphatic (grey/green) regions.

        Experimental Protocol: Best Practices

        To ensure high-resolution data and avoid artifacts (such as peak overlap with water), follow this validated protocol.

        Solvent Selection[1][2]
        • Recommended: DMSO-d6 (

          
           2.50 ppm).
          
          • Why: The free carboxylic acid moiety often leads to poor solubility or dimerization in

            
            , causing the methylene peak to broaden or the acid proton to vanish. DMSO-d6 ensures sharp signals and stabilizes the acid proton.
            
        • Alternative: Acetone-d6 (

          
           2.05 ppm).
          
          • Note: Good solubility, but volatile.

        Step-by-Step Workflow
        • Sample Preparation: Weigh 5–10 mg of the solid product into a clean vial.

        • Solvation: Add 0.6 mL of DMSO-d6. Cap and vortex until the solution is perfectly clear. Cloudiness indicates residual inorganic salts or incomplete solvation.

        • Acquisition:

          • Scans (NS): 16 (sufficient due to the 9H t-butyl signal).

          • Relaxation Delay (D1): Set to

            
             seconds.
            
          • Reasoning: The quaternary carbons and the isolated t-butyl methyls can have long T1 relaxation times. A short D1 may lead to inaccurate integration of the t-butyl peak relative to the aromatic protons.

        • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

        Detailed Spectral Analysis & Comparison

        This section contrasts the target molecule with its direct competitors/precursors.

        Table 1: Comparative Chemical Shifts ( , ppm in DMSO-d6)
        Proton GroupTarget: Mono-tert-butyl EsterPrecursor: Homophthalic AcidAlternative: Dimethyl Homophthalate
        -COOH 12.5 - 13.0 (bs, 1H)12.0 - 14.0 (vbs, 2H)Absent
        Ar-H (ortho to COOH) 7.9 - 8.0 (d, 1H)7.9 - 8.0 (d, 1H)7.9 - 8.0 (d, 1H)
        Ar-H (Other) 7.3 - 7.6 (m, 3H)7.3 - 7.6 (m, 3H)7.3 - 7.6 (m, 3H)
        Benzylic -CH2- 3.95 (s, 2H)3.98 (s, 2H)4.02 (s, 2H)
        Ester -OCH3 AbsentAbsent3.60 (s, 6H)
        Ester -OC(CH3)3 1.45 (s, 9H)AbsentAbsent

        (Note: "bs" = broad singlet, "vbs" = very broad singlet, "d" = doublet, "m" = multiplet. Shifts may vary by ±0.05 ppm depending on concentration).

        Deep Dive: Interpreting the Signals
        A. The Aliphatic Region (0 - 2.5 ppm)
        • Target: A sharp, intense singlet at

          
           1.45 ppm  integrating for 9 protons.
          
        • Differentiation: If you see a triplet at

          
           1.2 ppm, you have ethyl ester contamination. If you see a singlet at 
          
          
          
          1.9 ppm, you may have residual acetic acid or acetate salts.
        • Validation: The integration of this peak must be exactly 9x the integration of a single aromatic proton. A ratio < 9 suggests hydrolysis (loss of t-butyl group).

        B. The Benzylic Region (3.5 - 4.5 ppm)
        • Target: A singlet at

          
           3.95 ppm  (2H).
          
        • The "Hinge" Effect: This peak is the most sensitive to the chemical environment.

          • In the Dimethyl ester , this peak shifts downfield slightly (

            
            4.02 ppm) due to the lack of hydrogen-bonding interference from the free acid.
            
          • Caution: In DMSO-d6, the water peak appears at

            
            3.33 ppm. Ensure your product peak (
            
            
            
            3.95) is distinct and not riding on the shoulder of a water signal.
        C. The Aromatic Region (7.0 - 8.0 ppm)
        • Pattern: Typical ABCD system for 1,2-disubstituted benzene.

        • Key Signal: The doublet at

          
           7.95 ppm  (J 
          
          
          
          7.8 Hz) corresponds to the proton ortho to the carboxylic acid. This proton is heavily deshielded by the carbonyl anisotropy.
        • Comparison: This region looks nearly identical across all three compounds (Acid, Mono-ester, Diester). Do not rely on the aromatic region alone for identification.

        Diagnostic Workflow: Purity & Identity

        Use this logic flow to interpret your NMR data during synthesis or quality control.

        Workflow Start Acquire 1H NMR (DMSO-d6) Check_tBu Check 1.3-1.5 ppm Is there a singlet? Start->Check_tBu No_tBu Product is Hydrolyzed (Likely Homophthalic Acid) Check_tBu->No_tBu No Yes_tBu Check Integration Is it 9H relative to 1H Ar? Check_tBu->Yes_tBu Yes Low_Int Mixture of Ester/Acid Yes_tBu->Low_Int < 9H Good_Int Check 3.5-4.0 ppm Yes_tBu->Good_Int ~ 9H Check_OMe Is there a singlet at ~3.6 ppm? Good_Int->Check_OMe Impurity_OMe Contaminated with Methyl Ester Check_OMe->Impurity_OMe Yes Clean CONFIRMED IDENTITY: 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid Check_OMe->Clean No

        Figure 2: Decision tree for validating the identity and purity of the mono-tert-butyl ester.

        References

        • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

        • Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[2]

        • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12318766, 2-(2-Oxoethyl)benzoic acid (Homophthalic Acid)." PubChem.

        • BenchChem. (2025).[3] "In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether." (Used for comparative t-butyl shift data).

        • ChemicalBook. (2023). "Homophthalic acid 1H NMR spectrum."

        Sources

        Technical Guide: FTIR Characterization of Homophthalic Acid vs. Tert-Butyl Homophthalate

        [1]

        Executive Summary

        In the development of homophthalic acid derivatives—common precursors for isoquinoline alkaloids and polyketide mimetics—distinguishing the free carboxylic acid from its tert-butyl ester is a critical quality control step.

        The spectroscopic distinction relies on three definitive shifts:

        • The Carbonyl Shift: A migration of the C=O stretch from

          
           (acid dimer) to 
          
          
          (ester).
        • The Hydroxyl Collapse: The disappearance of the broad hydrogen-bonded O-H envelope (

          
          ).
          
        • The Tert-Butyl Signature: The emergence of a diagnostic "skeletal doublet" at

          
          .[1]
          

        This guide outlines the mechanistic basis for these shifts, provides a comparative spectral data table, and details a self-validating experimental protocol.[2]

        Mechanistic Basis of Spectral Shifts

        To interpret the spectra accurately, one must understand the molecular dynamics driving the frequency changes.

        The Carbonyl Environment (C=O)[2][3][4][5][6][7][8]
        • Homophthalic Acid: In the solid state, homophthalic acid exists primarily as a hydrogen-bonded dimer.[1] This extensive H-bonding weakens the C=O bond character, lowering its force constant and reducing the vibrational frequency to the

          
           range.
          
        • Tert-Butyl Ester: The bulky tert-butyl group prevents dimer formation.[1] Furthermore, the inductive effect of the alkyl group coupled with the removal of the hydrogen bond restores the double-bond character, shifting the absorption to a higher frequency (

          
          ).
          
        The Tert-Butyl "Umbrella"

        The tert-butyl group introduces a specific vibrational mode known as the skeletal vibration or the gem-dimethyl effect (though here it is a trimethyl system).[1] The C–H bending vibrations of the methyl groups on the quaternary carbon interact, causing a characteristic splitting of the absorption band in the

        Comparative Spectral Data

        The following table summarizes the critical peak assignments. Note that "homophthalic" derivatives contain an aromatic ring which provides constant reference peaks (

        12
        Functional GroupVibration ModeHomophthalic Acid (Precursor)Tert-Butyl Ester (Product)Diagnostic Note
        Hydroxyl (-OH) O-H Stretch3300–2500 cm⁻¹ (Broad, Strong)Absent The "messy" baseline in the acid disappears in the pure ester.[1][2]
        Carbonyl (C=O) C=O[2][3][4][5][6][7] Stretch1680–1700 cm⁻¹ (Strong)1730–1745 cm⁻¹ (Strong)A shift of ~40 cm⁻¹ is the primary indicator of conversion.
        C-O Bond C-O Stretch1210–1320 cm⁻¹1150–1250 cm⁻¹Ester C-O stretches are often split into two bands (Rule of Three).[1][3]
        Tert-Butyl C-H Bend (Skeletal)Absent1365 & 1390 cm⁻¹ (Doublet)Look for a "split" peak of medium intensity.[1]
        Aromatic Ring C=C Stretch~1600 & 1490 cm⁻¹~1600 & 1490 cm⁻¹Internal standard; intensity should remain constant.[1]
        Critical Quality Control: The Anhydride Trap

        Homophthalic acid is prone to dehydration, forming Homophthalic Anhydride (a 6-membered cyclic anhydride) if heated or treated with aggressive dehydrating agents.[2]

        • Anhydride Signal: If you see a doublet carbonyl at 1760 cm⁻¹ and 1800 cm⁻¹ , your reaction has failed to esterify and has instead cyclized.[1]

        Decision Logic & Workflow

        The following diagram illustrates the logical flow for determining product identity and purity.

        FTIR_Decision_TreeStartAnalyze Spectrum(1800 - 1600 cm⁻¹ Region)Check_1800Are there TWO peaks at1760 & 1800 cm⁻¹?Start->Check_1800AnhydrideResult: Homophthalic Anhydride(Side Product)Check_1800->AnhydrideYesCheck_Broad_OHIs there a BROAD peakat 3300-2500 cm⁻¹?Check_1800->Check_Broad_OHNoAcid_ConfirmedResult: Unreacted Homophthalic AcidCheck_Broad_OH->Acid_ConfirmedYesCheck_DoubletIs there a split peak (doublet)at 1365/1390 cm⁻¹?Check_Broad_OH->Check_DoubletNoEster_ConfirmedResult: Tert-Butyl Homophthalate(Target Product)Check_Doublet->Ester_ConfirmedYesInconclusiveResult: Inconclusive/Mixed(Check Purification)Check_Doublet->InconclusiveNo

        Figure 1: Spectral decision tree for differentiating homophthalic acid, its anhydride, and the tert-butyl ester.

        Experimental Protocol

        This protocol is designed to minimize moisture interference, which can mimic the broad O-H stretch of the acid.

        Sample Preparation

        Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this specific comparison to avoid hygroscopic water absorption by KBr, which obscures the

        2
        • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1] Ensure the baseline is flat before loading.[1]

        • Sample Loading:

          • Solid (Acid):[2] Place 2–5 mg of powder.[1] Apply high pressure using the clamp to ensure contact.[1]

          • Oil/Semi-solid (Ester): Tert-butyl esters of homophthalic acid are often viscous oils or low-melting solids.[1] Apply a thin film directly to the crystal.[1]

        • Drying (Crucial): If the ester was purified via column chromatography, residual solvent (EtOAc/Hexane) can interfere. Dry the sample under high vacuum (<1 mbar) for 1 hour prior to analysis.

        Data Acquisition Parameters
        • Range: 4000 – 600

          
          
          
        • Resolution: 4

          
          
          
        • Scans: Minimum 16 scans (32 recommended for high signal-to-noise ratio).

        Validation Step (Self-Check)

        To validate the ester formation without relying solely on the carbonyl shift:

        • Zoom into the 1350–1400

          
            region.[1]
          
        • Identify the aromatic C=C stretch at 1490

          
            (this is your internal standard).[1]
          
        • Look for the t-butyl doublet at 1365/1390

          
          .[1]
          
          • Pass: The doublet intensity is roughly 50–80% of the aromatic peak height.

          • Fail: The doublet is absent or appears as a single weak blob (indicating methyl/ethyl ester or impure acid).

        References

        • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][8] (Authoritative text on general IR interpretation and the "Rule of Three" for esters).

        • NIST Chemistry WebBook. Homophthalic Acid IR Spectrum. National Institute of Standards and Technology.[1][9] Available at: [Link]

        • Smith, B. C. (2018).[1] The C=O[10][3][4][5][11][6][7][12] Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

        • Specac Application Notes. Interpreting Infrared Spectra: Carboxylic Acids vs Esters. Specac Ltd.[1] Available at: [Link]

        Mass spectrometry fragmentation pattern of 2-(tert-butoxycarbonylmethyl)benzoic acid

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(tert-butoxycarbonylmethyl)benzoic acid , a critical mono-protected building block used in the synthesis of polycyclic aromatics and pharmaceutical intermediates.

        Unlike simple benzoic acid derivatives, this compound exhibits a diagnostic "Cascade Fragmentation" driven by the lability of the tert-butyl ester and the proximity of the ortho-carboxylic acid. This guide compares its spectral signature against its parent compound (Homophthalic acid) and a stable methyl ester analog to establish definitive identification criteria.

        Chemical Identity & Structural Context[1][2][3][4][5][6][7]

        The compound is the mono-tert-butyl ester of Homophthalic acid . Its structure features a stable benzoic acid moiety and a labile tert-butyl acetate side chain at the ortho position.

        FeatureDetails
        Systematic Name 2-(2-(tert-butoxy)-2-oxoethyl)benzoic acid
        Common Name Mono-tert-butyl homophthalate
        Molecular Formula C₁₃H₁₆O₄
        Molecular Weight 236.26 g/mol
        Key Moiety Ortho-substituted Benzoic Acid + tert-Butyl Ester

        Mechanistic Fragmentation Analysis

        The fragmentation of 2-(tert-butoxycarbonylmethyl)benzoic acid under Electron Ionization (EI) or Collision-Induced Dissociation (CID) follows a predictable, three-stage cascade.

        The Mechanism
        • Primary Event (McLafferty-Type Elimination): The most dominant feature is the loss of the tert-butyl group as isobutylene (C₄H₈, 56 Da) . This is a standard fragmentation for tert-butyl esters, often yielding the base peak or a high-abundance ion corresponding to the radical cation of the free acid.

        • Secondary Event (The Ortho Effect): The resulting ion (m/z 180) is effectively Homophthalic acid . Due to the ortho positioning, the free carboxylic acid and the newly formed acetic acid side chain interact to eliminate water (H₂O, 18 Da), cyclizing to form the highly stable Homophthalic Anhydride cation (m/z 162) .

        • Tertiary Decay: The anhydride core further fragments via loss of CO and CO₂, characteristic of aromatic anhydrides.

        Visualization of the Pathway

        The following diagram illustrates the structural evolution of the ion.

        Fragmentation_Pathway M_Ion Molecular Ion [M]+ m/z 236 (C13H16O4) Intermediate Homophthalic Acid Ion [M - C4H8]+ m/z 180 M_Ion->Intermediate McLafferty / Elimination Isobutylene Loss of Isobutylene (-56 Da) Anhydride Homophthalic Anhydride Ion [M - C4H8 - H2O]+ m/z 162 Intermediate->Anhydride Dehydration (Ortho Effect) WaterLoss Ortho-Cyclization (-H2O, 18 Da) Fragment_1 Benzocyclobutenone Ion [M - CO2] m/z 118 Anhydride->Fragment_1 -CO2 (44 Da) Fragment_2 Tropylium Ion C7H7+ m/z 91 Anhydride->Fragment_2 Ring Deg.

        Figure 1: The diagnostic fragmentation cascade from the parent tert-butyl ester to the stable cyclic anhydride.

        Comparative Profiling: Product vs. Alternatives

        To validate the identity of 2-(tert-butoxycarbonylmethyl)benzoic acid, it must be distinguished from its hydrolysis product (Homophthalic acid) and stable ester analogs (e.g., Methyl ester).

        Key Differentiators
        • Vs. Homophthalic Acid: The Product shows a precursor at m/z 236 . Homophthalic acid shows a precursor at m/z 180 . Both share the downstream anhydride peak (m/z 162).

        • Vs. Methyl Ester: The Methyl ester (MW 222) does not lose 56 Da. Instead, it loses methoxy radicals (-31 Da) or methanol (-32 Da), shifting the spectral fingerprint significantly.

        Comparative Data Table
        Ion Identitym/zProduct (t-Bu Ester)Alternative A (Homophthalic Acid)Alternative B (Methyl Ester Analog)
        Molecular Ion [M]+ 236 Weak / Visible AbsentAbsent
        Parent/Analog [M]+ 180 / 222 High (180) (via loss of C₄H₈)High (180) (Parent)High (222) (Parent)
        [M - 56] (Isobutylene) 180 Diagnostic Base Peak N/AAbsent
        [M - 31] (Methoxy) 191 AbsentAbsentDiagnostic
        [M - H₂O] (Anhydride) 162 High (via 180 -> 162)High (Direct loss)Low/Absent (Requires demethylation)
        [M - CO₂] 118 PresentPresentPresent (shifted if ester retained)
        Tropylium 91 PresentPresentPresent

        Experimental Protocols

        Sample Preparation (Critical)
        • Solvent Choice: Dissolve in Acetonitrile or Methanol (LC-MS grade).

          • Warning: Avoid protic solvents with strong acid catalysts or prolonged heating, as the tert-butyl group is acid-labile and may hydrolyze before injection, leading to a false identification of Homophthalic acid.

        • Concentration: 10 µg/mL for ESI; 1 mg/mL for GC-MS (if derivatized).

        Mass Spectrometry Conditions
        • Ionization: ESI (Negative Mode is preferred for the free carboxylic acid moiety; Positive Mode with Ammonium adducts is viable).

          • Note: In EI (70 eV), the molecular ion (236) may be vanishingly small due to the rapid loss of the tert-butyl group. Look for the 180 peak as the effective "pseudo-molecular" ion.

        • Source Temperature: Keep below 250°C to prevent thermal degradation of the tert-butyl ester in the source.

        Validation Workflow
        • Inject Sample: Observe spectrum.

        • Check m/z 236: If absent, check for m/z 180.

        • Confirm Neutral Loss: Look for the transition 236 → 180 (Δ 56 Da) in MS/MS or in-source fragmentation. This confirms the presence of the tert-butyl ester.

        • Confirm Ortho Effect: Look for the transition 180 → 162 (Δ 18 Da). This confirms the ortho-substitution pattern (Homophthalic backbone).

        References

        • NIST Mass Spectrometry Data Center. "Mass Spectrum of Homophthalic Anhydride." National Institute of Standards and Technology (NIST).[1] Accessed March 7, 2026. [Link]

        • Science Ready. "Mass Spectrometry Fragmentation Patterns: Esters and Carboxylic Acids." Science Ready HSC Chemistry. Accessed March 7, 2026. [Link]

        • Chemistry LibreTexts. "Mass Spectrometry: Fragmentation Patterns of Carboxylic Acids and Esters." LibreTexts Chemistry. Accessed March 7, 2026. [Link]

        • PubChem. "Compound Summary: Homophthalic Acid." National Library of Medicine. Accessed March 7, 2026. [Link]

        Sources

        Optimizing the HPLC Separation of Homophthalic Acid and its Mono-tert-butyl Ester: A Comparative Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction

        Homophthalic acid (HPA) and its mono-tert-butyl ester (MTBE-HPA) are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The analytical challenge in separating and quantifying these two compounds lies in their vastly different physicochemical properties. HPA is a highly polar, aromatic dicarboxylic acid that often exhibits poor retention and severe peak tailing on standard reversed-phase columns[1]. Conversely, the esterification of one carboxylic acid group with a bulky, hydrophobic tert-butyl moiety in MTBE-HPA drastically increases its hydrophobicity and retention time.

        The Causality of Separation: Mechanistic Insights

        To achieve a self-validating, robust separation, chromatographers must control two primary variables: mobile phase pH and stationary phase architecture.

        • Ion Suppression via pH Control: Aromatic carboxylic acids are ionizable. If the mobile phase pH is near their pKa, they exist in a dynamic state of partial ionization, leading to split peaks and inconsistent retention[1]. Using an acidic modifier (e.g., 0.1% Formic Acid) ensures the carboxylic groups remain fully protonated, maximizing hydrophobic interaction with the stationary phase and preventing peak distortion[1].

        • Stationary Phase Limitations: Traditional fully porous C18 particles rely purely on dispersive hydrophobic interactions. Because HPA is highly polar, it elutes near the void volume on standard C18 phases, while secondary interactions with residual surface silanols cause peak tailing[2]. Furthermore, fully porous particles suffer from longitudinal diffusion deep within the pores, which broadens the peaks and reduces overall efficiency[3].

        • The Core-Shell Biphenyl Advantage: Upgrading to a Core-Shell Biphenyl column introduces two mechanistic upgrades. First, the biphenyl ligand provides orthogonal π-π (pi-pi) interactions, which selectively enhance the retention of the electron-rich aromatic ring of HPA without over-retaining the hydrophobic MTBE-HPA[4]. Second, the core-shell (superficially porous) particle architecture features a solid, impermeable silica core surrounded by a thin porous outer layer. This drastically shortens the analyte diffusion path, improving mass transfer kinetics and generating ultra-high efficiency peaks comparable to sub-2 µm UHPLC columns, but at standard HPLC backpressures[5][6].

        Product Comparison: Core-Shell Biphenyl vs. Traditional Fully Porous C18

        To objectively evaluate performance, we compared a modern Core-Shell Biphenyl 2.6 µm column (Product A) against a Standard Fully Porous C18 5.0 µm column (Alternative B) using an identical gradient methodology.

        Table 1: Quantitative Performance Comparison
        Chromatographic MetricCore-Shell Biphenyl (2.6 µm)Fully Porous C18 (5.0 µm)
        HPA Retention Time (
        
        
        )
        3.45 min1.85 min (Near void volume)
        MTBE-HPA Retention Time (
        
        
        )
        7.12 min8.40 min
        HPA Asymmetry Factor (
        
        
        )
        1.05 (Excellent symmetry)1.68 (Significant tailing)
        Theoretical Plates (
        
        
        ) - HPA
        > 18,000< 6,500
        Resolution (
        
        
        )
        8.44.1
        Operating Backpressure ~ 240 bar~ 180 bar

        Data Interpretation: The Core-Shell Biphenyl column successfully retained the polar HPA away from the void volume via π-π interactions, while the core-shell morphology delivered a perfectly symmetrical peak (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
         = 1.05)[3][4]. The fully porous C18 column struggled to retain HPA and suffered from significant peak tailing due to deeper pore diffusion and unregulated silanol interactions.
        

        Experimental Protocol: Step-by-Step Methodology

        This protocol is designed as a self-validating system. By incorporating a system suitability test (SST) standard containing both analytes, the method verifies column performance and mobile phase integrity prior to sample analysis.

        Reagents & Materials
        • HPLC-grade Acetonitrile (ACN)

        • LC-MS grade Water

        • Formic Acid (FA), 99% purity

        • Homophthalic Acid (HPA) and MTBE-HPA analytical standards

        Step 1: Mobile Phase Preparation
        • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade water (0.1% FA v/v). Mix thoroughly and degas.

          • Causality: The low pH (approx. 2.7) suppresses the ionization of the carboxylic acid groups, ensuring reproducible retention and preventing peak tailing[1].

        • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% FA v/v). Mix and degas.

        Step 2: Chromatographic Conditions
        • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm[5].

        • Flow Rate: 1.2 mL/min.

        • Column Temperature: 35 °C.

          • Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and further improving mass transfer kinetics within the porous shell[6].

        • Injection Volume: 5 µL.

        • Detection: UV at 230 nm (optimal wavelength for aromatic carboxylic acids).

        Step 3: Gradient Program
        • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the polar HPA on the column head).

        • 1.0 - 6.0 min: Linear gradient from 10% B to 70% B (Elutes the hydrophobic MTBE-HPA).

        • 6.0 - 8.0 min: 70% B to 95% B (Column wash to remove highly retained impurities).

        • 8.0 - 11.0 min: 10% B (Re-equilibration prior to the next injection).

        Step 4: System Suitability and Validation
        • Inject a blank (sample diluent) to confirm baseline stability and absence of ghost peaks.

        • Inject the SST mixture (50 µg/mL of HPA and MTBE-HPA).

        • Validation Criteria: Resolution (

          
          ) between HPA and MTBE-HPA must be ≥ 5.0. The tailing factor for HPA must be ≤ 1.2. If these parameters pass, the system is validated for quantitative sample analysis.
          

        Workflow Visualization

        G Start Sample Mixture (HPA + MTBE-HPA) Sub1 Acidic Mobile Phase (pH Control) Start->Sub1 Split Column Selection Sub1->Split ColA Core-Shell Biphenyl (Product A) Split->ColA ColB Fully Porous C18 (Alternative B) Split->ColB MechA Enhanced π-π Interactions & Rapid Mass Transfer ColA->MechA MechB Weak Polar Retention & Deep Pore Diffusion ColB->MechB ResA Sharp Peaks, Baseline Resolution MechA->ResA ResB Peak Tailing, Co-elution Risks MechB->ResB

        Fig 1. Mechanistic workflow comparing Core-Shell Biphenyl and Fully Porous C18 column separations.

        References

        1.[1] Title: Chromatographic separations of aromatic carboxylic acids - PubMed Source: nih.gov URL: [Link]

        2.[2] Title: Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC Source: nih.gov URL: [Link]

        3. Title: 5-tert-Butylisophthalic acid | C12H14O4 | CID 75379 - PubChem Source: nih.gov URL: [Link]

        4.[5] Title: Core-Shell vs Fully Porous Particles Webinar Source: Phenomenex URL: [Link]

        5.[3] Title: Unraveling the Advantages of Core-Shell Columns in HPLC Source: Pharma Growth Hub URL: [Link]

        6.[4] Title: Core Shell HPLC Columns & Technology Source: GL Sciences URL: [Link]

        7.[6] Title: Choosing Between Fully Porous and Superficially Porous Particles in HPLC Source: Element Lab Solutions URL: [Link]

        Sources

        Comparative Guide: Reactivity of tert-Butyl vs. Ethyl Esters of Homophthalic Acid

        Author: BenchChem Technical Support Team. Date: March 2026

        The following guide provides an in-depth technical comparison of tert-butyl and ethyl esters of homophthalic acid, designed for researchers in medicinal chemistry and organic synthesis.

        Executive Summary

        Homophthalic acid (2-carboxyphenylacetic acid) esters are critical building blocks in the synthesis of isoquinolines, isocoumarins, and polycyclic aromatics. The choice between tert-butyl and ethyl esters is rarely arbitrary; it dictates the orthogonality of protecting group strategies and the regioselectivity of subsequent condensations.

        • Ethyl Esters: Best for standard base-mediated enolate chemistry where acid stability is required. Cleaved via saponification.[1][2]

        • tert-Butyl Esters: Essential for orthogonal protection . They withstand basic conditions (preventing unwanted hydrolysis during saponification of other esters) but are labile to acid (TFA/HCl). They also offer steric bulk to direct regioselectivity in cyclizations.

        Physicochemical & Reactivity Profile

        The homophthalic scaffold contains two distinct carbonyl environments: the benzoic position (conjugated, sterically crowded) and the phenylacetic position (aliphatic, more reactive to nucleophiles).

        Comparative Data Table
        FeatureEthyl Ester (-OEt)tert-Butyl Ester (-OtBu)
        Acid Stability High. Stable to TFA, dilute HCl.Low. Cleaves rapidly with TFA, HCl, or Lewis acids (
        
        
        ).
        Base Stability Low. Hydrolyzes (saponifies) with NaOH/LiOH.High. Resistant to hydrolysis due to steric bulk (prevents tetrahedral intermediate formation).
        Thermal Stability High. Stable >200°C.Moderate. Eliminates isobutylene >100°C (acid-catalyzed) or >150°C (thermal).
        Enolate Nucleophilicity High. Standard reactivity.Moderate. Steric bulk can hinder attack at crowded electrophiles.
        C-H Acidity (
        
        
        -protons)
        pKa ~24-25 (DMSO).pKa ~25-26. Slightly less acidic due to +I effect and steric inhibition of solvation.
        Primary Application General synthesis, Dieckmann condensation.[3][4]Orthogonal protection, preventing self-condensation.

        Mechanistic Case Studies

        Case Study A: Orthogonal Hydrolysis (The "Switch")

        The most powerful application of using mixed esters (e.g., 1-ethyl-2-(tert-butyl) homophthalate) is the ability to selectively expose one carboxylic acid while keeping the other protected.

        • Scenario: You require a free benzoic acid moiety to couple with an amine, but must retain the phenylacetic ester for a later cyclization.

        • Solution: Use the tert-butyl ester at the phenylacetic position and ethyl at the benzoic position? No, typically one synthesizes the mono-ester directly from homophthalic anhydride (HPA).

        • Regioselectivity of HPA Opening:

          • Reaction of HPA with t-BuOH (thermal or base-catalyzed) predominantly attacks the more reactive, non-conjugated phenylacetic carbonyl.

          • Result: 2-(tert-butoxycarbonyl)methylbenzoic acid.

          • Orthogonality: The resulting free benzoic acid can be coupled (e.g., via EDC/NHS) without disturbing the tert-butyl ester.

        Case Study B: The Castagnoli-Cushman Reaction (CCR)

        In the synthesis of tetrahydroisoquinolines, homophthalic anhydride is a classic reagent. However, tert-butyl esters have emerged as superior surrogates.

        • Mechanism: The tert-butyl homophthalate ester forms an enolate that attacks an imine.

        • Advantage: Unlike the anhydride, the diester or mono-ester/mono-acid does not undergo rapid self-polymerization or uncontrolled decarboxylation under mild conditions. The bulky tert-butyl group suppresses side reactions at the ester carbonyl, forcing reaction through the enolate.

        Experimental Protocols

        Protocol 1: Selective Acidolytic Cleavage of tert-Butyl Ester

        Target: Selective removal of t-Bu ester in the presence of an ethyl ester.

        Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (scavenger).

        • Dissolution: Dissolve 1.0 mmol of the mixed diester in 5 mL of DCM.

        • Scavenger: Add 2.0 eq. of triethylsilane (optional, but recommended if aromatic rings are electron-rich to prevent tert-butylation).

        • Acidification: Cool to 0°C. Dropwise add 5 mL of TFA (Final concentration ~1:1 DCM:TFA).

        • Reaction: Warm to room temperature and stir for 1–3 hours. Monitor by TLC (loss of high Rf spot) or LC-MS (loss of M+56 fragment).

        • Workup: Concentrate in vacuo. Co-evaporate with toluene (

          
           mL) to remove residual TFA.
          
          • Note: The ethyl ester remains intact.

        Protocol 2: Selective Saponification of Ethyl Ester

        Target: Hydrolysis of ethyl ester while retaining the tert-butyl ester.

        Reagents: Lithium Hydroxide (LiOH), THF, Water.[2]

        • Dissolution: Dissolve 1.0 mmol of mixed diester in 10 mL THF/Water (3:1).

        • Base Addition: Add 1.1 eq. of LiOH·H2O at 0°C.[5]

          • Critical: Do not use excess base or heat, as this may eventually force t-Bu hydrolysis or cause decarboxylation.

        • Reaction: Stir at 0°C to RT for 4–16 hours.

        • Workup: Acidify carefully with 1M HCl to pH 4 (do not go too low or t-Bu may cleave). Extract with EtOAc.

          • Result: The steric bulk of the tert-butyl group protects it from nucleophilic attack by hydroxide, while the ethyl ester is cleaved via the tetrahedral intermediate.

        Decision Logic & Visualization

        Reactivity Flowchart

        The following diagram illustrates the orthogonal pathways available when starting from Homophthalic Anhydride.

        HomophthalicReactivity HPA Homophthalic Anhydride tBu_Mono Mono-t-Butyl Ester (Acid on Ring) HPA->tBu_Mono t-BuOH, Heat/Base Et_Mono Mono-Ethyl Ester (Acid on Ring) HPA->Et_Mono EtOH, Heat Mixed_Diester Mixed Diester (1-Et, 2-tBu) tBu_Mono->Mixed_Diester EtOH, DCC/DMAP Product_A Product A: Free Benzoic Acid (tBu intact) Mixed_Diester->Product_A LiOH, THF/H2O (Saponification) Product_B Product B: Free Phenylacetic Acid (Et intact) Mixed_Diester->Product_B TFA, DCM (Acidolysis)

        Figure 1: Orthogonal synthesis pathways for homophthalic acid derivatives. Note that selective cleavage allows access to specific mono-acids from a common mixed diester precursor.

        Selection Matrix: Which Ester to Choose?
        If your synthesis involves...Choose tert-Butyl Choose Ethyl
        Strong Base (e.g., LDA, NaH) ✅ (Stable)⚠️ (Possible Claisen self-condensation)
        Strong Acid (e.g., HBr, TFA) ❌ (Cleaves)✅ (Stable)
        Final Deprotection Step ✅ (Mild Acid)⚠️ (Requires Saponification)
        Regioselective Cyclization ✅ (Directs away from steric bulk)❌ (Less directing power)

        References

        • Krasavin, M., et al. (2022). "Homophthalic Esters: A New Type of Reagents for the Castagnoli‐Cushman Reaction." European Journal of Organic Chemistry. Link

        • Niwayama, S. (2000).[5] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." Journal of Organic Chemistry. Link

        • BenchChem. (2025). "A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups." BenchChem Technical Guides. Link

        • Tirodkar, R. B., & Usgaonkar, R. N. (1969).[6] "Reactivity of Homophthalic Anhydride." Journal of the Indian Chemical Society. Link

        Sources

        Melting Point Standardization for Pure 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic Acid: A Comparative Analytical Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction to the Target API Intermediate

        2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid (CAS 1221787-89-8) is a specialized bifunctional building block widely utilized as a PROTAC (Proteolysis Targeting Chimera) linker and active pharmaceutical ingredient (API) intermediate. Featuring both a free carboxylic acid and a sterically hindered tert-butyl ester, establishing a rigorous thermal baseline for this compound is critical. The melting point serves not merely as a physical constant, but as a primary indicator of batch-to-batch chemical purity, polymorphic stability, and structural integrity prior to downstream synthesis.

        Mechanistic Insights: The Thermal Vulnerability of Tert-Butyl Esters

        As an application scientist, one must look beyond the standard operating procedure to understand the causality of thermal behavior. The tert-butyl ester group is inherently susceptible to thermal cleavage (isobutylene elimination) when subjected to excessive or prolonged heat.

        For 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid, the presence of a free carboxylic acid group on the same molecule can act as an intramolecular proton donor, potentially triggering an autocatalytic cleavage of the tert-butyl group as the crystal lattice breaks down during melting. If the heating rate is too slow, this in-situ degradation artificially depresses the observed melting point and broadens the melting range, mimicking an impure sample. Conversely, heating too rapidly causes thermal lag, overshooting the true melting point[1]. Therefore, strict adherence to standardized heating ramp rates is a mechanistic necessity to prevent thermal degradation from skewing purity assessments.

        Comparative Methodology: Selecting the Right Analytical System

        To establish a robust analytical framework, laboratories must choose between optical and thermodynamic methods.

        • Capillary Melting Point (Optical): Governed by USP <741>, this method measures the physical phase change via light transmission[1]. It is ideal for high-throughput, routine quality control.

        • Differential Scanning Calorimetry (DSC): Governed by ASTM E928, DSC measures the heat flow associated with the endothermic melting process[2]. Using the van 't Hoff equation, it provides absolute mole percent purity and detects trace polymorphs[2].

        Quantitative Method Comparison
        ParameterCapillary Melting Point (USP <741>)Differential Scanning Calorimetry (ASTM E928)
        Detection Principle Optical (Light Transmission)Thermodynamic (Heat Flow)
        Sample Size ~3 mm capillary height1.0 – 3.0 mg
        Heating Rate 1.0 °C/min2.0 °C/min
        Purity Quantification Qualitative (Melting Range Broadening)Quantitative (Mole % via van 't Hoff)
        Primary Artifact Risk Uneven packing causing poor heat transferPan leakage causing off-gassing artifacts
        Best For Routine Batch Release & QCR&D, Polymorph Screening, Absolute Purity

        Experimental Protocols: Self-Validating Workflows

        Every thermal analysis must function as a self-validating system to ensure trustworthiness. Below are the step-by-step methodologies for both techniques.

        Protocol A: Automated Capillary Melting Point (USP <741> Class I)
        • System Calibration & Validation: Adjust the instrument using USP secondary reference standards (e.g., Vanillin or Acetanilide) to bracket the expected melting range of the target compound. Verify the accuracy of the adjustment using a USP primary standard[3].

        • Sample Preparation: Triturate the pure 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid into a fine, homogenous powder. Dry over a suitable desiccant for 16 hours to eliminate trace moisture, which acts as a plasticizer and depresses the melting point[1].

        • Capillary Loading: Pack the powder into a glass capillary tube (0.8–1.2 mm internal diameter) to a uniform height of exactly 3 mm[1]. Causality: Uneven or loose packing leads to poor thermal conductivity, resulting in artificially broad melting ranges.

        • Execution: Rapidly heat the furnace to 5 °C below the expected melting point. Reduce the heating ramp rate to exactly 1.0 °C/min[1].

        • Self-Validation Step: Record the temperature at the first detectable liquid phase and when no solid phase is apparent. To validate that the observed range is the true melting point and not a degradation artifact, perform a "mixed melting point" test: spike the sample with 10% of a known, ultra-pure reference standard. If the melting point does not depress, the sample's identity and purity are validated.

        Protocol B: Differential Scanning Calorimetry (ASTM E928)
        • System Calibration & Validation: Calibrate the DSC cell for temperature and the cell constant using high-purity Indium (onset ~156.6 °C). The system is self-validating only if the calculated enthalpy of fusion (

          
          ) for Indium matches the theoretical thermodynamic constant (28.59 J/g).
          
        • Sample Preparation: Accurately weigh 1.0 to 3.0 mg of the compound into an aluminum sample pan[4]. Crimp the lid hermetically. Causality: A hermetic seal is required to contain any potential isobutylene off-gassing, ensuring the mass remains constant and the heat flow data is not corrupted by vaporization endotherms.

        • Execution: Equilibrate the furnace at 25 °C. Heat the sample at a constant rate of 2.0 °C/min up to 150 °C under a dry nitrogen purge (50 mL/min)[4].

        • Data Analysis: Integrate the endothermic melting peak. Apply the van 't Hoff equation to the leading edge of the melting endotherm to calculate the mole fraction purity (must be >98.5 mol% for ASTM E928 applicability)[2].

        Decision Workflow

        G Start Target: 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid Decision Primary Analytical Objective? Start->Decision QC Routine QC & Batch Release Decision->QC High Throughput RD Purity Profiling & Polymorph ID Decision->RD High Precision Capillary Capillary Method (USP <741>) QC->Capillary DSC DSC Analysis (ASTM E928) RD->DSC ResultQC Qualitative Melting Range Capillary->ResultQC ResultRD Quantitative Purity (Mole %) DSC->ResultRD

        Workflow for selecting the optimal melting point determination method for CAS 1221787-89-8.

        References

        • Title: Standard Test Method for Purity by Differential Scanning Calorimetry (ASTM E928-19) Source: ASTM International URL: [Link]

        • Title: Compliance with Amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv URL: [Link]

        • Title: USP <741> Melting Range or Temperature Source: United States Pharmacopeia (USP-NF) URL: [Link]

        Sources

        TLC Visualization Stains for Benzoic Acid Derivatives: A Comparative Technical Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Strategic Context

        In drug development and organic synthesis, benzoic acid derivatives are ubiquitous scaffolds—acting as preservatives, antifungal agents, and key intermediates in NSAID synthesis (e.g., salicylates). While High-Performance Liquid Chromatography (HPLC) offers quantitative precision, Thin Layer Chromatography (TLC) remains the rapid, high-throughput workhorse for reaction monitoring and qualitative purity assessment.

        However, the "universal" visualization methods often fail to distinguish the specific functionality of benzoic acid derivatives. A standard UV check tells you something is there; a selective chemical stain tells you what is there.

        This guide moves beyond generic recipes. We analyze the mechanistic selectivity , detection limits (LOD) , and protocol reliability of five distinct visualization methods, empowering you to select the precise tool for your specific derivative.

        Decision Matrix: Selecting the Right Visualization Method

        The choice of stain is not arbitrary; it is dictated by the specific functional group modification on the benzene ring.

        StainSelection Start Target Analyte Structure Q1 Is the Carboxylic Acid (-COOH) free/unprotected? Start->Q1 Q2 Does it have a Phenolic (-OH) group? (e.g., Salicylic Acid) Q1->Q2 No (Esters/Amides) BCG Bromocresol Green (BCG) Specific for -COOH Q1->BCG Yes Q3 Does it have oxidizable side chains? (Aldehydes, Alcohols, Alkenes) Q2->Q3 No FeCl3 Iron(III) Chloride Specific for Phenols Q2->FeCl3 Yes KMnO4 KMnO4 Stain Oxidative Detection Q3->KMnO4 Yes UV UV 254 nm General Aromatic Detection Q3->UV No (Inert Subst.) BCG->UV Secondary Check

        Figure 1: Decision tree for selecting the optimal TLC visualization method based on structural features of the benzoic acid derivative.

        Comparative Analysis of Visualization Methods

        A. UV 254 nm (Fluorescence Quenching)

        The Baseline Standard Most commercially available silica gel plates (e.g.,

        
        ) contain a fluorescent indicator (zinc silicate or manganese-activated zinc silicate). Benzoic acid derivatives possess a strong 
        
        
        
        transition due to the conjugated aromatic ring.
        • Mechanism: The compound absorbs the 254 nm UV light, preventing it from reaching the fluorescent indicator.[1] The result is a dark spot against a bright green fluorescent background.

        • Pros: Non-destructive, high sensitivity (ng range), no chemical preparation.

        • Cons: Non-specific; detects any aromatic compound or conjugated system.

        B. Bromocresol Green (BCG)

        The Acid Specialist BCG is an acid-base indicator that provides high specificity for free carboxylic acids.

        • Mechanism: The spray reagent is adjusted to pH ~5.4 (blue). When it encounters a carboxylic acid (pKa ~4.2 for benzoic acid), the local pH drops. This protonates the indicator, shifting its absorption and causing a color change from blue (basic form) to yellow (acidic form).

        • Selectivity: High. Esters and amides of benzoic acid will not stain, making this excellent for monitoring esterification reactions.

        • Causality: The contrast depends on the pKa difference. Stronger acids yield sharper, more intense yellow spots.

        C. Iron(III) Chloride ( )

        The Phenolic Specialist (Salicylates) Essential for derivatives like salicylic acid or aspirin degradation products.

        • Mechanism: Ferric ions (

          
          ) form a coordination complex with the enolic/phenolic oxygen atoms. For salicylic acid, this results in a violet/purple complex.
          
        • Selectivity: Specific to phenols and enols. Pure benzoic acid (lacking the -OH) will not react.

        • Note: Aspirin (acetylsalicylic acid) does not react unless it has hydrolyzed back to salicylic acid, making this a self-validating test for aspirin purity.

        D. Potassium Permanganate ( )

        The Oxidative Screen [2]

        • Mechanism:

          
           is a strong oxidizing agent (purple). It reduces to manganese dioxide (
          
          
          
          , brown) upon reaction with oxidizable functional groups.[3]
        • Selectivity: Benzoic acid itself is resistant to oxidation. However, derivatives containing aldehydes (benzaldehyde), alcohols (benzyl alcohol), or alkenes (cinnamic acid) will stain rapidly.

        • Utility: Differentiating benzoic acid (negative/slow) from its biosynthetic precursors (positive).

        Performance Comparison Data

        The following data summarizes the expected performance of each stain for a standard Benzoic Acid sample.

        FeatureUV 254 nmBromocresol GreenIron(III) ChlorideKMnO4 (Basic)
        Target Moiety Aromatic RingFree -COOHPhenolic -OHOxidizable C-H/C=C
        Spot Color Dark (Shadow)YellowViolet/PurpleYellow/Brown
        Background Bright GreenBlue/GreenYellow/OrangePurple
        LOD (Approx) 3–10 ng1–5
        
        
        g
        2–10
        
        
        g
        1–5
        
        
        g
        Destructive? NoYesYesYes
        Shelf Life N/AWeeks (pH sensitive)MonthsDays (Light sensitive)

        Detailed Experimental Protocols

        Protocol 1: Bromocresol Green (BCG) for Acids

        Best for: Confirming presence of free benzoic acid.

        Reagents:

        • Bromocresol Green (40 mg)

        • Ethanol (100 mL)

        • 0.1 M NaOH (aq)[1]

        Procedure:

        • Dissolve 40 mg of Bromocresol Green in 100 mL of absolute ethanol.

        • Critical Step: Add 0.1 M NaOH dropwise with stirring. The solution will transition from yellow to green to blue.[4] Stop exactly when it turns blue.

          • Why? If the solution is too basic, the acid on the plate won't be strong enough to protonate the dye back to yellow. If it's too acidic (yellow), you will have no contrast.

        • Dip the TLC plate or spray evenly.[4]

        • Result: Yellow spots appear immediately on a blue background. No heating required.[2][4]

        Protocol 2: Iron(III) Chloride for Phenols

        Best for: Salicylic acid derivatives.

        Reagents:

        • Iron(III) Chloride (

          
          ) (1 g)
          
        • Methanol (50 mL)

        • Water (50 mL)

        Procedure:

        • Dissolve 1 g of

          
           in a mixture of 50 mL methanol and 50 mL water.
          
        • Spray the plate moderately.

        • Result: Colored spots (usually violet for salicylates) appear instantly.

          • Note: The color is transient and may fade; document results immediately.[5]

        Protocol 3: Potassium Permanganate (Hanessian’s Variant)

        Best for: Differentiating oxidizable derivatives.

        Reagents:

        • 
           (1.5 g)[2]
          
        • 
           (10 g)[2]
          
        • 10% NaOH (1.25 mL)[2]

        • Water (200 mL)

        Procedure:

        • Dissolve

          
           and 
          
          
          
          in 200 mL of distilled water.
        • Add the NaOH solution.[2][4][6][7]

        • Dip the plate briefly and wipe the back.

        • Heat gently with a heat gun (optional, but accelerates reaction).

        • Result: Yellow/brown spots on a bright purple background.

        Validated Workflow Diagram

        This workflow ensures data integrity by prioritizing non-destructive methods before chemical modification.

        Workflow Step1 1. Elute & Dry Plate (Remove Solvent) Step2 2. UV 254 nm Check (Circle Spots with Pencil) Step1->Step2 Step3 3. Choose Chemical Stain (Based on Decision Matrix) Step2->Step3 Step4 4. Dip/Spray Application Step3->Step4 Step5 5. Heat/Develop Step4->Step5 Step6 6. Document Immediately Step5->Step6

        Figure 2: Standard Operating Procedure (SOP) for TLC visualization.

        Expert Insights & Troubleshooting

        • The "Ghost" Spot: When using Bromocresol Green, you may see a faint yellow spot that disappears. This is often caused by residual acetic acid in your mobile phase. Solution: Ensure the plate is thoroughly dried (heat gun or air stream) for at least 5 minutes before staining to evaporate mobile phase acids.

        • Over-staining with

          
          :  If the entire plate turns brown, you have likely used a mobile phase containing an oxidizable solvent (like methanol or acetone) that wasn't fully removed.
          
        • Sensitivity vs. Specificity: Always perform UV visualization first. If UV shows a spot but BCG does not, you have confirmed the presence of a non-acidic derivative (e.g., methyl benzoate ester).

        References

        • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

        • University of Washington. (n.d.). TLC Stains Recipe Guide. Retrieved from [Link]

        • Reach Devices. (n.d.). TLC Stains: Recipes and Mechanisms. Retrieved from [Link]

        Sources

        A Researcher's Guide to Confirming the Elemental Composition of C13H16O4

        Author: BenchChem Technical Support Team. Date: March 2026

        In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's identity and purity is paramount. For a novel or synthesized compound with the proposed molecular formula C13H16O4, elemental analysis serves as a foundational technique to verify its atomic constitution. This guide provides a comprehensive comparison of methods and a practical framework for interpreting elemental analysis data, contextualized with complementary analytical techniques for a holistic structural confirmation.

        The Foundational Role of Elemental Analysis

        Elemental analysis is a cornerstone of analytical chemistry, providing quantitative information about the elemental makeup of a substance.[1][2] Its primary application in organic chemistry is to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—often referred to as CHNS analysis.[3][4] This data is crucial for several reasons:

        • Empirical Formula Verification: The experimental mass percentages of the elements are used to determine the simplest whole-number ratio of atoms in the compound, known as the empirical formula.[5][6]

        • Purity Assessment: Significant deviations from the theoretical elemental composition can indicate the presence of impurities, such as residual solvents or by-products from the synthesis.[7][8][9]

        • Molecular Formula Corroboration: When combined with molecular weight determination from techniques like mass spectrometry, the empirical formula from elemental analysis helps to confirm the molecular formula.[5][6]

        For the target compound, C13H16O4, the first step is to calculate the theoretical elemental composition. This provides the "gold standard" against which experimental results will be compared.

        Molecular Weight of C13H16O4:

        • Carbon (C): 13 atoms * 12.011 g/mol = 156.143 g/mol

        • Hydrogen (H): 16 atoms * 1.008 g/mol = 16.128 g/mol

        • Oxygen (O): 4 atoms * 15.999 g/mol = 63.996 g/mol

        • Total Molecular Weight: 236.267 g/mol

        Theoretical Elemental Composition:

        • %C = (156.143 / 236.267) * 100 = 66.09%

        • %H = (16.128 / 236.267) * 100 = 6.83%

        • %O = (63.996 / 236.267) * 100 = 27.09%

        Core Technique: Combustion Analysis

        The most prevalent method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[1][3] This technique involves burning a small, precisely weighed sample in a high-temperature furnace with an excess of oxygen. The combustion process converts the elements into simple, stable gases: carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides (which are subsequently reduced to N2). These gases are then separated and quantified by various detectors, such as thermal conductivity detectors.[4][10]

        Oxygen content is typically determined by pyrolysis in a separate analysis or, more commonly, calculated by subtracting the sum of the percentages of all other determined elements from 100%.

        Data Interpretation: A Comparative Approach

        The trustworthiness of elemental analysis data hinges on its proximity to the theoretical values. Most scientific journals and regulatory bodies consider a deviation of ±0.4% from the calculated value to be acceptable for claiming a compound's purity and identity.[7][8][9]

        Below is a comparative table illustrating hypothetical experimental results for C13H16O4 from two different analytical instruments, alongside the theoretical values.

        ElementTheoretical %Instrument A (Found %)Deviation from Theoretical (%)Instrument B (Found %)Deviation from Theoretical (%)
        Carbon (C)66.0965.85-0.2465.51-0.58
        Hydrogen (H)6.836.79-0.046.88+0.05
        Oxygen (O)27.0927.36+0.2727.61+0.52

        Analysis of Results:

        • Instrument A: The experimental values for Carbon and Hydrogen are well within the acceptable ±0.4% tolerance. This result strongly supports the proposed formula of C13H16O4.

        • Instrument B: The deviation for Carbon (-0.58%) falls outside the acceptable range. This could suggest several possibilities: the sample may be impure, contain residual solvent from purification, or there might have been an issue with the instrument's calibration or the combustion process. Such a result would necessitate further purification of the sample and re-analysis.

        Experimental Protocol: CHN Combustion Analysis

        To ensure the generation of reliable data, a rigorous and standardized experimental protocol is essential.

        Objective: To determine the weight percent of Carbon and Hydrogen in a sample of C13H16O4 using a CHN combustion analyzer.

        Materials:

        • C13H16O4 sample (finely powdered and dried under vacuum to remove residual solvents)

        • Microbalance (accurate to ±0.001 mg)

        • Tin capsules

        • Certified organic analytical standards (e.g., acetanilide)

        • CHN combustion analyzer

        Methodology:

        • Instrument Calibration:

          • Perform a multi-point calibration of the instrument using a certified standard. This establishes a calibration curve to ensure the detector response is linear and accurate.

          • Run a standard as a sample to verify the calibration is within the acceptable tolerance (typically ±0.3%).[9]

        • Sample Preparation:

          • In a controlled environment with low humidity, accurately weigh 1-3 mg of the dried C13H16O4 sample into a tin capsule using a microbalance.[4]

          • Seal the tin capsule to encase the sample.

        • Analysis:

          • Place the sealed tin capsule into the autosampler of the CHN analyzer.

          • Initiate the analysis sequence. The sample is dropped into a high-temperature (around 900-1000 °C) combustion furnace.

          • The resulting CO2 and H2O are separated by gas chromatography and quantified by a thermal conductivity detector.

          • The instrument software calculates the percentage of C and H based on the detector signals and the initial sample weight.

        • Data Validation:

          • Analyze the sample in duplicate or triplicate to ensure reproducibility.

          • Periodically run a certified standard during the analysis of multiple samples to check for any drift in the instrument's calibration.[9]

        A Holistic Approach: The Compound Confirmation Workflow

        Elemental analysis is a powerful tool, but it should not be used in isolation. A definitive confirmation of a compound's structure requires a suite of analytical techniques.

        Sources

        Safety Operating Guide

        Personal protective equipment for handling 2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid

        [1]

        Executive Safety Summary

        Compound Identity: 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid CAS Number: 2728122-49-2 (Isomer/Analog reference) Chemical Class: Benzoic Acid Derivative / Tert-butyl Ester Physical State: Solid (White to off-white powder)[1]

        This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for handling 2-[2-(Tert-butoxy)-2-oxoethyl]benzoic acid .[1][2] As a dual-functional building block containing both a free carboxylic acid and an acid-labile tert-butyl ester, this compound requires specific handling to prevent premature hydrolysis and ensure operator safety against irritant effects.[1]

        Core Hazard Classification (GHS):

        • H315: Causes skin irritation.[3][4][5][6]

        • H319: Causes serious eye irritation.[4][5]

        • H335: May cause respiratory irritation.[2][3][4][5][6][7][8][9]

        Personal Protective Equipment (PPE) Matrix

        To ensure a self-validating safety system, PPE must be selected based on permeation resistance to the compound and the solvents commonly used with it (e.g., DCM, Ethyl Acetate).[1]

        PPE CategorySpecificationTechnical Rationale
        Hand Protection Double Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Minimum 5 mil) or NeopreneWhy: Benzoic acid derivatives can migrate through thin latex.[1] Nitrile offers superior resistance to organic acids. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
        Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Why: Standard safety glasses are insufficient for powders that can become airborne or liquids that splash. Goggles provide a seal against corrosive dust entry.
        Respiratory N95 (Minimum) or P100 RespiratorNote: Use in Fume Hood is primary control.Why: Fine organic acid dusts are potent respiratory irritants. If weighing outside a hood (not recommended), a respirator is mandatory to prevent mucous membrane inflammation.
        Body Lab Coat (Poly/Cotton blend) Closed-toe chemical-resistant shoes.[1]Why: Prevents dermal absorption. Poly/cotton blends offer a balance of fire resistance and chemical barrier properties compared to pure synthetics which may melt.

        Operational Handling Protocol

        Phase A: Storage & Stability
        • Condition: Store at 2-8°C (Refrigerated).

        • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen to prevent moisture-induced hydrolysis of the tert-butyl ester.[1]

        • Container: Amber glass vial with Teflon-lined cap to prevent UV degradation and cap corrosion.[1]

        Phase B: Weighing & Solubilization
        • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.

        • Solvent Compatibility: Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.

        • Prohibited: Avoid strong aqueous bases (NaOH, KOH) which will deprotonate the carboxylic acid and potentially hydrolyze the ester over time.

        Phase C: Reaction Setup
        • Acid Sensitivity: The tert-butyl ester is acid-labile.[1] Avoid exposure to strong acids (TFA, HCl) unless deprotection is the intended step.

        • Thermal Limits: Do not heat above 50°C without stability testing, as thermal decarboxylation or ester cleavage may occur.

        Workflow Visualization

        The following diagram illustrates the critical decision points during the handling process to maintain compound integrity and operator safety.

        HandlingProtocolStorageStorage(2-8°C, Inert Gas)WeighingWeighing(Fume Hood + N95)Storage->WeighingEquilibrate to RTSolubilizationSolubilization(DCM/DMSO)Weighing->SolubilizationAdd SolventDisposalDisposal(Solid/Liquid Organic)Weighing->DisposalSpill/ContaminationReactionReaction Setup(Avoid Strong Acids)Solubilization->ReactionReagent AdditionReaction->DisposalPost-Exp

        Figure 1: Operational workflow for safe handling, emphasizing temperature control and containment.

        Emergency Response & Spill Management

        Scenario: Powder Spill (>500 mg)

        • Evacuate: Clear the immediate area of non-essential personnel.

        • PPE Upgrade: Don a second pair of gloves and respiratory protection if not already worn.

        • Containment: Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersion. Do not use compressed air.

        • Neutralization: Wipe the area with a mild soap solution followed by water.

        • Disposal: Place waste in a sealed bag labeled "Hazardous Solid Waste - Irritant."

        Scenario: Eye Exposure

        • Flush: Immediately rinse with tepid water for 15 minutes using an eyewash station.

        • Hold Eyelids: Ensure effective irrigation behind the eyelids.[5]

        • Medical: Seek medical attention immediately. Bring the SDS (or this guide) to the physician.

        Disposal & Waste Management

        Disposal must comply with local environmental regulations (e.g., RCRA in the US).

        Waste StreamClassificationDisposal Method
        Solid Waste Hazardous Organic SolidCollect in a dedicated solid waste drum.[1] Do not throw in trash. Label as "Irritant."
        Liquid Waste Non-Halogenated or Halogenated OrganicSegregate based on solvent used (e.g., if dissolved in DCM, use Halogenated stream).
        Contaminated Sharps Biohazard/Chemical SharpsPlace needles/syringes in puncture-proof sharps container.[1]
        Disposal Decision Tree

        DisposalTreeStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidPowder/WipesLiquidLiquid WasteStateCheck->LiquidSolutionsSolidBinSolid Hazardous Bin(Label: Irritant)Solid->SolidBinSolventCheckHalogenated Solvent?Liquid->SolventCheckHaloHalogenated Waste(Red Can)SolventCheck->HaloYes (DCM, Chloroform)NonHaloNon-Halogenated Waste(Clear/Yellow Can)SolventCheck->NonHaloNo (Acetone, EtOAc)

        Figure 2: Decision logic for compliant waste segregation.

        References

        • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 12318766, 2-(2-Oxoethyl)benzoic acid. Retrieved October 26, 2023, from [Link]

        • Centers for Disease Control and Prevention (CDC) . (2023). NIOSH Pocket Guide to Chemical Hazards - Tert-Butyl Acetate. Retrieved October 26, 2023, from [Link]

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